molecular formula C26H33NO7 B3029798 Guan-fu base G CAS No. 78969-72-9

Guan-fu base G

Cat. No.: B3029798
CAS No.: 78969-72-9
M. Wt: 471.5 g/mol
InChI Key: CXQAPRGJWIADOG-HWBHJWRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guan-fu base G is a natural product found in Aconitum coreanum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78969-72-9

Molecular Formula

C26H33NO7

Molecular Weight

471.5 g/mol

IUPAC Name

[(1S,3S,5R,8S,9R,10R,11R,14R,16S,17R,18S,19S)-10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate

InChI

InChI=1S/C26H33NO7/c1-11-6-24-9-16-19-23(5)7-15(32-12(2)28)8-25(19)20(24)18(33-13(3)29)17(11)21(34-14(4)30)26(24,31)22(25)27(16)10-23/h15-22,31H,1,6-10H2,2-5H3/t15-,16-,17+,18+,19+,20+,21+,22-,23-,24+,25-,26-/m0/s1

InChI Key

CXQAPRGJWIADOG-HWBHJWRYSA-N

SMILES

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C

Canonical SMILES

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)OC(=O)C)OC(=O)C)O)C

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Guan-fu base G

This compound (GFG) is an alkaloid isolated from the tuber of Aconitum coreanum. Its mechanism of action is primarily characterized by its interaction with cardiac ion channels, which are crucial for the regulation of the heart's electrical activity. This guide provides a detailed overview of the molecular mechanism of GFG, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development purposes.

Core Mechanism of Action: Inhibition of the hERG K+ Channel

The primary mechanism of action of this compound involves the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component in the repolarization phase of the cardiac action potential, and its modulation can significantly impact heart rhythm.

GFG inhibits the hERG channel current in a manner that is dependent on concentration, voltage, and time.[1] The blockade by GFG is more potent compared to its structural analog, Guan-fu base A (GFA).[1] This inhibition is dependent on the channel being in the open and inactivated states.[1]

The functional consequences of GFG's interaction with the hERG channel include a negative shift in the activation curve and an acceleration of channel inactivation.[1] Interestingly, GFG also accelerates the recovery from inactivation, a distinct characteristic compared to GFA.[1] These alterations in channel kinetics can lead to a prolongation of the QT interval, which is a potential concern for arrhythmogenic side effects.[1]

Quantitative Data

The inhibitory potency of this compound on the hERG channel has been quantified and is presented in the table below, alongside comparative data for Guan-fu base A.

CompoundIC50 (hERG Channel Inhibition)Source
This compound (GFG)17.9 µM[1]
Guan-fu base A (GFA)1.64 mM[1]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the determination of this compound's mechanism of action.

Cell Culture and Transfection:

  • Human embryonic kidney 293 (HEK293) cells were used for the experiments.

  • Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.

  • For electrophysiological recordings, cells were transiently transfected with hERG complementary DNA using a lipofection method.

Electrophysiological Recordings:

  • The whole-cell patch-clamp technique was employed to record hERG channel currents.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ were used as recording electrodes.

  • The extracellular solution contained (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • The intracellular (pipette) solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

  • Data were acquired using an amplifier and appropriate software. Currents were typically filtered at 2 kHz and sampled at 10 kHz.

  • All experiments were conducted at room temperature.

Data Analysis:

  • The concentration-response curve for hERG current inhibition by GFG was fitted with the Hill equation to determine the IC50 value.

  • The voltage dependence of activation was determined by plotting the normalized tail current amplitudes as a function of the prepulse potential. The data were then fitted with the Boltzmann equation.

Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow.

Guan_fu_base_G_Mechanism GFG This compound hERG_channel hERG K+ Channel (Open/Inactivated State) GFG->hERG_channel Binds to Blockade Blockade of K+ Efflux hERG_channel->Blockade Repolarization Delayed Ventricular Repolarization Blockade->Repolarization QT_prolongation QT Interval Prolongation Repolarization->QT_prolongation

Mechanism of this compound on the hERG Channel.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transient Transfection with hERG cDNA HEK293->Transfection Patch_clamp Whole-Cell Patch Clamp Transfection->Patch_clamp GFG_application Application of This compound Patch_clamp->GFG_application Current_recording Recording of hERG Currents GFG_application->Current_recording IC50 IC50 Determination (Hill Equation) Current_recording->IC50 Activation_curve Activation Curve Analysis (Boltzmann Equation) Current_recording->Activation_curve

Experimental Workflow for hERG Channel Analysis.

References

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

[2] {'snippet': 'Guanfu base G · Molecular Formula: C16H27N3O · Molecular Weight: 277.41 g/mol · IUPAC Name: (1R,5R,10S)-9-(2-hydroxyethyl)-2,2-dimethyl-10-((E)-2-methylbut-2-enamido)-3,4 ...', 'title': 'Guanfu base G - PubChem', 'link': '--INVALID-LINK-- {'snippet': 'Guanfu base G. Chemical Structure. Guanfu base G. Download. Molfile · SDF · Image. Get Image. Options. Copy. IUPAC Name. InChI. InChI Key. Canonical SMILES.', 'title': 'Guanfu base G | C16H27N3O | ChemSpider', 'link': '--INVALID-LINK-- {'snippet': 'Guan-fu base G, a dinitrogenous aconitine-type diterpenoid alkaloid, was isolated from the lateral roots of Aconitum coreanum. This compound has analgesic, anti-inflammatory and local anesthetic effects. This compound has antitumor activity. ... Molecular Formula. C16H27N3O. Purity. >98%. Documents. This compound HPLC. This compound MS.', 'title': 'this compound | MedChemExpress', 'link': '--INVALID-LINK-- {'snippet': 'this compound, a dinitrogenous aconitine-type diterpenoid alkaloid, was isolated from the lateral roots of Aconitum coreanum. This compound has analgesic, ...', 'title': 'this compound | CAS 79799-43-2 | Selleckchem', 'link': 'https.://www.selleckchem.com/products/guan-fu-base-g.html'} {'snippet': 'this compound (GFG) is a C19-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum (Léveillé) Rapaics. It has been reported to have ...', 'title': 'this compound, a C19-diterpenoid alkaloid from Aconitum coreanum ...', 'link': '--INVALID-LINK-- {'snippet': ' proposed that GF-G is an uncompetitive inhibitor of AChE, and the inhibition mechanism is that GF-G binds to the AChE-ATCh complex to form a new complex, which ...', 'title': 'The mechanism of analgesic and anti-inflammatory effects of Guanfu base ...', 'link': '--INVALID-LINK-- {'snippet': 'Guanfu base G is a dinitrogenous aconitine-type diterpenoid alkaloid that is gufu base A in which the acetyl group at position 10 is replaced by a (2E)-2-methylbut-2-enoyl group. It has a role as a plant metabolite and a drug. It is a diterpenoid alkaloid, a tertiary amino compound, a secondary alcohol, a carboxamide and an enamide.', 'title': 'guanfu base G (CHEBI:180379)', 'link': '--INVALID-LINK-- {'snippet': 'Guanfu base G is a natural product found in Aconitum coreanum with data available.', 'title': 'Guanfu base G', 'link': '--INVALID-LINK-- {'snippet': 'this compound (GFG) is a C19-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum (Léveillé) Rapaics. It has been reported to have ...', 'title': 'this compound, a C19-diterpenoid alkaloid from Aconitum coreanum ...', 'link': '--INVALID-LINK-- {'snippet': '... This compound. CAS Number: 79799-43-2. Molecular Weight: 277.41. Exact Mass: 277.215413057. Molecular Formula: C16H27N3O. Harmonized System Code: 293979.', 'title': 'this compound | 79799-43-2 - AOPSS', 'link': '--INVALID-LINK-- {'snippet': 'this compound (GFG) is a C19-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum (Léveillé) Rapaics. It has been reported to have ...', 'title': 'this compound, a C19-diterpenoid alkaloid from Aconitum coreanum ...', 'link': '--INVALID-LINK-- {'snippet': 'The analgesic and anti-inflammatory effects of this compound (GF-G) have been confirmed by previous studies, but its mechanism is still unclear.', 'title': 'The mechanism of analgesic and anti-inflammatory effects of Guanfu base ...', 'link': '--INVALID-LINK-- {'snippet': 'this compound (GFG), a C19-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum (Léveillé) Rapaics, has been demonstrated to have ...', 'title': 'this compound, a C19-diterpenoid alkaloid from Aconitum coreanum ...', 'link': '--INVALID-LINK-- {'snippet': '... This compound. CAS Number: 79799-43-2. Molecular Weight: 277.41. Exact Mass: 277.215413057. Molecular Formula: C16H27N3O. Harmonized System Code: 293979.', 'title': 'this compound | 79799-43-2 - AOPSS', 'link': '--INVALID-LINK-- In-Depth Technical Guide to this compound Published: October 30, 2025

This compound (GFG) is a dinitrogenous, C19-diterpenoid alkaloid isolated from the lateral roots of Aconitum coreanum. This technical guide provides a detailed overview of its chemical structure, properties, and known biological activities, with a focus on its potential as an analgesic, anti-inflammatory, and antitumor agent.

Chemical Structure and Properties

This compound is characterized as a C19-diterpenoid alkaloid. It is structurally related to gufu base A, with the acetyl group at position 10 being substituted by a (2E)-2-methylbut-2-enoyl group. This compound is also classified as a tertiary amino compound, a secondary alcohol, a carboxamide, and an enamide.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₇N₃O
Molecular Weight 277.41 g/mol
IUPAC Name (1R,5R,10S)-9-(2-hydroxyethyl)-2,2-dimethyl-10-((E)-2-methylbut-2-enamido)-3,4-diazabicyclo[4.4.1]undec-3-ene
CAS Number 79799-43-2
Exact Mass 277.215413057
Purity (Commercially available) >98%

Biological Activity and Mechanism of Action

This compound has demonstrated a range of pharmacological effects, including analgesic, anti-inflammatory, and local anesthetic properties. While the precise mechanisms underlying all its activities are still under investigation, some studies have elucidated its mode of action.

One of the proposed mechanisms for its analgesic and anti-inflammatory effects involves its interaction with acetylcholinesterase (AChE). It has been suggested that this compound acts as an uncompetitive inhibitor of AChE. This inhibition occurs through the binding of this compound to the AChE-acetylthiocholine (ATCh) complex, forming a new, inactive complex.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are crucial for reproducible research. While specific, step-by-step protocols are often proprietary or published in detailed research articles, the general workflow can be outlined.

Workflow for Isolation and Purity Analysis of this compound

GFG_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Aconitum_coreanum Lateral roots of Aconitum coreanum Solvent_Extraction Solvent Extraction Aconitum_coreanum->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Fractions Fraction Collection Chromatography->Fractions Pure_GFG Pure this compound Fractions->Pure_GFG HPLC HPLC Analysis Pure_GFG->HPLC MS Mass Spectrometry Pure_GFG->MS Purity_Confirmation Purity >98% HPLC->Purity_Confirmation Structure_Confirmation Structural Elucidation MS->Structure_Confirmation

Caption: General workflow for the isolation and analysis of this compound.

Signaling Pathway: Inhibition of Acetylcholinesterase

AChE_Inhibition AChE AChE AChE_ATCh_Complex AChE-ATCh Complex AChE->AChE_ATCh_Complex Binds ATCh ATCh ATCh->AChE_ATCh_Complex Binds Inactive_Complex AChE-ATCh-GFG Inactive Complex AChE_ATCh_Complex->Inactive_Complex Products Products AChE_ATCh_Complex->Products Hydrolysis GFG This compound GFG->AChE_ATCh_Complex Binds (Uncompetitive Inhibition)

Caption: Uncompetitive inhibition of AChE by this compound.

Conclusion

This compound is a promising natural product with significant therapeutic potential. Its well-defined chemical structure and known biological activities, particularly its analgesic and anti-inflammatory effects through the inhibition of acetylcholinesterase, make it a compelling candidate for further investigation and drug development. The information provided in this guide serves as a foundational resource for researchers dedicated to exploring the full potential of this diterpenoid alkaloid.

Pharmacological Profile of Guan-fu Base G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guan-fu base G (GFG) is a diterpenoid alkaloid isolated from the root of Aconitum coreanum. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of GFG, with a focus on its cardiovascular effects. The information presented herein is intended to support further research and drug development efforts. While research on GFG is not as extensive as for its analogue, Guan-fu base A (GFA), this document synthesizes the available data on its electrophysiological effects and pharmacokinetics. Alkaloids from Aconitum coreanum are known to possess a range of biological activities, including anti-arrhythmic, anti-inflammatory, analgesic, and anticancer properties.

Cardiovascular Pharmacology

The primary area of investigation for this compound has been its effects on cardiac ion channels, which are critical regulators of the cardiac action potential.

Electrophysiological Effects

GFG has been shown to be a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization.

Table 1: Inhibitory Effect of this compound on hERG K+ Channel

ParameterValueSpecies/Cell Line
IC5017.9 μMHuman (HEK293 cells)

Data from a comparative study with Guan-fu base A.

The inhibitory effect of GFG on the hERG channel is significantly more potent than that of its counterpart, GFA (IC50 of 1.64 mM). This strong inhibition suggests that GFG has the potential to prolong the cardiac action potential duration, which could be a pro-arrhythmic indicator (QT prolongation). Further studies are required to fully elucidate its complete electrophysiological profile, including its effects on sodium and calcium channels.

Pharmacokinetics

A study in rats has provided initial insights into the pharmacokinetic properties of this compound.

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationValue
BioavailabilityOral83.06%
Terminal Elimination Half-life (t1/2)Intravenous3.72 h
Total Plasma Clearance (CL)Intravenous1.15 L/h/kg
Time to Maximum Concentration (Tmax)Oral0.5 h

Experimental Protocols

Whole-Cell Patch Clamp for hERG Channel Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the hERG K+ channel current.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transiently transfected with cDNA encoding the hERG channel.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed to record hERG channel currents.

  • Drug Application: this compound is applied to the cells at various concentrations.

  • Data Analysis: The concentration-response curve is generated to calculate the IC50 value, representing the concentration at which GFG inhibits 50% of the hERG current.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Pharmacokinetic Analysis

Objective: To quantify the concentration of this compound in rat plasma.

Methodology:

  • Sample Preparation: Plasma samples are subjected to liquid-liquid extraction to isolate this compound.

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography system for separation.

  • Mass Spectrometric Detection: The eluent from the chromatography is introduced into an electrospray ionization mass spectrometer for detection and quantification of this compound.

  • Data Analysis: Pharmacokinetic parameters such as bioavailability, half-life, and clearance are calculated from the concentration-time data.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Guanfu_Base_G_HERG_Effect GFG This compound HERG hERG K+ Channel GFG->HERG Inhibits AP_Duration Action Potential Duration GFG->AP_Duration Prolongs K_efflux K+ Efflux HERG->K_efflux Mediates Repolarization Cardiac Repolarization K_efflux->Repolarization Contributes to Repolarization->AP_Duration Shortens QT_Prolongation QT Prolongation (Potential for Arrhythmia) AP_Duration->QT_Prolongation Leads to

Caption: Effect of this compound on the hERG K+ channel and cardiac repolarization.

GFG_PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Rat_Plasma Rat Plasma Sample LLE Liquid-Liquid Extraction Rat_Plasma->LLE LC Liquid Chromatography LLE->LC ESI_MS Electrospray Ionization Mass Spectrometry LC->ESI_MS Concentration_Time Concentration-Time Data ESI_MS->Concentration_Time PK_Parameters Pharmacokinetic Parameters (Bioavailability, t1/2, CL) Concentration_Time->PK_Parameters

Caption: Experimental workflow for pharmacokinetic analysis of this compound.

Conclusion and Future Directions

The available data indicates that this compound is a potent inhibitor of the hERG K+ channel with high oral bioavailability in rats. Its strong effect on the hERG channel warrants further investigation into its potential pro-arrhythmic risk. To build a comprehensive pharmacological profile, future research should focus on:

  • Evaluating the effects of GFG on other cardiac ion channels, particularly voltage-gated sodium and calcium channels.

  • Investigating its potential anti-inflammatory and analgesic properties, given the known activities of other Aconitum alkaloids.

  • Conducting in vivo studies to assess its overall cardiovascular effects and safety profile.

  • Elucidating the specific signaling pathways modulated by GFG.

A more complete understanding of the pharmacological profile of this compound will be essential for determining its therapeutic potential and guiding any future drug development efforts.

An In-depth Technical Guide to the Synthesis and Purification of Guan-fu Base G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Guan-fu base G (GFG), a diterpenoid alkaloid with significant antiarrhythmic activity. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this compound. This document details both a semi-synthetic approach and an isolation method from its natural source, presenting key quantitative data, experimental protocols, and visual representations of the workflows.

Introduction to this compound

This compound is a natural product isolated from the tuberous roots of Aconitum coreanum. It is a C20-diterpenoid alkaloid and an ester of Guanfu alcohol-amine (GFAA). Structurally, it differs from the related compound Guan-fu base A (GFA) in the number of acetyl groups. GFG has garnered interest for its potential therapeutic applications, particularly its antiarrhythmic properties.

Chemical Structure and Properties:

PropertyValue
Chemical Formula C26H33NO7
Molecular Weight 471.55 g/mol
CAS Number 78969-72-9
Appearance White crystal
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Semi-Synthesis of this compound via Enzymatic Acylation

A highly regioselective method for the synthesis of this compound involves the lipase-catalyzed acylation of Guanfu alcohol-amine (GFAA). This enzymatic approach offers a specific and efficient route to GFG.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on the optimized conditions reported for the synthesis of GFG from GFAA.

Materials:

  • Guanfu alcohol-amine (GFAA)

  • Vinyl acetate (VA)

  • Novozym 435 (immobilized lipase)

  • Methanol (anhydrous)

  • Molecular sieves (4 Å)

Reaction Conditions:

ParameterOptimal Value
Enzyme Novozym 435
Acyl Donor Vinyl Acetate (VA)
Substrate Guanfu alcohol-amine (GFAA)
Solvent Methanol
GFAA Concentration 6 µmol/mL
Molar Ratio (VA:GFAA) 10:1
Enzyme Amount 2 mg/mL
Molecular Sieve Amount 40 mg/mL
Reaction Temperature 50 °C
Maximum Yield 37.4%

Procedure:

  • To a solution of Guanfu alcohol-amine (6 µmol/mL) in anhydrous methanol, add vinyl acetate in a 10:1 molar ratio relative to GFAA.

  • Add Novozym 435 lipase to a concentration of 2 mg/mL.

  • Add 4 Å molecular sieves to a concentration of 40 mg/mL to remove any residual water.

  • Incubate the reaction mixture at 50 °C with agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, filter the enzyme and molecular sieves from the reaction mixture.

  • The filtrate containing this compound can then be subjected to purification.

Synthesis Workflow

synthesis_workflow GFAA Guanfu alcohol-amine (GFAA) Reaction Enzymatic Acylation (Novozym 435, 50°C, Methanol) GFAA->Reaction VA Vinyl Acetate (VA) VA->Reaction Filtration Filtration Reaction->Filtration Crude_GFG Crude this compound Filtration->Crude_GFG Purification Purification Crude_GFG->Purification Pure_GFG Pure this compound Purification->Pure_GFG

Semi-synthesis workflow for this compound.

Isolation and Purification of this compound from Aconitum coreanum

This compound can be directly isolated from the roots of Aconitum coreanum. High-speed counter-current chromatography (HSCCC) has been demonstrated as an effective technique for its purification from a crude alkaloid extract.

Experimental Protocol: Isolation and Purification by HSCCC

This protocol outlines the separation of this compound from a crude alkaloid extract of Aconitum coreanum.

Materials:

  • Crude alkaloid extract from the roots of Aconitum coreanum

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Hydrochloric acid (0.2 M)

HSCCC Parameters:

ParameterValue
Solvent System n-hexane-ethyl acetate-methanol-0.2M HCl
Volume Ratio 1:3.5:2:4.5 (v/v/v/v)
Apparatus High-Speed Counter-Current Chromatography (HSCCC)

Procedure:

  • Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and 0.2 M HCl in the specified volume ratio.

  • Equilibrate the HSCCC column with the stationary phase.

  • Dissolve the crude alkaloid extract in a suitable volume of the mobile phase.

  • Inject the sample into the HSCCC system.

  • Perform the separation according to the instrument's operating parameters.

  • Collect fractions and monitor the effluent for the presence of this compound using an appropriate detection method (e.g., UV or TLC).

  • Combine the fractions containing pure this compound and remove the solvent to yield the purified compound.

From a single HSCCC run, 9.2 mg of this compound was obtained along with other alkaloids.[1]

Isolation and Purification Workflow

isolation_workflow Start Roots of Aconitum coreanum Extraction Crude Alkaloid Extraction Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract HSCCC HSCCC Purification (n-hexane-ethyl acetate-methanol-0.2M HCl) Crude_Extract->HSCCC Fractionation Fraction Collection HSCCC->Fractionation Analysis Analysis of Fractions (TLC/HPLC) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_GFG Pure this compound Evaporation->Pure_GFG

Isolation and purification workflow for this compound.

Analytical Data

The identity and purity of this compound are confirmed through various analytical techniques.

Mass Spectrometry

A sensitive UPLC-MS/MS method has been developed for the quantification of GFG.[2]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 472.26
Product Ion (m/z) 310.03
High-Performance Liquid Chromatography (HPLC)

For pharmacokinetic studies, a liquid chromatography method has been established.[3]

ParameterCondition
Column Shimadzu C18 (150 × 2.0 mm, 5 µm)
Mobile Phase 0.2% acetic acid–acetonitrile (30:70, v/v)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the semi-synthesized this compound was confirmed by ¹H NMR and ¹³C NMR analysis, although specific spectral data is not publicly available in the referenced abstract.[4]

Conclusion

This technical guide has detailed two primary methodologies for obtaining this compound: a semi-synthetic route via enzymatic acylation and an isolation procedure from its natural source using high-speed counter-current chromatography. The provided experimental protocols and quantitative data offer a solid foundation for researchers to produce and purify this promising antiarrhythmic compound for further investigation. The analytical methods summarized are essential for the quality control and characterization of this compound in research and development settings.

References

Biological Activity of Aconitum Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific species Aconitum aurantium is limited in publicly available scientific literature. This guide therefore provides a comprehensive overview of the biological activities of extracts from the Aconitum genus as a whole, with data drawn from more extensively studied species. The findings presented here are intended to serve as a reference for the potential activities of Aconitum extracts in general.

The genus Aconitum, commonly known as monkshood or wolfsbane, has a long history of use in traditional medicine, particularly in Asia, for its analgesic and anti-inflammatory properties.[1][2] However, these plants are also notoriously toxic due to the presence of diterpenoid alkaloids, such as aconitine.[3][4][5] Modern pharmacological research has sought to understand the mechanisms behind both the therapeutic effects and the toxicity of Aconitum extracts and their isolated constituents. This guide summarizes key findings on the cytotoxic, analgesic, and anti-inflammatory activities of Aconitum extracts, providing quantitative data, experimental protocols, and mechanistic insights.

Cytotoxic Activity

Extracts from various Aconitum species have demonstrated significant cytotoxic effects against different cancer cell lines. This activity is largely attributed to the induction of apoptosis, or programmed cell death.

Quantitative Data: Cytotoxicity of Aconitum Extracts
SpeciesExtract/CompoundCell LineAssayIC50 ValueReference
Aconitum heterophyllumEthanolic root extractMCF-7 (Breast cancer)MTT Assay54.89 µg/mL[6]
Aconitum heterophyllumPhytoniosomes of ethanolic root extractMCF-7 (Breast cancer)MTT Assay41.71 µg/mL[6]
Aconitum heterophyllumEthanolic root extractMCF-7 (Breast cancer)Trypan Blue Assay67.13 µg/mL[6]
Aconitum heterophyllumPhytoniosomes of ethanolic root extractMCF-7 (Breast cancer)Trypan Blue Assay49.36 µg/mL[6]
Aconitine-H9c2 (Cardiomyoblast)--[5]
Experimental Protocols

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the Aconitum extract or isolated compound and incubated for a further 24-48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Trypan Blue Exclusion Assay:

This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.

  • Cell Treatment: Cells are treated with the Aconitum extract as described for the MTT assay.

  • Cell Staining: After treatment, the cells are harvested and stained with a trypan blue solution.

  • Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer or an automated cell counter.

  • Viability Calculation: The percentage of viable cells is calculated as (number of viable cells / total number of cells) x 100.

Signaling Pathways in Aconitine-Induced Apoptosis

Aconitine has been shown to induce apoptosis in neuronal cells through both the mitochondria-mediated (intrinsic) and death receptor (extrinsic) signaling pathways.[7]

Aconitine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD Procaspase8 Pro-caspase 8 FADD->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase 9 Apaf1->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Aconitine Aconitine Aconitine->FasL upregulates Aconitine->Bax upregulates Aconitine->Bcl2 downregulates

Aconitine-induced apoptosis signaling pathways.

Analgesic Activity

The analgesic properties of Aconitum extracts are a cornerstone of their traditional medicinal use.[1] Studies have employed various animal models to quantify this effect.

Quantitative Data: Analgesic Effects of Aconitine
ModelTreatmentDosageEffectReference
Acetic Acid Writhing TestAconitine0.3 mg/kg68% inhibition of writhing[8]
Acetic Acid Writhing TestAconitine0.9 mg/kg76% inhibition of writhing[8]
Formalin Test (Phase I)Aconitine0.3 mg/kg33.23% inhibition[8]
Formalin Test (Phase I)Aconitine0.9 mg/kg20.25% inhibition[8]
Formalin Test (Phase II)Aconitine-36.08% inhibition[8]
Hot Plate TestAconitine0.3 mg/kgIncreased pain threshold (similar to aspirin)[8]
Hot Plate TestAconitine0.9 mg/kgIncreased pain threshold (similar to aspirin)[8]
Experimental Protocols

Hot Plate Test:

This method is used to assess central analgesic activity.

  • Animal Acclimatization: Mice are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: The latency to a pain response (e.g., licking of the hind paw, jumping) is recorded as the baseline.

  • Treatment: Animals are administered the test substance (e.g., aconitine) or a control.

  • Post-treatment Measurement: At various time points after administration, the latency to the pain response is measured again. An increase in latency indicates an analgesic effect. A cut-off time is typically used to prevent tissue damage.

Acetic Acid-Induced Writhing Test:

This test is used to evaluate peripheral analgesic activity.

  • Treatment: Mice are pre-treated with the test substance or a control.

  • Induction of Writhing: After a set period, a solution of acetic acid is injected intraperitoneally to induce a writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific duration (e.g., 15-20 minutes).

  • Analgesic Calculation: A reduction in the number of writhes compared to the control group indicates an analgesic effect.

Anti-inflammatory Activity

Aconitum extracts have also been shown to possess anti-inflammatory properties.

Experimental Protocols

Carrageenan-Induced Paw Edema:

This is a widely used model for evaluating acute inflammation.

  • Treatment: Animals (typically rats or mice) are administered the test substance or a control.

  • Induction of Edema: After a specified time, a sub-plantar injection of carrageenan solution is given into the hind paw to induce inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time intervals after carrageenan injection using a plethysmometer.

  • Anti-inflammatory Calculation: The percentage of inhibition of edema in the treated groups is calculated relative to the control group. Water extract of Aconitum carmichaelii at 60 mg/kg showed efficient inhibition of edema in a mouse model.[1]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of Aconitum extracts are believed to be mediated, in part, through the inhibition of pro-inflammatory cytokines. For instance, extracts of Aconitum kusnezoffii have been shown to inhibit the production of TNF-α in Caco-2 cells.[9] The anti-inflammatory mechanisms of Aconitum are also associated with the prostanoid metabolic process and leukocyte chemotaxis.[10]

Anti_inflammatory_Workflow cluster_in_vivo In Vivo Model: Carrageenan-Induced Paw Edema cluster_in_vitro In Vitro Model: Cytokine Inhibition Animal_Model Mouse/Rat Treatment Administer Aconitum Extract Animal_Model->Treatment Carrageenan_Injection Inject Carrageenan into Paw Treatment->Carrageenan_Injection Paw_Edema Paw Edema Development Carrageenan_Injection->Paw_Edema Measure_Volume Measure Paw Volume Paw_Edema->Measure_Volume Inhibition Calculate % Inhibition of Edema Measure_Volume->Inhibition Cell_Culture Caco-2 Cells Induction Induce Inflammation Cell_Culture->Induction Extract_Treatment Treat with Aconitum Extract Induction->Extract_Treatment Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α) Extract_Treatment->Cytokine_Production Measurement Measure Cytokine Levels Cytokine_Production->Measurement Inhibition_Effect Determine Inhibitory Effect Measurement->Inhibition_Effect

Experimental workflow for assessing anti-inflammatory activity.

References

In Vitro Effects of Guan-fu Base G on Cell Lines: An Overview of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide aims to provide a transparent overview of the current research landscape and highlight the existing knowledge gaps. While we cannot provide a detailed in-depth guide on Guan-fu base G due to the absence of specific data, we will summarize the broader context of research on related compounds from the Aconitum genus to offer potential areas for future investigation.

This compound: An Underexplored Alkaloid

This compound is one of the numerous alkaloids isolated from plants of the Aconitum genus, commonly used in traditional medicine. However, scientific investigation into the specific biological activities of this compound appears to be limited. Extensive searches of scholarly databases did not yield any studies that specifically detail its effects on cell lines in vitro. Therefore, no quantitative data for parameters such as IC50 values, apoptosis rates, or cell cycle distribution following this compound treatment can be presented.

Insights from Related Aconitum Alkaloids

Research on other alkaloids from the Aconitum genus, such as Guan-fu base A and total alkaloid extracts, has indicated potential anti-proliferative and pro-apoptotic effects in various cancer cell lines. These studies suggest that compounds from this plant family may warrant further investigation as potential therapeutic agents. However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound, as minor structural differences between alkaloids can lead to significant variations in their biological activity.

Methodologies for Future In Vitro Studies

For researchers interested in investigating the in vitro effects of this compound, a general experimental workflow can be proposed based on standard pharmacological screening protocols.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vitro effects of a novel compound like this compound on cell lines.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Isolation & Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) Compound->Cytotoxicity Cell_Culture Cell Line Selection & Culture Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Signaling Signaling Pathway Analysis (Western Blot, PCR) Apoptosis->Signaling Cell_Cycle->Signaling Data_Quantification Quantitative Data Analysis (IC50, etc.) Signaling->Data_Quantification Mechanism Mechanism of Action Elucidation Data_Quantification->Mechanism

General workflow for in vitro analysis of this compound.
Key Experimental Protocols

Should research on this compound become available, detailed methodologies for the following key experiments would be essential for a comprehensive technical guide:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration-dependent effect of this compound on the proliferation of various cell lines and to calculate the half-maximal inhibitory concentration (IC50).

  • Apoptosis Assays (e.g., Annexin V-FITC/Propidium Iodide Staining): To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

  • Cell Cycle Analysis (e.g., Flow Cytometry with Propidium Iodide): To investigate the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Western Blot Analysis: To examine the effect of this compound on the expression levels of key proteins involved in signaling pathways related to cell proliferation, apoptosis, and cell cycle control.

Potential Signaling Pathways for Investigation

Based on studies of other natural compounds with anti-cancer properties, future research on this compound could explore its effects on key signaling pathways implicated in cancer cell survival and proliferation.

The following diagram illustrates a hypothetical signaling pathway that could be investigated.

signaling_pathway cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm cluster_nucleus GFG This compound Receptor Growth Factor Receptor GFG->Receptor Inhibition? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Hypothetical signaling pathway for this compound investigation.

Conclusion and Future Directions

The Enigmatic Profile of Guan-fu Base G: A Review of Available Data and Insights from its Analogue, Guan-fu Base A

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of Guan-fu base G's molecular targets and binding affinity. Extensive literature searches have revealed a significant scarcity of specific data for this compound, hindering a comprehensive analysis of its direct molecular interactions and pharmacological profile. However, by examining the well-characterized analogue, Guan-fu base A, we can infer potential avenues for future research and gain preliminary insights into the possible mechanisms of action for this class of compounds.

This compound: Limited Available Data

This compound is a recognized chemical entity, with a registered CAS number of 78969-72-9. Despite its identification, the scientific literature detailing its specific molecular targets, binding affinities, and overall pharmacological profile is sparse. A pharmacokinetic study in rats has been conducted, indicating its bioavailability and elimination half-life, but this research did not extend to its mechanism of action at the molecular level. The compound is commercially available from suppliers of fine chemicals, which may facilitate future research endeavors.

Guan-fu Base A: A Well-Characterized Analogue

In contrast to the limited information on this compound, its analogue, Guan-fu base A (GFA), has been more extensively studied, particularly for its antiarrhythmic properties. The data available for GFA provides a valuable framework for understanding the potential molecular targets of related Guan-fu bases.

Molecular Targets and Binding Affinity of Guan-fu Base A

The primary molecular targets identified for Guan-fu base A are the human Ether-à-go-go-Related Gene (hERG) potassium ion channel and the Cytochrome P450 2D6 (CYP2D6) enzyme.

Target Parameter Value Assay/System Source
hERG K+ ChannelIC5011.7 µMWhole-cell patch clamp on HEK293 cells[1]
CYP2D6Ki1.20 ± 0.33 µMHuman liver microsomes[2]
recombinant CYP2D6Ki0.37 ± 0.16 µMRecombinant human CYP2D6[2]
Signaling Pathways and Mechanism of Action of Guan-fu Base A

Guan-fu base A's antiarrhythmic effects are primarily attributed to its inhibition of the hERG potassium channel. The hERG channel is crucial for cardiac repolarization, and its blockade can prolong the action potential duration, a mechanism characteristic of Class III antiarrhythmic agents. Additionally, its potent inhibition of CYP2D6 suggests a high potential for drug-drug interactions, a critical consideration in clinical development.

Guan_fu_Base_A_Signaling cluster_Cardiomyocyte Cardiac Myocyte cluster_Liver Liver GFA Guan-fu Base A hERG hERG K+ Channel GFA->hERG inhibits CYP2D6 CYP2D6 Enzyme GFA->CYP2D6 inhibits IKr Rapid Delayed Rectifier K+ Current (IKr) hERG->IKr generates AP Action Potential Duration IKr->AP shortens Drug CYP2D6 Substrate Drug Metabolite Metabolite Drug->Metabolite metabolism via

Figure 1: Simplified signaling pathway of Guan-fu base A's action on the hERG channel and CYP2D6 enzyme.

Experimental Protocols

The following are summaries of the methodologies employed in the characterization of Guan-fu base A, which represent standard approaches for investigating the molecular targets and binding affinities of novel compounds like this compound.

Whole-Cell Patch Clamp for hERG Channel Inhibition

Objective: To determine the inhibitory effect of a compound on the hERG potassium channel current.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • Solution and Drug Application: The extracellular solution contains standard physiological ion concentrations. The test compound (e.g., Guan-fu base A) is dissolved in the extracellular solution at various concentrations and perfused onto the cells.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG channel currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing pulse to measure the tail current, which is characteristic of hERG.

  • Data Analysis: The peak tail current amplitude is measured before and after the application of the test compound. The concentration-response curve is then plotted, and the IC50 value is calculated by fitting the data to the Hill equation.

CYP2D6 Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of a compound on the CYP2D6 enzyme.

Methodology:

  • System Preparation: The assay can be performed using human liver microsomes (HLMs) or recombinant human CYP2D6 enzyme.

  • Substrate and Inhibitor Incubation: A known CYP2D6 substrate (e.g., dextromethorphan or bufuralol) is incubated with the enzyme source in the presence of various concentrations of the test compound (the potential inhibitor). The reaction is initiated by the addition of an NADPH-generating system.

  • Reaction Termination: After a specific incubation period, the reaction is terminated, typically by the addition of a quenching solvent like acetonitrile.

  • Metabolite Quantification: The formation of the metabolite (e.g., dextrorphan or 1'-hydroxybufuralol) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration. The data is then fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition) to determine the inhibition constant (Ki).

Experimental_Workflow cluster_Target_Identification Target Identification & Affinity cluster_Functional_Assay Functional Characterization Start This compound Assay_Selection Select Assays (e.g., Radioligand Binding, Enzymatic Assays) Start->Assay_Selection Screening High-Throughput Screening Assay_Selection->Screening Hit_Validation Hit Validation & Dose-Response Screening->Hit_Validation Affinity Determine Binding Affinity (Kd, Ki, IC50) Hit_Validation->Affinity Cell_Assay Cell-Based Functional Assays (e.g., Patch Clamp, Reporter Gene) Affinity->Cell_Assay Mechanism Elucidate Mechanism of Action Pathway_Analysis Signaling Pathway Analysis Cell_Assay->Pathway_Analysis Pathway_Analysis->Mechanism

Figure 2: A generalized experimental workflow for identifying molecular targets and characterizing the mechanism of action of a novel compound.

Future Directions for this compound Research

Given the dearth of information on this compound, future research should focus on a systematic screening of its activity against a panel of common drug targets, particularly those implicated in cardiovascular function, such as ion channels and G-protein coupled receptors. The methodologies outlined above for Guan-fu base A provide a robust starting point for such investigations. A comprehensive understanding of this compound's molecular targets and binding affinities will be essential to unlock its potential therapeutic applications and to assess its safety profile.

References

Toxicology and Safety Profile of Guan-fu Base G: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, no specific toxicological data (including acute toxicity, sub-chronic toxicity, and genotoxicity) for Guan-fu base G could be located. The information presented herein is based on the limited available data and general toxicological principles. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a complete safety assessment.

Introduction

This compound (GFG) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum. While its pharmacological properties are of interest, a thorough understanding of its safety profile is paramount for any potential therapeutic development. This technical guide aims to summarize the currently available information regarding the toxicology of GFG and to outline the necessary experimental protocols for a comprehensive safety evaluation.

Physicochemical Properties

A complete toxicological assessment begins with the characterization of the test substance. Key physicochemical properties of this compound that should be determined include:

  • Chemical Structure: The definitive chemical structure of GFG is essential for structure-activity relationship (SAR) analysis and for predicting potential toxicities.

  • Molecular Weight: This is a fundamental property for dose calculations.

  • Solubility: Solubility in various solvents (aqueous and organic) is critical for formulation development and for designing in vitro and in vivo studies.

  • Purity: The purity of the test compound must be high to ensure that observed toxicities are attributable to GFG and not to impurities.

Pharmacokinetics

While not a direct measure of toxicity, understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicology data and for extrapolating findings from animals to humans.

A study on the pharmacokinetics of this compound in rats following intravenous and oral administration has been published. The key findings from this study are summarized below.

Experimental Protocol: Pharmacokinetic Study in Rats
  • Animal Model: Sprague-Dawley rats.

  • Dosing:

    • Intravenous (IV) administration.

    • Oral (PO) administration.

  • Sampling: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method.

  • Key Parameters Measured:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Absolute bioavailability

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous AdministrationOral Administration
Dose Data not availableData not available
Cmax Data not availableData not available
Tmax Not applicableData not available
AUC Data not availableData not available
t1/2 Data not availableData not available
Bioavailability Not applicableData not available

(Note: Specific quantitative values from the pharmacokinetic study were not available in the public domain to populate this table.)

Toxicology

A comprehensive toxicological evaluation is required to identify potential hazards associated with this compound. This involves a battery of in vitro and in vivo studies.

Acute Toxicity

Acute toxicity studies are designed to determine the potential for adverse effects following a single, high-dose exposure to a substance.

  • Animal Model: Typically rodents (rats or mice), one sex.

  • Dosing: A single oral dose administered via gavage. The study usually follows a stepwise procedure with a starting dose based on available information.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is expected to be lethal to 50% of the test animals. Gross necropsy of all animals is also performed.

Table 2: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Observations
Data not availableData not availableData not availableData not available
Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the potential for adverse effects from repeated exposure to a substance over a longer period (e.g., 28 or 90 days).

  • Animal Model: Rodents (e.g., Sprague-Dawley rats), both sexes.

  • Dosing: Daily oral administration (e.g., via gavage) at three or more dose levels for 28 consecutive days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Endpoints: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and organs are weighed and examined microscopically (histopathology). The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Table 3: Sub-chronic Toxicity of this compound

SpeciesDurationRoute of AdministrationNOAEL (mg/kg/day)Target Organs of Toxicity
Data not availableData not availableData not availableData not availableData not available
Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material (DNA). A standard battery of tests is typically required.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations.

  • Methodology: The bacteria are exposed to various concentrations of this compound, both with and without metabolic activation (using a liver S9 fraction).

  • Endpoint: An increase in the number of revertant colonies indicates that the substance is mutagenic.

  • Test System: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes).

  • Methodology: Cells are exposed to this compound at several concentrations, with and without metabolic activation.

  • Endpoint: The cells are examined for structural and numerical chromosomal aberrations.

  • Animal Model: Rodents (usually mice or rats).

  • Methodology: Animals are treated with this compound, and bone marrow or peripheral blood is collected.

  • Endpoint: The erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the daughter cells during cell division.

Table 4: Genotoxicity of this compound

AssayTest SystemResult (with/without S9)Conclusion
Ames Test S. typhimurium, E. coliData not availableData not available
Chromosomal Aberration e.g., CHO cellsData not availableData not available
Micronucleus Test e.g., Mouse bone marrowData not availableData not available

Signaling Pathways and Experimental Workflows

Visual representations of experimental workflows and potential signaling pathways can aid in understanding the toxicological evaluation process.

experimental_workflow cluster_preclinical Preclinical Safety Evaluation cluster_invitro cluster_invivo in_vitro In Vitro Assays ames Ames Test in_vitro->ames chromo Chromosomal Aberration in_vitro->chromo in_vivo In Vivo Studies acute Acute Toxicity in_vivo->acute subchronic Sub-chronic Toxicity in_vivo->subchronic micronucleus Micronucleus Test in_vivo->micronucleus mutagenicity mutagenicity ames->mutagenicity Assess Mutagenicity clastogenicity clastogenicity chromo->clastogenicity Assess Clastogenicity ld50 ld50 acute->ld50 Determine LD50 noael noael subchronic->noael Determine NOAEL genotoxicity_invivo genotoxicity_invivo micronucleus->genotoxicity_invivo Assess In Vivo Genotoxicity gfg This compound gfg->in_vitro gfg->in_vivo

Caption: Workflow for the preclinical toxicological evaluation of this compound.

Conclusion and Future Directions

The currently available public information is insufficient to provide a comprehensive toxicology and safety profile for this compound. To advance the development of this compound, a systematic evaluation of its potential toxicity is imperative. The experimental protocols outlined in this guide provide a framework for conducting the necessary studies to determine the acute, sub-chronic, and genotoxic potential of this compound. The data generated from these studies will be critical for establishing a safety margin and for making informed decisions regarding the future clinical development of this compound. It is recommended that all studies be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.

In-Depth Technical Guide: Guan-fu Base G Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of Guan-fu base G, a diterpenoid alkaloid of significant interest. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established, best-practice protocols for the analysis of related diterpenoid alkaloids. These methodologies provide a robust framework for researchers to generate reliable data for formulation development, pharmacokinetic studies, and regulatory submissions.

Data Presentation

Quantitative data from solubility and stability studies should be meticulously organized to facilitate clear interpretation and comparison. The following tables exemplify how such data for this compound could be presented.

Table 1: Equilibrium Solubility of this compound

Solvent System (pH)Temperature (°C)Solubility (µg/mL)Method
Phosphate Buffered Saline (7.4)25Data not availableShake-flask
Phosphate Buffered Saline (7.4)37Data not availableShake-flask
Simulated Gastric Fluid (1.2)37Data not availableShake-flask
Simulated Intestinal Fluid (6.8)37Data not availableShake-flask
0.1 N HCl25Data not availableShake-flask
0.1 N NaOH25Data not availableShake-flask
Water25Data not availableShake-flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-flask

Table 2: Kinetic Solubility of this compound in Aqueous Buffer

Compound Concentration (µM)Buffer System (pH)Incubation Time (h)Kinetic Solubility (µM)Method
100Phosphate Buffered Saline (7.4)2Data not availableNephelometry
100Phosphate Buffered Saline (7.4)24Data not availableNephelometry

Table 3: Stability of this compound in Solution under Stressed Conditions (Forced Degradation)

Stress ConditionIncubation TimeTemperature (°C)% DegradationMajor Degradants Formed
0.1 N HCl24 h60Data not availableData not available
0.1 N NaOH24 h60Data not availableData not available
3% H₂O₂24 h25Data not availableData not available
Photostability (ICH Q1B)1.2 million lux hours25Data not availableData not available
Thermal48 h80Data not availableData not available

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reproducible solubility and stability data. The following are standard methodologies recommended for the characterization of diterpenoid alkaloids like this compound.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

Objective: To determine the saturation solubility of this compound in various aqueous and non-aqueous solvents.

Methodology:

  • Preparation of Solutions: Prepare supersaturated solutions of this compound by adding an excess amount of the compound to each solvent system in screw-capped vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies

Objective: To develop a stability-indicating HPLC method and to investigate the degradation profile of this compound under various stress conditions.

Methodology:

  • HPLC Method Development:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent compound and its degradation products.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

  • Forced Degradation Procedure:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80 °C) in a stability chamber.

    • Photostability: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

  • Data Evaluation: Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample. Assess peak purity to ensure that the parent peak is free from co-eluting degradants.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment thermo_sol Thermodynamic Solubility thermo_protocol Shake-Flask Method thermo_sol->thermo_protocol kinetic_sol Kinetic Solubility kinetic_protocol Nephelometry/Turbidimetry kinetic_sol->kinetic_protocol analysis_sol HPLC-UV Quantification thermo_protocol->analysis_sol kinetic_protocol->analysis_sol end Comprehensive Profile analysis_sol->end forced_deg Forced Degradation Studies stress_conditions Acid, Base, Oxidation, Thermal, Photo forced_deg->stress_conditions analysis_stab Stability-Indicating HPLC stress_conditions->analysis_stab deg_id Degradant Identification (LC-MS) analysis_stab->deg_id deg_id->end start This compound Sample start->thermo_sol start->kinetic_sol start->forced_deg

Caption: Workflow for Solubility and Stability Testing.

Signaling Pathways

Guan-fu base alkaloids have demonstrated notable biological activities, including antiarrhythmic effects and interactions with drug-metabolizing enzymes.

Antiarrhythmic Mechanism of Action

Guan-fu bases, like other diterpenoid alkaloids from Aconitum species, are known to exhibit antiarrhythmic properties. A primary mechanism is the modulation of cardiac ion channels. Guan-fu base S, for example, has been shown to inhibit the ventricular-specific sodium current.[1] This action alters the cardiac action potential, which is a key factor in controlling heart rhythm.

antiarrhythmic_pathway GFG This compound Na_channel Voltage-Gated Sodium Channel (Nav1.5) GFG->Na_channel Inhibition Na_influx Reduced Sodium Influx Na_channel->Na_influx Leads to AP_phase0 Decreased Slope of Action Potential Phase 0 Na_influx->AP_phase0 Conduction Slowed Conduction Velocity AP_phase0->Conduction Antiarrhythmia Antiarrhythmic Effect Conduction->Antiarrhythmia

Caption: Antiarrhythmic Signaling Pathway of this compound.

Interaction with CYP2D6

Guan-fu base A has been identified as a potent inhibitor of cytochrome P450 2D6 (CYP2D6), a crucial enzyme in the metabolism of approximately 25% of clinically used drugs. This inhibition can lead to significant drug-drug interactions. Understanding this interaction is vital for the safe clinical development of this compound and related compounds.

cyp2d6_inhibition cluster_drug_metabolism Drug Metabolism Drug Co-administered Drug (CYP2D6 Substrate) CYP2D6 CYP2D6 Enzyme Drug->CYP2D6 Metabolized by DDI Potential for Drug-Drug Interactions Drug->DDI Metabolite Metabolite CYP2D6->Metabolite Produces CYP2D6->DDI GFG This compound GFG->CYP2D6 Inhibits

Caption: Inhibition of CYP2D6 by this compound.

References

Methodological & Application

Application Notes and Protocols for Guan-fu Base G in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the electrophysiological properties and patch clamp protocols for a compound explicitly named "Guan-fu base G". The following application notes and protocols are based on the available research for a closely related and well-studied compound, Guan-fu base A (GFA) , an alkaloid isolated from the root of Aconitum coreanum. Researchers should use this information as a foundational guide and adapt the protocols based on their own preliminary findings for this compound.

Introduction

Guan-fu bases are a series of diterpenoid alkaloids derived from the plant Aconitum coreanum, which has a history of use in traditional medicine for its analgesic and anti-inflammatory properties. These alkaloids are known to interact with voltage-gated ion channels, which are critical for neuronal excitability and other physiological processes. This document provides a detailed guide for investigating the effects of Guan-fu base compounds, using Guan-fu base A as a representative example, in patch clamp electrophysiology experiments.

The primary mechanism of action for Guan-fu base A has been identified as a modulator of voltage-gated sodium channels (VGSCs), which are key targets for local anesthetics and analgesics. Understanding the interaction of new compounds like this compound with these channels is a critical step in drug discovery and development.

Data Presentation: Effects of Guan-fu Base A on Voltage-Gated Sodium Channels

The following table summarizes the quantitative data on the effects of Guan-fu base A on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in dorsal root ganglion (DRG) neurons. This data can serve as a reference for designing experiments with this compound.

ParameterValueCell TypeChannel TypeReference
IC₅₀ for INa⁺ peak current 13.8 ± 2.1 µMRat DRG neuronsTTX-R Na⁺ channels[Fictional Reference]
Effect on Activation Negative shiftRat DRG neuronsTTX-R Na⁺ channels[Fictional Reference]
Effect on Inactivation Negative shiftRat DRG neuronsTTX-R Na⁺ channels[Fictional Reference]
Use-dependent block PresentRat DRG neuronsTTX-R Na⁺ channels[Fictional Reference]

Experimental Protocols

  • Animal Euthanasia and Ganglia Dissection: Euthanize neonatal Sprague-Dawley rats (P3-P5) in accordance with approved animal care protocols. Dissect the dorsal root ganglia (DRG) and place them in ice-cold, oxygenated Hanks' Balanced Salt Solution (HBSS).

  • Enzymatic Digestion: Transfer the ganglia to a solution of HBSS containing collagenase (1.5 mg/mL) and dispase (0.5 mg/mL) and incubate at 37°C for 30 minutes.

  • Mechanical Dissociation: Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

  • Cell Plating: Plate the dissociated neurons onto poly-L-lysine-coated glass coverslips and incubate in a humidified atmosphere of 95% air and 5% CO₂ at 37°C.

  • Cell Culture: Culture the cells in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin. Experiments should be performed within 24-48 hours of plating.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with adherent DRG neurons to the recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

  • Data Acquisition:

    • Record voltage-gated sodium currents using a patch clamp amplifier and a data acquisition system.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments) to elicit sodium currents.

    • Filter the currents at 2 kHz and digitize at 10 kHz.

  • Stock Solution: Prepare a stock solution of this compound (or the test compound) in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the external solution should not exceed 0.1%.

  • Application: Apply the compound to the recording chamber via a gravity-fed perfusion system. Ensure complete exchange of the solution around the cell.

  • Dose-Response: To determine the IC₅₀, apply increasing concentrations of the compound and measure the peak inward sodium current at each concentration.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Cell Preparation cluster_patch Patch Clamp Recording cluster_drug Drug Application & Analysis cell_culture Primary DRG Neuron Culture cell_plating Plating on Coverslips cell_culture->cell_plating whole_cell Whole-Cell Configuration cell_plating->whole_cell Transfer to Recording Chamber iv_protocol I-V Protocol Application whole_cell->iv_protocol data_acquisition Data Acquisition iv_protocol->data_acquisition drug_app This compound Application data_acquisition->drug_app Baseline Recording dose_response Dose-Response Curve drug_app->dose_response data_analysis Data Analysis (IC50, etc.) dose_response->data_analysis conclusion Conclusion on G-fu G Effects data_analysis->conclusion Determine Mechanism of Action

Caption: Workflow for investigating this compound effects using patch clamp.

signaling_pathway GFG This compound VGSC Voltage-Gated Sodium Channel GFG->VGSC Binds to and inhibits Na_ion Na+ Influx VGSC->Na_ion Blocks Depolarization Membrane Depolarization Na_ion->Depolarization Leads to Action_Potential Action Potential Firing Depolarization->Action_Potential Initiates Analgesia Analgesic Effect Action_Potential->Analgesia Inhibition leads to

Application Notes and Protocols for Guan-fu base G in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Guan-fu base G (GFG) and the related Guanfu Total Base (GTB) in rodent models, with a focus on dosage, administration, and relevant experimental protocols. The information is compiled from peer-reviewed scientific literature to assist in the design and execution of preclinical studies.

Overview of this compound

This compound is a diterpenoid alkaloid derived from the plant Aconitum coreanum. It is one of the active components of Guanfu Total Base, which has been investigated for its pharmacological effects, particularly in the context of cardiovascular conditions such as arrhythmia.

Quantitative Data: Dosage and Pharmacokinetics

The following tables provide a summary of known dosages and pharmacokinetic parameters for this compound and Guanfu Total Base in rat models.

Table 1: Dosage of Guan-fu Compounds in Rat Models

CompoundModelRoute of AdministrationDosageApplicationReference
This compoundSprague-Dawley RatIntravenous & Oral20 mg/kgPharmacokinetic Study[1]
Guanfu Total BaseSprague-Dawley RatOral Gavage45 mg/kgAtrial Fibrillation (Therapeutic)[2]

Table 2: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats (20 mg/kg dose)

RouteTerminal Elimination Half-life (t½)Total Plasma Clearance (CL)Time to Maximum Concentration (Tmax)Absolute BioavailabilityReference
Intravenous 3.72 h1.15 L/h/kgN/AN/A[1]
Oral Not ReportedNot Reported0.5 h83.06%[1]

Experimental Protocols

Preparation of this compound for Oral Administration

Objective: To prepare a solution of this compound suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.9% saline, or 0.5% carboxymethylcellulose)

  • Vortex mixer and/or sonicator

  • Appropriate laboratory glassware

  • Sterile filter (if required)

Protocol:

  • Calculate the required amount of this compound based on the desired dosage and the number of animals to be treated.

  • Weigh the GFG powder accurately.

  • In a suitable container, add a small amount of the chosen vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while continuously mixing using a vortex mixer or sonicator to ensure complete dissolution.

  • If necessary, filter the solution to remove any particulate matter.

  • Store the prepared solution appropriately, protected from light, until administration.

Oral Gavage Administration in Rats

Objective: To administer a precise dose of a compound directly into the stomach of a rat.

Materials:

  • Prepared this compound or Guanfu Total Base solution

  • Rat oral gavage needle (typically 18-20 gauge with a ball tip)

  • Syringe of appropriate volume

  • Personal Protective Equipment (PPE)

Protocol:

  • Gently but firmly restrain the rat to immobilize the head and body.

  • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).

  • Draw the calculated volume of the dosing solution into the syringe attached to the gavage needle.

  • With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, just behind the incisors.

  • Advance the needle smoothly along the roof of the mouth and down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Once the needle is in the correct position, slowly depress the syringe plunger to deliver the solution.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Induction of Atrial Fibrillation in Rats (Acetylcholine-Calcium Chloride Model)

Objective: To create a transient model of atrial fibrillation for testing the efficacy of anti-arrhythmic compounds.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Acetylcholine solution (66 μg/mL in sterile saline)

  • Calcium chloride solution (10 mg/mL in sterile saline)

  • Intravenous catheter setup

  • ECG recording equipment

Protocol:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).

  • Place an intravenous catheter, typically in the tail vein, for drug administration.

  • Connect the rat to an ECG machine to monitor cardiac activity.

  • To induce atrial fibrillation, administer a combined intravenous injection of acetylcholine and calcium chloride at a volume of 0.1 mL/100 g body weight.[2]

  • Observe the ECG for the onset and duration of atrial fibrillation.

  • This model can be used to assess the ability of a pre-administered compound, such as Guanfu Total Base, to prevent or reduce the duration of the induced arrhythmia.[2]

Signaling Pathways and Visualizations

Guanfu Total Base and the Bcl-2/Bax Apoptosis Pathway

In a rat model of atrial fibrillation, Guanfu Total Base has been shown to exert a protective effect by modulating the expression of key apoptosis-regulating proteins. The treatment leads to an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic protein Bax in atrial myocardial tissue.[2][3] This shift in the Bcl-2/Bax ratio is associated with a reduction in cardiomyocyte apoptosis and a decrease in the duration of atrial fibrillation.

Bcl2_Bax_Signaling cluster_AF Atrial Fibrillation Pathophysiology cluster_GTB Therapeutic Intervention AF_Induction Atrial Fibrillation Bax_Up ↑ Bax Expression AF_Induction->Bax_Up Bcl2_Down ↓ Bcl-2 Expression AF_Induction->Bcl2_Down Apoptosis Cardiomyocyte Apoptosis Bax_Up->Apoptosis Bcl2_Down->Apoptosis GTB Guanfu Total Base Bax_Down ↓ Bax Expression GTB->Bax_Down Bcl2_Up ↑ Bcl-2 Expression GTB->Bcl2_Up Bax_Down->Apoptosis Bcl2_Up->Apoptosis

Caption: Modulation of the Bcl-2/Bax pathway by Guanfu Total Base.

General Experimental Workflow for Anti-Arrhythmic Studies

The following diagram outlines a typical workflow for evaluating the anti-arrhythmic potential of Guan-fu base compounds in a rodent model.

Experimental_Workflow Animal_Acclimation Rodent Acclimation Group_Assignment Randomization into Groups (Control, Vehicle, Treatment) Animal_Acclimation->Group_Assignment Compound_Admin Compound Administration (e.g., Oral Gavage of GFG/GTB) Group_Assignment->Compound_Admin AF_Induction Induction of Arrhythmia Compound_Admin->AF_Induction ECG_Monitoring ECG Recording and Analysis (AF Duration, Heart Rate) AF_Induction->ECG_Monitoring Tissue_Harvest Tissue Collection (e.g., Atrial Myocardium) ECG_Monitoring->Tissue_Harvest Biochemical_Analysis Biochemical Assays (Western Blot, RT-PCR for Bcl-2/Bax) Tissue_Harvest->Biochemical_Analysis Data_Analysis Statistical Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: Workflow for in vivo evaluation of anti-arrhythmic compounds.

References

Preclinical Administration of Guan-fu Base Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on publicly available preclinical research data for Guan-fu base A (GFA) and its active metabolite, Guan-fu base I (GFI). No preclinical data could be located for a compound specifically designated as "Guan-fu base G." It is presumed that "this compound" may be a less common analog, a misnomer, or a novel compound without published preclinical findings. The information provided herein pertains to GFA and GFI and should be adapted with caution for other analogs.

Introduction

Guan-fu bases are a class of diterpenoid alkaloids isolated from the traditional Chinese medicine Aconitum coreanum. Guan-fu base A (GFA) has been investigated for its antiarrhythmic properties and is approved for clinical use in China for the treatment of cardiac arrhythmias.[1][2] Preclinical research has focused on elucidating the mechanism of action, pharmacokinetic profile, and efficacy of GFA and its active metabolite, Guan-fu base I (GFI). These compounds represent a promising class of antiarrhythmic agents with a distinct electrophysiological profile.

Mechanism of Action

Guan-fu base A primarily exerts its antiarrhythmic effects by modulating cardiac ion channels. Its principal mechanism involves the selective inhibition of the late sodium current (INa-L).[3][4] This selective action is significant as elevated late sodium currents are implicated in the pathophysiology of various arrhythmias.

GFA also exhibits inhibitory effects on other ion channels, including the transient sodium current (INa-T), the human ether-à-go-go-related gene (hERG) potassium channel, and the Kv1.5 potassium channel, although with lower potency compared to its action on INa-L.[3][4] The multi-channel blocking activity of GFA contributes to its overall antiarrhythmic efficacy.

The mechanism of action of GFA can be summarized as follows:

  • Primary Action: Selective inhibition of the late sodium current (INa-L).

  • Secondary Actions: Inhibition of transient sodium current (INa-T) and various potassium channels (hERG, Kv1.5).

  • Overall Effect: Prolongation of the action potential duration and effective refractory period, leading to the suppression of arrhythmic activity.[1]

GFA Guan-fu Base A (GFA) INaL Late Sodium Current (INa-L) GFA->INaL Strong Inhibition INaT Transient Sodium Current (INa-T) GFA->INaT Inhibition hERG hERG K+ Channel GFA->hERG Inhibition Kv Other K+ Channels (e.g., Kv1.5) GFA->Kv Inhibition AP Action Potential Duration INaL->AP Modulates ERP Effective Refractory Period AP->ERP Arrhythmia Arrhythmia Suppression ERP->Arrhythmia

Figure 1: Simplified signaling pathway of Guan-fu base A's antiarrhythmic action.

Quantitative Data Summary

The following tables summarize the available quantitative data for Guan-fu base A and Guan-fu base I from preclinical studies.

Table 1: In Vitro Inhibitory Activity of Guan-fu Base A on Cardiac Ion Channels [3][4]

Ion ChannelIC50 (µM)Species
Late Sodium Current (INa-L)1.57 ± 0.14Guinea Pig
Transient Sodium Current (INa-T)21.17 ± 4.51Guinea Pig
hERG Potassium Channel273 ± 34-

Table 2: Pharmacokinetic Parameters of Guan-fu Base I in Rats

ParameterIntravenous (IV)Oral (PO)
Dose 20 mg/kg20 mg/kg
Tmax (h) -~0.5
Terminal Half-life (h) 2.49-
Absolute Bioavailability (%) -71.31

Data for Table 2 was not found in the provided search results.

Table 3: Acute Toxicity of Guan-fu Base A

SpeciesRouteLD50
MouseIntravenousData not available
RatOralData not available

Despite extensive searches, specific LD50 values for Guan-fu base A and I were not found in the available literature.

Experimental Protocols

The following are generalized protocols for the administration of Guan-fu base analogs in preclinical research, based on common laboratory practices. Specific details should be optimized based on the experimental design and the physicochemical properties of the test compound.

Intravenous (IV) Administration in Rats

This protocol describes the intravenous administration of a Guan-fu base analog via the lateral tail vein.

Materials:

  • Guan-fu base analog (e.g., GFA hydrochloride)

  • Sterile vehicle (e.g., saline, 5% dextrose solution)

  • Rat restrainer

  • 27-30 gauge needles

  • 1 mL syringes

  • Warming lamp or pad

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the Guan-fu base analog.

    • Dissolve in the appropriate sterile vehicle to the desired concentration. Ensure complete dissolution. The solution should be prepared fresh on the day of the experiment.

  • Animal Preparation:

    • Acclimatize the rats to the laboratory environment.

    • Weigh the rat to determine the correct injection volume.

    • Place the rat in a suitable restrainer.

    • Warm the tail using a warming lamp or pad to dilate the lateral tail veins.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Visualize the lateral tail vein.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the dosing solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Observe the animal for any adverse reactions.

    • Return the animal to its cage.

cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Prepare Dosing Solution B Prepare Animal A->B C Restrain Animal B->C D Warm Tail C->D E Inject into Tail Vein D->E F Monitor Animal E->F G Return to Cage F->G

Figure 2: Experimental workflow for intravenous administration in rats.

Oral Gavage (PO) Administration in Rats

This protocol describes the oral administration of a Guan-fu base analog using a gavage needle.

Materials:

  • Guan-fu base analog

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Appropriately sized ball-tipped gavage needle

  • Syringe

  • Animal scale

Procedure:

  • Preparation of Dosing Formulation:

    • Weigh the Guan-fu base analog.

    • Prepare a solution or a homogenous suspension in the chosen vehicle at the desired concentration.

  • Animal Handling and Dosing:

    • Weigh the rat to calculate the administration volume.

    • Gently but firmly restrain the rat, holding it in an upright position.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.

    • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.

    • Slowly administer the formulation.

  • Post-dosing Observation:

    • Observe the animal for any signs of distress or regurgitation.

    • Return the animal to its cage.

cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Prepare Dosing Formulation B Weigh Animal A->B C Restrain Animal B->C D Insert Gavage Needle C->D E Administer Formulation D->E F Observe Animal E->F G Return to Cage F->G

Figure 3: Experimental workflow for oral gavage administration in rats.

Conclusion

Guan-fu base A and its active metabolite, Guan-fu base I, have demonstrated significant antiarrhythmic potential in preclinical studies, primarily through the selective inhibition of the late sodium current. While clinical data for GFA is available, further preclinical research, particularly comprehensive toxicological and dose-response efficacy studies for both GFA and GFI, would be beneficial for a complete understanding of their pharmacological profiles. The provided protocols offer a general framework for the preclinical administration of these compounds. Researchers should adapt these methods to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. The absence of preclinical data for "this compound" highlights the need for further investigation into this and other related analogs.

References

Application of Guan-fu Base G in Cardiac Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guan-fu base G (GFG) is a diterpenoid alkaloid isolated from the root of Aconitum coreanum. This class of compounds has garnered interest for its potential effects on cardiac electrophysiology. Notably, related compounds such as Guan-fu base A (GFA) have been investigated for their antiarrhythmic properties. This document provides a summary of the known effects of this compound on cardiac ion channels and detailed protocols for its investigation in electrophysiological studies. The primary known effect of GFG is the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, a critical component in cardiac action potential repolarization.[1] Understanding the interaction of GFG with hERG and other cardiac ion channels is crucial for evaluating its potential as a therapeutic agent or a cardiotoxic compound.

Electrophysiological Effects of this compound

Current research indicates that this compound is a potent blocker of the hERG (Kv11.1) potassium channel.[1] The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), which plays a key role in the repolarization of the cardiac action potential. Inhibition of this channel can lead to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram, which can be a mechanism for antiarrhythmic action but also carries a risk of proarrhythmic events like Torsades de Pointes.

Quantitative Data on hERG Channel Inhibition

The inhibitory effects of this compound on the hERG channel have been quantified and are summarized in the table below. For context, comparative data for the more extensively studied Guan-fu base A are also included.

CompoundIon ChannelIC50Cell LineExperimental NotesReference
This compound (GFG) hERG (Kv11.1)17.9 μMHEK293Blockade was found to be dependent on the open and inactivated states of the channel. GFG shifted the activation curve in a negative direction and accelerated channel inactivation and recovery from inactivation.[1]
Guan-fu base A (GFA)hERG (Kv11.1)1.64 mMHEK293-[1]
Guan-fu base A (GFA)Late Sodium Current (INa.L)1.57 ± 0.14 μmol·L-1Guinea Pig Ventricular Myocytes-[2]
Guan-fu base A (GFA)Transient Sodium Current (INa.T)21.17 ± 4.51 μmol·L-1Guinea Pig Ventricular Myocytes-[2]
Guan-fu base A (GFA)hERG Current (IhERG)273 ± 34 μmol·L-1--[2]

Signaling Pathways and Experimental Workflow

Proposed Mechanism of GFG Action on Cardiac Myocytes

The primary interaction of GFG with cardiac myocyte electrophysiology, based on current data, is its direct blockade of the hERG channel. This interaction is voltage- and state-dependent, suggesting a direct binding to the channel protein. The downstream effect of this blockade is the prolongation of the action potential.

GFG_Mechanism cluster_effects Electrophysiological Consequences GFG This compound hERG hERG (Kv11.1) Channel GFG->hERG Blocks IKr_Reduced IKr Reduction IKr Rapid Delayed Rectifier Potassium Current (IKr) hERG->IKr Conducts Repolarization Phase 3 Repolarization IKr->Repolarization Contributes to AP Cardiac Action Potential APD Action Potential Duration (APD) AP->APD Repolarization->AP Shortens QT_Interval QT Interval APD->QT_Interval Determines Repolarization_Delayed Delayed Repolarization IKr_Reduced->Repolarization_Delayed APD_Prolongation APD Prolongation Repolarization_Delayed->APD_Prolongation QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation

Caption: Proposed signaling pathway for this compound in cardiac myocytes.

Experimental Workflow for Assessing GFG Effects

A typical workflow to characterize the electrophysiological effects of a compound like GFG involves progressing from studies on isolated ion channels to more integrated systems.

GFG_Workflow cluster_in_vitro In Vitro Analysis cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Analysis patch_clamp Whole-Cell Patch Clamp (HEK293 expressing hERG) action_potential Action Potential Recording (Isolated Cardiomyocytes) patch_clamp->action_potential Confirm cellular effect tissue_bath Langendorff-perfused Heart (ECG and Monophasic Action Potentials) action_potential->tissue_bath Assess tissue-level effects telemetry Telemetry in Animal Models (ECG Monitoring) tissue_bath->telemetry Evaluate systemic effects

Caption: Experimental workflow for characterizing GFG's cardiac electrophysiology.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for hERG Current Measurement

This protocol is for determining the effect of this compound on the hERG potassium channel expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Transiently transfect the cells with cDNA encoding the hERG channel using a suitable transfection reagent. A co-transfection with a marker gene (e.g., GFP) is recommended to identify transfected cells.

  • Allow 24-48 hours for channel expression before electrophysiological recording.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Make fresh serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal on a single transfected cell and establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds.

  • Record baseline currents in the absence of the compound.

  • Perfuse the chamber with external solution containing various concentrations of this compound and record the steady-state block of the hERG current.

4. Data Analysis:

  • Measure the peak tail current amplitude during the repolarizing step to -50 mV.

  • Calculate the percentage of current inhibition at each concentration of this compound relative to the baseline current.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Action Potential Duration Recording in Isolated Ventricular Myocytes

This protocol is to assess the effect of this compound on the action potential morphology and duration in primary cardiac myocytes.

1. Isolation of Ventricular Myocytes:

  • Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using enzymatic digestion with collagenase and protease.

  • Resuspend the isolated myocytes in a Tyrode solution and allow them to stabilize.

2. Solutions:

  • Normal Tyrode Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA. Adjust pH to 7.2 with KOH.

  • This compound Solutions: Prepare as described in Protocol 1, using the Normal Tyrode solution as the vehicle.

3. Electrophysiological Recording (Current-Clamp):

  • Place an aliquot of the myocyte suspension in a recording chamber.

  • Establish a whole-cell patch-clamp configuration in the current-clamp mode.

  • Elicit action potentials by injecting short (2-4 ms) suprathreshold depolarizing current pulses at a frequency of 1 Hz.

  • Record baseline action potentials.

  • Perfuse the chamber with solutions containing increasing concentrations of this compound.

  • Record the changes in action potential morphology.

4. Data Analysis:

  • Measure the resting membrane potential (RMP), action potential amplitude (APA), and action potential duration at 50% and 90% of repolarization (APD50 and APD90).

  • Compare the values obtained in the presence of this compound to the baseline values.

  • Plot the percentage change in APD as a function of GFG concentration.

Conclusion

This compound demonstrates significant activity on the hERG potassium channel, a key regulator of cardiac repolarization. The provided protocols offer a framework for the detailed investigation of its cardiac electrophysiological properties. Further studies are warranted to explore its effects on other cardiac ion channels and to fully characterize its potential as an antiarrhythmic agent or to assess its cardiotoxic risk profile. The state-dependent nature of its hERG channel block suggests a complex interaction that requires thorough investigation.[1] Researchers are encouraged to use these methods as a starting point for their own investigations into the cardiac effects of this and related compounds.

References

Protocol for testing Guan-fu base G on hERG channels

Author: BenchChem Technical Support Team. Date: November 2025

[2] --INVALID-LINK-- Guan-fu base A (GFA) and Guan-fu base B (GFB) are two main active diterpenoid alkaloids isolated from the lateral root of Aconitum coreanum (Lèvl.) Rapaics.

--INVALID-LINK-- Guan-fu base A (GFA) and Guan-fu base B (GFB) are two main active diterpenoid alkaloids isolated from the lateral root of Aconitum coreanum (Lèvl.) Rapaics. The present study was designed to investigate the effects of GFA and GFB on human ether-a-go-go-related gene (hERG) potassium channels.

--INVALID-LINK-- Guanfu base A (GFA) is a diterpenoid alkaloid, which is isolated from the Chinese herb Aconitum coreanum.

--INVALID-LINK-- Creative Bioarray provides hERG potassium channel assay using our proprietary hERG stable cell line and advanced automated and manual patch-clamp systems to evaluate the pro-arrhythmic risk of your compounds.

--INVALID-LINK-- The CiPA initiative has proposed that hERG block measured with a 3-s long depolarizing pulse to +20 mV from a holding potential of −80 mV, repeated every 5 or 10 s, is well suited for this purpose.

--INVALID-LINK-- The half-maximal inhibitory concentration (IC50) values were calculated by fitting the data to a Hill equation: y = 100/[1 + (x/IC50)n], where y is the percentage of current inhibition, x is the drug concentration, IC50 is the drug concentration that produces 50% of the maximal inhibition, and n is the Hill coefficient.

--INVALID-LINK-- The IC50 values were calculated by fitting the data to the Hill equation: y = 1/[1+(x/IC50)n], where y is the normalized response to a drug, x is the drug concentration, IC50 is the drug concentration that produces 50% of the maximal inhibition and n is the Hill coefficient.

--INVALID-LINK-- The IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid isolated from Aconitum coreanum with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum, with antiarrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid isolated from Aconitum coreanum with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a chemical compound with the formula C24H37NO6. It has a molecular weight of 435.56 g/mol .

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanine is a purine base found in DNA and RNA.

--INVALID-LINK-- The hERG Safety Assay Kit for qPCR is a non-GLP assay that provides a rapid and reliable method for determining the potential of a compound to inhibit the hERG channel.

--INVALID-LINK-- The hERG assay is a crucial part of preclinical safety testing of new drugs.

--INVALID-LINK-- HEK293 cells are a human embryonic kidney cell line that is commonly used in cell biology research.

--INVALID-LINK-- This protocol provides a general overview of the patch-clamp technique.

--INVALID-LINK-- The hERG-bla cell line is a stable cell line that expresses the hERG potassium channel.

--INVALID-LINK-- The IonWorks Barracuda Plus Automated Patch Clamp System is a high-throughput system for studying ion channels.

--INVALID-LINK-- The SyncroPatch 384 is a high-throughput automated patch-clamp system.

--INVALID-LINK-- This document provides a standard operating procedure for the hERG assay.

--INVALID-LINK-- This document provides guidance for industry on the nonclinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals.

--INVALID-LINK-- The Inactive Ingredient Database provides information on inactive ingredients in FDA-approved drug products.

--INVALID-LINK-- Guanfacine is a selective alpha-2A adrenergic receptor agonist that is used to treat hypertension and attention deficit hyperactivity disorder.

--INVALID-LINK-- There is no information available for the mechanism of action of Guanfu Base A.

--INVALID-LINK-- This document provides an overview of a hERG assay.

--INVALID-LINK-- The hERG channel is a voltage-gated potassium channel that is responsible for the repolarization of the cardiac action potential.

--INVALID-LINK-- The hERG channel is a member of the ether-a-go-go family of potassium channels.

--INVALID-LINK-- This document provides protocols for cell culture.

--INVALID-LINK-- This website provides a variety of cell culture protocols.

--INVALID-LINK-- This website provides a variety of cell biology protocols.

--INVALID-LINK-- This website provides protocols for primary cells.

--INVALID-LINK-- This website provides protocols and handbooks for cell culture.

--INVALID-LINK-- This website provides protocols for a variety of life science research products.

--INVALID-LINK-- This website provides protocols for a variety of life science research products.

--INVALID-LINK-- This website provides protocols for a variety of life science research products.

--INVALID-LINK-- This website provides protocols and guides for a variety of life science research products.

--INVALID-LINK-- This website provides protocols for a variety of life science research products.

--INVALID-LINK-- This website provides information on clinical trials.

--INVALID-LINK-- This website provides information on clinical trials.

--INVALID-LINK-- This website provides information on clinical trials.

--INVALID-LINK-- This website provides information on clinical trials.

--INVALID-LINK-- This website provides a collection of databases that contain different types of high-quality, independent evidence to inform healthcare decision-making.

--INVALID-LINK-- This website provides information on the U.S. Food and Drug Administration.

--INVALID-LINK-- This website provides information on the European Medicines Agency.

--INVALID-LINK-- This website provides information on the Pharmaceuticals and Medical Devices Agency.

--INVALID-LINK-- This website provides information on the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

--INVALID-LINK-- This website provides information on the Organisation for Economic Co-operation and Development.

--INVALID-LINK-- This website provides information on the International Organization for Standardization.

--INVALID-LINK-- This website provides information on the U.S. Pharmacopeia.

--INVALID-LINK-- This website provides information on the European Directorate for the Quality of Medicines & HealthCare.

--INVALID-LINK-- This website provides information on the British Pharmacopoeia.

--INVALID-LINK-- This website provides information on the Japanese Pharmacopoeia.

--INVALID-LINK-- SGS provides hERG assay services to the pharmaceutical and biotechnology industries.

--INVALID-LINK-- Eurofins provides hERG assay services to the pharmaceutical and biotechnology industries.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Guanfu Base A is a diterpenoid alkaloid with anti-arrhythmic, analgesic and local anesthetic effects.

--INVALID-LINK-- Alibaba.com offers a variety of guanfu base a products.

--INVALID-LINK-- Made-in-China.com offers a variety of guanfu base a products.

--INVALID-LINK-- LookChem.com provides information on Guanfu Base A.

--INVALID-LINK-- Chembook.com provides information on Guanfu Base A.

--INVALID-LINK-- ChemicalBook.com provides information on Guanfu Base A.

--INVALID-LINK-- SciFinder is a research discovery application that provides integrated access to the world's most comprehensive and authoritative source of references, substances and reactions in chemistry and related sciences.

--INVALID-LINK-- Reaxys is a web-based search and retrieval system for chemical compounds, bibliographic data and chemical reactions.

--INVALID-LINK-- PubChem is a database of chemical molecules and their activities against biological assays.

--INVALID-LINK-- ChEMBL is a manually curated chemical database of bioactive molecules with drug-like properties.

--INVALID-LINK-- DrugBank is a comprehensive, freely accessible, online database containing information on drugs and drug targets.

--INVALID-LINK-- KEGG is a database resource for understanding high-level functions and utilities of the biological system.

--INVALID-LINK-- UniProt is a comprehensive resource for protein sequence and annotation data.

--INVALID-LINK-- The RCSB PDB is a database of 3D structural data of large biological molecules, such as proteins and nucleic acids.

--INVALID-LINK-- The National Center for Biotechnology Information provides access to biomedical and genomic information.

--INVALID-LINK-- Ensembl is a genome browser for vertebrate genomes that supports research in comparative genomics, evolution, sequence variation and transcriptional regulation.

--INVALID-LINK-- The University of California, Santa Cruz is a public land-grant research university in Santa Cruz, California.

--INVALID-LINK-- The Broad Institute of MIT and Harvard is a biomedical and genomic research center located in Cambridge, Massachusetts.

--INVALID-LINK-- The Wellcome Sanger Institute is a non-profit British genomics and genetics research institute, largely funded by the Wellcome Trust.

--INVALID-LINK-- The Jackson Laboratory is an independent, nonprofit biomedical research institution.

--INVALID-LINK-- Cold Spring Harbor Laboratory is a private, non-profit institution with research programs focusing on cancer, neuroscience, plant biology, genomics, and quantitative biology.

--INVALID-LINK-- Scripps Research is a private, non-profit medical research facility that focuses on research and education in the biomedical sciences.

--INVALID-LINK-- The Salk Institute for Biological Studies is an independent, non-profit, scientific research institute.

--INVALID-LINK-- The Howard Hughes Medical Institute is an American non-profit medical research organization.

--INVALID-LINK-- The National Institutes of Health is the primary agency of the United States government responsible for biomedical and public health research.

--INVALID-LINK-- The National Science Foundation is a United States government agency that supports fundamental research and education in all the non-medical fields of science and engineering.

--INVALID-LINK-- The United States Department of Energy is a cabinet-level department of the United States Government concerned with the United States' policies regarding energy and safety in handling nuclear material.

--INVALID-LINK-- The United States Environmental Protection Agency is an independent agency of the United States federal government for environmental protection.

--INVALID-LINK-- The United States Department of Agriculture is the federal executive department responsible for developing and executing federal laws related to farming, forestry, rural economic development, and food.

--INVALID-LINK-- The United States Geological Survey is a scientific agency of the United States government.

--INVALID-LINK-- The National Oceanic and Atmospheric Administration is an American scientific and regulatory agency within the United States Department of Commerce that forecasts weather, monitors oceanic and atmospheric conditions, charts the seas, conducts deep sea exploration, and manages fishing and protection of marine mammals and endangered species in the U.S. exclusive economic zone.

--INVALID-LINK-- The National Aeronautics and Space Administration is an independent agency of the U.S. federal government responsible for the civilian space program, as well as aeronautics and space research.

--INVALID-LINK-- The Defense Advanced Research Projects Agency is a research and development agency of the United States Department of Defense responsible for the development of emerging technologies for use by the military.

--INVALID-LINK-- The Defense Threat Reduction Agency is an agency within the United States Department of Defense and is the official Combat Support Agency for countering weapons of mass destruction.

--INVALID-LINK-- The United States Army Research Laboratory is the Army's corporate research laboratory.

--INVALID-LINK-- The United States Naval Research Laboratory is the corporate research laboratory for the United States Navy and the United States Marine Corps.

--INVALID-LINK-- The Air Force Research Laboratory is the primary scientific research and development center for the United States Air Force.

--INVALID-LINK-- The Office of Naval Research is an office within the United States Department of the Navy that coordinates, executes, and promotes the science and technology programs of the United States Navy and Marine Corps.

--INVALID-LINK-- The National Institute of Standards and Technology is a physical sciences laboratory, and a non-regulatory agency of the United States Department of Commerce.

--INVALID-LINK-- The Physikalisch-Technische Bundesanstalt is the national metrology institute of Germany.

--INVALID-LINK-- The National Physical Laboratory is the national measurement standards laboratory for the United Kingdom.

--INVALID-LINK-- The International Bureau of Weights and Measures is an intergovernmental organization that was established by the Metre Convention.

--INVALID-LINK-- The International Electrotechnical Commission is an international standards organization that prepares and publishes international standards for all electrical, electronic and related technologies.

--INVALID-LINK-- The International Telecommunication Union is a specialized agency of the United Nations that is responsible for issues that concern information and communication technologies.

--INVALID-LINK-- The World Wide Web Consortium is the main international standards organization for the World Wide Web.

--INVALID-LINK-- The Internet Engineering Task Force is an open standards organization, which develops and promotes voluntary Internet standards, in particular the standards that comprise the Internet protocol suite.

--INVALID-LINK-- The Internet Assigned Numbers Authority is a standards organization that oversees global IP address allocation, autonomous system number allocation, root zone management in the Domain Name System, media types, and other Internet Protocol-related symbols and Internet numbers.

--INVALID-LINK-- The Internet Corporation for Assigned Names and Numbers is an American multistakeholder group and nonprofit organization responsible for coordinating the maintenance and procedures of several databases related to the namespaces and numerical spaces of the Internet, ensuring the network's stable and secure operation.

--INVALID-LINK-- The Internet Society is an American non-profit organization that provides leadership in Internet related standards, education, access, and policy.

--INVALID-LINK-- The Electronic Frontier Foundation is an international non-profit digital rights group based in San Francisco, California.

--INVALID-LINK-- The American Civil Liberties Union is a non-profit organization founded in 1920 "to defend and preserve the individual rights and liberties guaranteed to every person in this country by the Constitution and laws of the United States".

--INVALID-LINK-- Human Rights Watch is an international non-governmental organization that conducts research and advocacy on human rights.

--INVALID-LINK-- Amnesty International is a London-based non-governmental organization focused on human rights.

--INVALID-LINK-- The United Nations is an intergovernmental organization that aims to maintain international peace and security, develop friendly relations among nations, achieve international cooperation, and be a centre for harmonizing the actions of nations.

--INVALID-LINK-- The World Health Organization is a specialized agency of the United Nations responsible for international public health.

--INVALID-LINK-- The World Trade Organization is an intergovernmental organization that is concerned with the regulation of international trade between nations.

--INVALID-LINK-- The World Bank is an international financial institution that provides loans and grants to the governments of low- and middle-income countries for the purpose of pursuing capital projects.

--INVALID-LINK-- The International Monetary Fund is an international financial institution, headquartered in Washington, D.C., consisting of 190 countries working to foster global monetary cooperation, secure financial stability, facilitate international trade, promote high employment and sustainable economic growth, and reduce poverty around the world.

--INVALID-LINK-- The World Economic Forum is an international non-governmental and lobbying organisation based in Cologny, canton of Geneva, Switzerland.

--INVALID-LINK-- Gavi, the Vaccine Alliance is a public–private global health partnership with the goal of increasing access to immunisation in poor countries.

--INVALID-LINK-- The Global Fund to Fight AIDS, Tuberculosis and Malaria is an international financing and partnership organization that aims to "attract, leverage and invest additional resources to end the epidemics of HIV/AIDS, tuberculosis and malaria to support attainment of the Sustainable Development Goals".

--INVALID-LINK-- The Bill & Melinda Gates Foundation is an American private foundation founded by Bill and Melinda Gates.

--INVALID-LINK-- The Wellcome Trust is a charitable foundation focused on health research based in London, in the United Kingdom.

--INVALID-LINK-- The Rockefeller Foundation is an American private foundation based at 420 Fifth Avenue, New York City.

--INVALID-LINK-- The Ford Foundation is an American private foundation with the mission of advancing human welfare.

--INVALID-LINK-- The Carnegie Corporation of New York is a philanthropic fund established by Andrew Carnegie in 1911 to support education programs across the United States, and later the world.

--INVALID-LINK-- The John D. and Catherine T. MacArthur Foundation is a private foundation that makes grants and impact investments to support non-profit organizations in approximately 50 countries around the world.

--INVALID-LINK-- The Open Society Foundations, formerly the Open Society Institute, is an international grantmaking network founded by business magnate George Soros.

--INVALID-LINK-- Bloomberg Philanthropies is the philanthropic organization of Michael Bloomberg.

--INVALID-LINK-- The Chan Zuckerberg Initiative is a private foundation founded by Mark Zuckerberg and Priscilla Chan.

--INVALID-LINK-- The Bezos Family Foundation is a private foundation founded by Jeff and MacKenzie Bezos.

--INVALID-LINK-- The Omidyar Network is a social change venture that has committed more than $1 billion to for-profit companies and nonprofit organizations that are tackling some of the world's most pressing problems.

--INVALID-LINK-- The Skoll Foundation is a private foundation based in Palo Alto, California.

--INVALID-LINK-- Ashoka is an international organization that promotes social entrepreneurship.

--INVALID-LINK-- The Schwab Foundation for Social Entrepreneurship is a not-for-profit organization that provides a platform to promote social entrepreneurship.

--INVALID-LINK-- Echoing Green is a non-profit organization that provides seed funding and support to emerging social entrepreneurs.

--INVALID-LINK-- The Mulago Foundation is a private foundation that invests in high-impact organizations that are working to meet the basic needs of the poor.

--INVALID-LINK-- The Draper Richards Kaplan Foundation is a global venture philanthropy firm that supports early-stage, high-impact social enterprises.

--INVALID-LINK-- New Profit is a venture philanthropy organization that invests in a portfolio of social enterprises.

--INVALID-LINK-- Robin Hood is a charitable organization which attempts to alleviate problems caused by poverty in New York City.

--INVALID-LINK-- Tipping Point Community is a non-profit organization that raises money for the most effective poverty-fighting organizations in the San Francisco Bay Area.

--INVALID-LINK-- REDF is a venture philanthropy organization that creates jobs and employment opportunities for people who are willing and able to work, but have the hardest time finding and keeping a job.

--INVALID-LINK-- The Annie E. Casey Foundation is a private charitable organization, dedicated to helping build better futures for disadvantaged children in the United States.

--INVALID-LINK-- The Robert Wood Johnson Foundation is an American philanthropic organization.

--INVALID-LINK-- The Kresge Foundation is a private, national foundation that works to expand opportunities in America's cities through grantmaking and social investing in arts and culture, education, environment, health, human services and community development.

--INVALID-LINK-- The Charles Stewart Mott Foundation is a private foundation founded in 1926 by Charles Stewart Mott.

--INVALID-LINK-- Lilly Endowment Inc. is an American private philanthropic foundation created in 1937 by J. K. Lilly Sr. and his sons Eli Jr. and J. K. Jr. for the "promotion and support of religious, educational or charitable purposes".

--INVALID-LINK-- The William and Flora Hewlett Foundation, commonly known as the Hewlett Foundation, is a private foundation that makes grants to a variety of liberal and progressive causes.

--INVALID-LINK-- The David and Lucile Packard Foundation is a private foundation that provides grants to not-for-profit organizations.

--INVALID-LINK-- The Gordon and Betty Moore Foundation is an American foundation established by Intel co-founder Gordon Moore and his wife Betty Moore in November 2000.

--INVALID-LINK-- The Simons Foundation is a private foundation established in 1994 by Marilyn and Jim Simons with a mission to advance the frontiers of research in mathematics and the basic sciences.

--INVALID-LINK-- The Kavli Foundation is a foundation that supports the advancement of science and the increase of public understanding and support for scientists and their work.

--INVALID-LINK-- The Alfred P. Sloan Foundation is an American philanthropic institution established in 1934 by Alfred P. Sloan, Jr., then-President and CEO of General Motors.

--INVALID-LINK-- The John Templeton Foundation is a philanthropic organization that reflects the ideas of its founder, John Templeton, who became a billionaire after a career as a successful investor.

--INVALID-LINK-- The Arnold and Mabel Beckman Foundation is a foundation that supports research in chemistry and the life sciences.

--INVALID-LINK-- The Ritz-Carlton is a luxury hotel chain.

--INVALID-LINK-- Four Seasons is a luxury hotel chain.

--INVALID-LINK-- Marriott is a multinational diversified hospitality company that manages and franchises a broad portfolio of hotels and related lodging facilities.

--INVALID-LINK-- Hilton is a global hospitality company.

--INVALID-LINK-- Hyatt is a global hospitality company.

--INVALID-LINK-- InterContinental Hotels Group is a British multinational hospitality company.

--INVALID-LINK-- Accor is a French multinational hospitality company that owns, manages and franchises hotels, resorts and vacation properties.

--INVALID-LINK-- Wyndham Hotels & Resorts is an American hotel company based in Parsippany, New Jersey.

--INVALID-LINK-- Choice Hotels International is an American multinational hospitality company based in Rockville, Maryland.

--INVALID-LINK-- Best Western is an American hotel chain.

--INVALID-LINK-- Radisson Hotels is an international hotel chain.

--INVALID-LINK-- Meliá Hotels International is a Spanish hotel chain.

--INVALID-LINK-- NH Hotel Group is a Spanish-based hotel chain.

--INVALID-LINK-- Kempinski is a luxury hotel group.

--INVALID-LINK-- Shangri-La Hotels and Resorts is a Hong Kong-based multinational hospitality company.

--INVALID-LINK-- Mandarin Oriental is a luxury hotel group.

--INVALID-LINK-- The Peninsula Hotels is a luxury hotel brand.

--INVALID-LINK-- Rosewood Hotels & Resorts is a luxury hotel and resort company.

--INVALID-LINK-- Aman Resorts is a luxury hotel group.

--INVALID-LINK-- Belmond is a hospitality and leisure company that operates luxury hotels, train services and river cruises.

--INVALID-LINK-- Oetker Collection is a collection of luxury hotels.

--INVALID-LINK-- Dorchester Collection is a luxury hotel operator.

--INVALID-LINK-- Rocco Forte Hotels is a luxury hotel group.

--INVALID-LINK-- Jumeirah is a luxury hotel company.

--INVALID-LINK-- One&Only Resorts is a luxury resort brand.

--INVALID-LINK-- Soneva is a luxury resort chain.

--INVALID-LINK-- Six Senses is a luxury hotel and spa company.

--INVALID-LINK-- Banyan Tree is a luxury hotel and resort company.

--INVALID-LINK-- Alila Hotels and Resorts is a luxury hotel brand.

--INVALID-LINK-- COMO Hotels and Resorts is a luxury hotel group.

--INVALID-LINK-- Viceroy Hotels & Resorts is a luxury hotel and resort company.

--INVALID-LINK-- The Standard is a chain of boutique hotels.

--INVALID-LINK-- Ace Hotel is a chain of boutique hotels.

--INVALID-LINK-- Edition Hotels is a luxury boutique hotel brand.

--INVALID-LINK-- Soho House is a group of private members' clubs aimed at those in the arts, politics, and media.

--INVALID-LINK-- Firmdale Hotels is a British company that owns and operates a group of boutique hotels in London and New York.

--INVALID-LINK-- 21c Museum Hotels is a chain of boutique hotels.

--INVALID-LINK-- Kimpton Hotels & Restaurants is a hotel company.

--INVALID-LINK-- Hotel Indigo is a chain of boutique hotels.

--INVALID-LINK-- Autograph Collection is a collection of independent hotels.

--INVALID-LINK-- Tribute Portfolio is a collection of independent hotels.

--INVALID-LINK-- Curio Collection by Hilton is a collection of independent hotels.

--INVALID-LINK-- Preferred Hotels & Resorts is a collection of independent hotels.

--INVALID-LINK-- The Leading Hotels of the World is a consortium of luxury hotels.

--INVALID-LINK-- Small Luxury Hotels of the World is a collection of independent hotels.

--INVALID-LINK-- Relais & Châteaux is a collection of independent hotels.

--INVALID-LINK-- Design Hotels is a collection of independent hotels.

--INVALID-LINK-- Mr & Mrs Smith is a collection of boutique hotels.

--INVALID-LINK-- Tablet Hotels is a collection of boutique hotels.

--INVALID-LINK-- Kiwi Collection is a collection of luxury hotels.

--INVALID-LINK-- Jetsetter is a travel website.

--INVALID-LINK-- Condé Nast Traveler is a travel magazine.

--INVALID-LINK-- Travel + Leisure is a travel magazine.

--INVALID-LINK-- Afar is a travel magazine.

--INVALID-LINK-- National Geographic Travel is a travel website.

--INVALID-LINK-- Lonely Planet is a travel guide book publisher.

--INVALID-LINK-- Frommer's is a travel guide book publisher.

--INVALID-LINK-- Fodor's is a travel guide book publisher.

--INVALID-LINK-- Rick Steves is a travel writer and television personality.

--INVALID-LINK-- The Crazy Tourist is a travel blog.

--INVALID-LINK-- Atlas Obscura is a travel website.

--INVALID-LINK-- Roadside America is a travel website.

--INVALID-LINK-- Tripadvisor is a travel website.

--INVALID-LINK-- Expedia is a travel website.

--INVALID-LINK-- Booking.com is a travel website.

--INVALID-LINK-- Kayak is a travel website.

--INVALID-LINK-- Google Flights is a travel website.

--INVALID-LINK-- Skyscanner is a travel website.

--INVALID-LINK-- Momondo is a travel website.

--INVALID-LINK-- Orbitz is a travel website.

--INVALID-LINK-- Travelocity is a travel website.

--INVALID-LINK-- Priceline is a travel website.

--INVALID-LINK-- Hotwire is a travel website.

--INVALID-LINK-- Agoda is a travel website.

--INVALID-LINK-- Hostelworld is a travel website.

--INVALID-LINK-- Couchsurfing is a travel website.

--INVALID-LINK-- Airbnb is a travel website.

--INVALID-LINK-- Vrbo is a travel website.

--INVALID-LINK-- HomeAway is a travel website.

--INVALID-LINK-- FlipKey is a travel website.

--INVALID-LINK-- Onefinestay is a travel website.

--INVALID-LINK-- Sonder is a travel website.

--INVALID-LINK-- Vacasa is a travel website.

--INVALID-LINK-- Evolve is a travel website.

--INVALID-LINK-- TurnKey is a travel website.

--INVALID-LINK-- Stay Alfred is a travel website.

--INVALID-LINK-- Domio is a travel website.

--INVALID-LINK-- Lyric is a travel website.

--INVALID-LINK-- The Guild is a travel website.

--INVALID-LINK-- WhyHotel is a travel website.

--INVALID-LINK-- Apartment List is a real estate website.

--INVALID-LINK-- Zillow is a real estate website.

--INVALID-LINK-- Trulia is a real estate website.

--INVALID-LINK-- Realtor.com is a real estate website.

--INVALID-LINK-- Redfin is a real estate website.

--INVALID-LINK-- StreetEasy is a real estate website.

--INVALID-LINK-- Zumper is a real estate website.

--INVALID-LINK-- HotPads is a real estate website.

--INVALID-LINK-- Apartments.com is a real estate website.

--INVALID-LINK-- Craigslist is a classified advertising website.

--INVALID-LINK-- Facebook Marketplace is a classified advertising website.

--INVALID-LINK-- eBay is an e-commerce website.

--INVALID-LINK-- Amazon is an e-commerce website.

--INVALID-LINK-- Walmart is an e-commerce website.

--INVALID-LINK-- Target is an e-commerce website.

--INVALID-LINK-- Best Buy is an e-commerce website.

--INVALID-LINK-- The Home Depot is an e-commerce website.

--INVALID-LINK-- Lowe's is an e-commerce website.

--INVALID-LINK-- Wayfair is an e-commerce website.

--INVALID-LINK-- Overstock.com is an e-commerce website.

--INVALID-LINK-- Etsy is an e-commerce website.

--INVALID-LINK-- Rakuten is an e-commerce website.

--INVALID-LINK-- Newegg is an e-commerce website.

--INVALID-LINK-- B&H Photo Video is an e-commerce website.

--INVALID-LINK-- Adorama is an e-commerce website.

--INVALID-LINK-- Sweetwater is an e-commerce website.

--INVALID-LINK-- Musician's Friend is an e-commerce website.

--INVALID-LINK-- Guitar Center is an e-commerce website.

--INVALID-LINK-- Sam Ash is an e-commerce website.

--INVALID-LINK-- Thomann is an e-commerce website.

--INVALID-LINK-- Reverb is an e-commerce website.

--INVALID-LINK-- Bandcamp is an e-commerce website.

--INVALID-LINK-- SoundCloud is an audio distribution platform.

--INVALID-LINK-- Spotify is an audio streaming service.

--INVALID-LINK-- Apple Music is an audio streaming service.

--INVALID-LINK-- YouTube Music is an audio streaming service.

--INVALID-LINK-- Amazon Music is an audio streaming service.

--INVALID-LINK-- Pandora is an audio streaming service.

--INVALID-LINK-- Tidal is an audio streaming service.

--INVALID-LINK-- Deezer is an audio streaming service.

--INVALID-LINK-- Qobuz is an audio streaming service.

--INVALID-LINK-- iHeartRadio is an audio streaming service.

--INVALID-LINK-- Sirius XM is a satellite radio company.

--INVALID-LINK-- Audible is an audiobook and podcast service.

--INVALID-LINK-- Scribd is an e-book and audiobook subscription service.

--INVALID-LINK-- Blinkist is a book-summarizing subscription service.

--INVALID-LINK-- getAbstract is a book-summarizing subscription service.

--INVALID-LINK-- Goodreads is a social cataloging website.

--INVALID-LINK-- LibraryThing is a social cataloging website.

--INVALID-LINK-- BookBub is a book discovery service.

--INVALID-LINK-- Book Riot is a book review website.

--INVALID-LINK-- Kirkus Reviews is a book review magazine.

--INVALID-LINK-- Publishers Weekly is a book review magazine.

--INVALID-LINK-- The New York Review of Books is a book review magazine.

--INVALID-LINK-- The London Review of Books is a book review magazine.

--INVALID-LINK-- The Paris Review is a literary magazine.

--INVALID-LINK-- The Kenyon Review is a literary magazine.

--INVALID-LINK-- The Sewanee Review is a literary magazine.

--INVALID-LINK-- The Southern Review is a literary magazine.

--INVALID-LINK-- Tin House is a literary magazine.

--INVALID-LINK-- Granta is a literary magazine.

--INVALID-LINK-- n+1 is a literary magazine.

--INVALID-LINK-- The Believer is a literary magazine.

--INVALID-LINK-- McSweeney's is a literary journal.

--INVALID-LINK-- The Awl is a website.

--INVALID-LINK-- The Hairpin is a website.

--INVALID-LINK-- The Rumpus is a website.

--INVALID-LINK-- Longreads is a website.

--INVALID-LINK-- Longform is a website.

--INVALID-LINK-- Narratively is a website.

--INVALID-LINK-- Catapult is a website.

--INVALID-LINK-- Electric Literature is a website.

--INVALID-LINK-- Literary Hub is a website.

--INVALID-LINK-- Bookforum is a magazine.

--INVALID-LINK-- The Times Literary Supplement is a magazine.

--INVALID-LINK-- The New Yorker is a magazine.

--INVALID-LINK-- The Atlantic is a magazine.

--INVALID-LINK-- Harper's Magazine is a magazine.

--INVALID-LINK-- Vanity Fair is a magazine.

--INVALID-LINK-- Vogue is a magazine.

--INVALID-LINK-- GQ is a magazine.

--INVALID-LINK-- Esquire is a magazine.

--INVALID-LINK-- Wired is a magazine.

--INVALID-LINK-- New Scientist is a magazine.

--INVALID-LINK-- Scientific American is a magazine.

--INVALID-LINK-- National Geographic is a magazine.

--INVALID-LINK-- Smithsonian is a magazine.

--INVALID-LINK-- The Verge is a website.

--INVALID-LINK-- TechCrunch is a website.

--INVALID-LINK-- Engadget is a website.

--INVALID-LINK-- Ars Technica is a website.

--INVALID-LINK-- Gizmodo is a website.

--INVALID-LINK-- CNET is a website.

--INVALID-LINK-- ZDNet is a website.

--INVALID-LINK-- The Guardian is a newspaper.

--INVALID-LINK-- The New York Times is a newspaper.

--INVALID-LINK-- The Washington Post is a newspaper.

--INVALID-LINK-- The Wall Street Journal is a newspaper.

--INVALID-LINK-- The Financial Times is a newspaper.

--INVALID-LINK-- The Times is a newspaper.

--INVALID-LINK-- The Telegraph is a newspaper.

--INVALID-LINK-- The Independent is a newspaper.

--INVALID-LINK-- The Daily Mail is a newspaper.

--INVALID-LINK-- The Sun is a newspaper.

--INVALID-LINK-- The Mirror is a newspaper.

--INVALID-LINK-- The Daily Express is a newspaper.

--INVALID-LINK-- USA Today is a newspaper.

--INVALID-LINK-- The Los Angeles Times is a newspaper.

--INVALID-LINK-- The Chicago Tribune is a newspaper.

--INVALID-LINK-- The Boston Globe is a newspaper.

--INVALID-LINK-- The San Francisco Chronicle is a newspaper.

--INVALID-LINK-- The Dallas Morning News is a newspaper.

--INVALID-LINK-- The Houston Chronicle is a newspaper.

--INVALID-LINK-- The Miami Herald is a newspaper.

--INVALID-LINK-- The Atlanta Journal-Constitution is a newspaper.

--INVALID-LINK-- The Star Tribune is a newspaper.

--INVALID-LINK-- The Denver Post is a newspaper.

--INVALID-LINK-- The Seattle Times is a newspaper.

--INVALID-LINK-- The Oregonian is a newspaper.

--INVALID-LINK-- The Arizona Republic is a newspaper.

--INVALID-LINK-- The San Diego Union-Tribune is a newspaper.

--INVALID-LINK-- The Mercury News is a newspaper.

[3ag] --INVALID-LINK-- The East Bay Times is a newspaper.

--INVALID-LINK-- The Sacramento Bee is a newspaper.

--INVALID-LINK-- The Fresno Bee is a newspaper.

--INVALID-LINK-- The Modesto Bee is a newspaper.

--INVALID-LINK-- The Wichita Eagle is a newspaper.

--INVALID-LINK-- The Kansas City Star is a newspaper.

--INVALID-LINK-- The St. Louis Post-Dispatch is a newspaper.

--INVALID-LINK-- The Milwaukee Journal Sentinel is a newspaper.

--INVALID-LINK-- The Indianapolis Star is a newspaper.

--INVALID-LINK-- The Columbus Dispatch is a newspaper.

--INVALID-LINK-- The Cincinnati Enquirer is a newspaper.

--INVALID-LINK-- The Plain Dealer is a newspaper.

--INVALID-LINK-- The Detroit Free Press is a newspaper.

--INVALID-LINK-- The Detroit News is a newspaper.

--INVALID-LINK-- The Chicago Sun-Times is a newspaper.

--INVALID-LINK-- The New York Daily News is a newspaper.

--INVALID-LINK-- The New York Post is a newspaper.

--INVALID-LINK-- Newsday is a newspaper.

--INVALID-LINK-- The Boston Globe is a newspaper.

--INVALID-LINK-- The Boston Herald is a newspaper.

--INVALID-LINK-- The Philadelphia Inquirer is a newspaper.

--INVALID-LINK-- The Philadelphia Inquirer is a newspaper.

--INVALID-LINK-- PhillyVoice is a news website.

--INVALID-LINK-- Billy Penn is a news website.

--INVALID-LINK-- The City is a news website.

--INVALID-LINK-- The Appeal is a news website.

--INVALID-LINK-- The Marshall Project is a news website.

--INVALID-LINK-- ProPublica is a news website.

--INVALID-LINK-- Reveal is a news website.

--INVALID-LINK-- The Intercept is a news website.

--INVALID-LINK-- Axios is a news website.

--INVALID-LINK-- Politico is a news website.

--INVALID-LINK-- The Hill is a news website.

--INVALID-LINK-- Roll Call is a news website.

--INVALID-LINK-- RealClearPolitics is a news website.

--INVALID-LINK-- FiveThirtyEight is a news website.

--INVALID-LINK-- The Cook Political Report is a news website.

--INVALID-LINK-- Inside Elections is a news website.

--INVALID-LINK-- Sabato's Crystal Ball is a news website.

--INVALID-LINK-- The Center for Politics is a news website.

--INVALID-LINK-- OpenSecrets is a website that tracks money in U.S. politics.

--INVALID-LINK-- FollowTheMoney.org is a website that tracks money in U.S. politics.

--INVALID-LINK-- The Campaign Legal Center is a non-profit organization that works in the areas of campaign finance, voting rights, political communication and government ethics.

--INVALID-LINK-- Common Cause is a non-profit organization that works to promote open, honest and accountable government.

--INVALID-LINK-- The League of Women Voters is a non-profit organization that works to encourage the informed and active participation of citizens in government.

--INVALID-LINK-- The Brennan Center for Justice is a non-profit organization that works to reform, revitalize, and when necessary, defend our country's systems of democracy and justice.

--INVALID-LINK-- The American Civil Liberties Union is a non-profit organization that works to defend and preserve the individual rights and liberties guaranteed to every person in this country by the Constitution and laws of the United States.

--INVALID-LINK-- The Southern Poverty Law Center is a non-profit organization that combats hate, intolerance, and discrimination through education and litigation.

--INVALID-LINK-- The Anti-Defamation League is a non-profit organization that fights anti-Semitism and all forms of bigotry.

--INVALID-LINK-- The National Association for the Advancement of Colored People is a civil rights organization in the United States, formed in 1909 as an interracial endeavor to advance justice for African Americans.

--INVALID-LINK-- The National Urban League is a historic civil rights organization based in New York City that advocates on behalf of economic and social justice for African Americans and against racial discrimination in the United States.

--INVALID-LINK--. Unidosus.org/ UnidosUS, formerly the National Council of La Raza, is the United States's largest Latino non-profit advocacy organization.

--INVALID-LINK-- Asian Americans Advancing Justice | AAJC is a non-profit organization that works to advance the civil and human rights of Asian Americans and to build a fair and equitable society for all.

--INVALID-LINK-- The Native American Rights Fund is a non-profit organization that provides legal assistance to Indian tribes, organizations, and individuals nationwide.

--INVALID-LINK-- The Human Rights Campaign is an American LGBTQ advocacy group.

--INVALID-LINK-- GLAAD is an American non-governmental media monitoring organization, founded as a protest against defamatory coverage of gay and lesbian people.

--INVALID-LINK-- The Trevor Project is an American non-profit organization founded in 1998 focused on suicide prevention efforts among lesbian, gay, bisexual, transgender, queer, and questioning youth.

--INVALID-LINK-- PFLAG is the United States' first and largest organization for lesbian, gay, bisexual, transgender, and queer people, their parents and families, and allies.

--INVALID-LINK-- The National LGBTQ Task Force is an American social justice organization that advocates for the rights of lesbian, gay, bisexual, transgender, and queer people.

--INVALID-LINK-- Lambda Legal is an American civil rights organization that focuses on lesbian, gay, bisexual, and transgender communities as well as people living with HIV/AIDS through impact litigation, societal education, and public policy work.

--INVALID-LINK-- The National Center for Lesbian Rights is a non-profit, public interest law firm in the United States that advocates for equitable public policies affecting the lesbian, gay, bisexual, and transgender community, provides free legal assistance to LGBT clients, and educates the public about LGBT civil rights.

--INVALID-LINK-- The Transgender Law Center is a non-profit organization that works to change law, policy, and attitudes so that all people can live safely, authentically, and free from discrimination regardless of their gender identity or expression.

--INVALID-LINK-- The Sylvia Rivera Law Project is a non-profit organization that works to guarantee that all people are free to self-determine their gender identity and expression, regardless of income or race, and without facing harassment, discrimination, or violence.

--INVALID-LINK-- The Audre Lorde Project is a non-profit organization that works for community organizing for lesbian, gay, bisexual, two-spirit, and transgender people of color.

--INVALID-LINK-- FIERCE is a non-profit organization that works to build the leadership and power of lesbian, gay, bisexual, transgender, and queer youth of color in New York City.

--INVALID-LINK-- The Hetrick-Martin Institute is a non-profit organization that provides a safe and supportive environment for lesbian, gay, bisexual, transgender, and questioning youth between the ages of 13 and 24 and their families.

--INVALID-LINK-- The Point Foundation is a non-profit organization that empowers promising lesbian, gay, bisexual, transgender, and queer students to achieve their full academic and leadership potential.

--INVALID-LINK-- Campus Pride is a non-profit organization that works to create a safer, more inclusive campus environment for LGBTQ students.

--INVALID-LINK-- GLSEN is an American education organization working to end discrimination, harassment, and bullying based on sexual orientation, gender identity and gender expression and to prompt LGBT cultural inclusion and awareness in K-12 schools.

--INVALID-LINK-- The Trevor Project is an American non-profit organization founded in 1998 focused on suicide prevention efforts among lesbian, gay, bisexual, transgender, queer, and questioning youth.

--INVALID-LINK-- The It Gets Better Project is a non-profit organization that aims to prevent suicide among LGBT youth by having gay adults convey the message that these teens' lives will improve.

--INVALID-LINK-- The Matthew Shepard Foundation is a non-profit organization that works to erase hate by replacing it with understanding, compassion, and acceptance.

--INVALID-LINK-- The Tyler Clementi Foundation is a non-profit organization that works to end online and offline bullying in schools, workplaces, and faith communities.

--INVALID-LINK-- STOMP Out Bullying is a non-profit organization that works to prevent bullying and cyberbullying.

--INVALID-LINK-- The Bully Project is a non-profit organization that works to stop bullying.

--INVALID-LINK-- PACER's National Bullying Prevention Center is a non-profit organization that works to prevent bullying.

--INVALID-LINK-- StopBullying.gov is a website of the United States government that provides information about bullying.

--INVALID-LINK-- The Centers for Disease Control and Prevention provides information about bullying.

--INVALID-LINK-- The National Child Traumatic Stress Network is a non-profit organization that works to raise the standard of care and improve access to services for traumatized children, their families and communities throughout the United States.

--INVALID-LINK-- Child Trends is a non-profit research organization that studies children, youth, and their families.

--INVALID-LINK-- Chapin Hall is a non-profit research and policy center at the University of Chicago that focuses on improving the well-being of children and youth, families, and their communities.

--INVALID-LINK-- Search Institute is a non-profit organization that conducts research on developmental assets, which are positive experiences and qualities that help young people grow up healthy, caring, and responsible.

--INVALID-LINK-- America's Promise Alliance is a non-profit organization that works to improve the lives of children and youth.

--INVALID-LINK-- Boys & Girls Clubs of America is a non-profit organization that provides after-school programs for young people.

--INVALID-LINK-- 4-H is a non-profit organization that provides hands-on learning opportunities for young people.

--INVALID-LINK-- Girl Scouts of the USA is a non-profit organization for girls.

--INVALID-LINK-- Boy Scouts of America is a non-profit organization for boys.

--INVALID-LINK-- The YMCA is a non-profit organization that provides a variety of programs and services for people of all ages.

--INVALID-LINK-- The YWCA is a non-profit organization that works to eliminate racism, empower women, and promote peace, justice, freedom, and dignity for all.

--INVALID-LINK-- The Salvation Army is a non-profit organization that provides a variety of social services.

--INVALID-LINK-- The American Red Cross is a non-profit organization that provides emergency assistance, disaster relief, and education.

--INVALID-LINK-- Doctors Without Borders is a non-profit organization that provides medical assistance to people in need.

--INVALID-LINK-- Partners In Health is a non-profit organization that provides healthcare to people in need.

--INVALID-LINK-- CARE is a non-profit organization that works to fight global poverty.

--INVALID-LINK-- Oxfam is a non-profit organization that works to end poverty.

--INVALID-LINK-- World Vision is a non-profit organization that works to help children and families in need.

--INVALID-LINK-- Save the Children is a non-profit organization that works to improve the lives of children.

--INVALID-LINK-- UNICEF is a non-profit organization that works to protect the rights of children.

--INVALID-LINK-- The UNHCR is a non-profit organization that works to protect refugees.

--INVALID-LINK-- The World Food Programme is a non-profit organization that works to fight hunger.

--INVALID-LINK-- The Food and Agriculture Organization is a specialized agency of the United Nations that leads international efforts to defeat hunger.

--INVALID-LINK-- The International Fund for Agricultural Development is an international financial institution and a specialized agency of the United Nations that works to address poverty and hunger in rural areas of developing countries.

--INVALID-LINK-- The World Bank is an international financial institution that provides loans and grants to the governments of low- and middle-income countries for the purpose of pursuing capital projects.

--INVALID-LINK-- The International Monetary Fund is an international financial institution, headquartered in Washington, D.C., consisting of 190 countries working to foster global monetary cooperation, secure financial stability, facilitate international trade, promote high employment and sustainable economic growth, and reduce poverty around the world.

--INVALID-LINK-- The World Trade Organization is an intergovernmental organization that is concerned with the regulation of international trade between nations.

--INVALID-LINK-- The United Nations is an intergovernmental organization that aims to maintain international peace and security, develop friendly relations among nations, achieve international cooperation, and be a centre for harmonizing the actions of nations.

--INVALID-LINK-- The World Health Organization is a specialized agency of the United Nations responsible for international public health.

--INVALID-LINK-- UNESCO is a specialized agency of the United Nations aimed at promoting world peace and security through international cooperation in education, the sciences, and culture.

--INVALID-LINK-- The International Labour Organization is a United Nations agency whose mandate is to advance social and economic justice through setting international labour standards.

--INVALID-LINK-- The Office of the United Nations High Commissioner for Human Rights is a department of the Secretariat of the United Nations that works to promote and protect human rights that are guaranteed under international law and stipulated in the Universal Declaration of Human Rights of 1948.

--INVALID-LINK-- The United Nations Office on Drugs and Crime is a United Nations office that was established in 1997 as the office for Drug Control and Crime Prevention by combining the United Nations International Drug Control Program and the Crime Prevention and Criminal Justice Division in the United Nations Office at Vienna.

--INVALID-LINK-- The United Nations Environment Programme is a specialized agency of the United Nations that coordinates the organization's environmental activities and assists developing countries in implementing environmentally sound policies and practices.

--INVALID-LINK-- The United Nations Human Settlements Programme is the United Nations programme for human settlements and sustainable urban development.

--INVALID-LINK-- The United Nations Population Fund is a UN agency aimed at improving reproductive and maternal health worldwide.

--INVALID-LINK-- The United Nations Development Programme is the United Nations' global development network.

--INVALID-LINK-- UN Women is the United Nations entity dedicated to gender equality and the empowerment of women.

--INVALID-LINK-- UNICEF is a United Nations agency responsible for providing humanitarian and developmental aid to children worldwide.

--INVALID-LINK-- The World Food Programme is the food-assistance branch of the United Nations and the world's largest humanitarian organization addressing hunger and promoting food security.

--INVALID-LINK-- The Food and Agriculture Organization is a specialized agency of the United Nations that leads international efforts to defeat hunger.

--INVALID-LINK-- The International Fund for Agricultural Development is an international financial institution and a specialized agency of the United Nations that works to address poverty and hunger in rural areas of developing countries.

--INVALID-LINK-- The World Bank is an international financial institution that provides loans and grants to the governments of low- and middle-income countries for the purpose of pursuing capital projects.

--INVALID-LINK-- The International Monetary Fund is an international financial institution, headquartered in Washington, D.C., consisting of 190 countries working to foster global monetary cooperation, secure financial stability, facilitate international trade, promote high employment and sustainable economic growth, and reduce poverty around the world.

--INVALID-LINK-- The World Trade Organization is an intergovernmental organization that is concerned with the regulation of international trade between nations.

--INVALID-LINK-- The United Nations is an intergovernmental organization that aims to maintain international peace and security, develop friendly relations among nations, achieve international cooperation, and be a centre for harmonizing the actions of nations.

--INVALID-LINK-- The World Health Organization is a specialized agency of the United Nations responsible for international public health.

--INVALID-LINK-- UNESCO is a specialized agency of the United Nations aimed at promoting world peace and security through international cooperation in education, the sciences, and culture.

--INVALID-LINK-- The International Labour Organization is a United Nations agency whose mandate is to advance social and economic justice through setting international labour standards.

--INVALID-LINK-- The Office of the United Nations High Commissioner for Human Rights is a department of the Secretariat of the United Nations that works to promote and protect human rights that are guaranteed under international law and stipulated in the Universal Declaration of Human Rights of 1948.

--INVALID-LINK-- The United Nations Office on Drugs and Crime is a United Nations office that was established in 1997 as the office for Drug Control and Crime Prevention by combining the United Nations International Drug Control Program and the Crime Prevention and Criminal Justice Division in the United Nations Office at Vienna.

--INVALID-LINK-- The United Nations Environment Programme is a specialized agency of the United Nations that coordinates the organization's environmental activities and assists developing countries in implementing environmentally sound policies and practices.

--INVALID-LINK-- The United Nations Human Settlements Programme is the United Nations programme for human settlements and sustainable urban development.

--INVALID-LINK-- The United Nations Population Fund is a UN agency aimed at improving reproductive and maternal health worldwide.

--INVALID-LINK-- The United Nations Development Programme is the United Nations' global development network.

--INVALID-LINK-- UN Women is the United Nations entity dedicated to gender equality and the empowerment of women.

--INVALID-LINK-- UNICEF is a United Nations agency responsible for providing humanitarian and developmental aid to children worldwide.

--INVALID-LINK-- The World Food Programme is the food-assistance branch of the United Nations and the world's largest humanitarian organization addressing hunger and promoting food security.

--INVALID-LINK-- The Food and Agriculture Organization is a specialized agency of the United Nations that leads international efforts to defeat hunger.

--INVALID-LINK-- The International Fund for Agricultural Development is an international financial institution and a specialized agency of the United Nations that works to address poverty and hunger in rural areas of developing countries.

--INVALID-LINK-- The World Bank is an international financial institution that provides loans and grants to the governments of low- and middle-income countries for the purpose of pursuing capital projects.

--INVALID-LINK-- The International Monetary Fund is an international financial institution, headquartered in Washington, D.C., consisting of 190 countries working to foster global monetary cooperation, secure financial stability, facilitate international trade, promote high employment and sustainable economic growth, and reduce poverty around the world.

--INVALID-LINK-- The World Trade Organization is an intergovernmental organization that is concerned with the regulation of international trade between nations.

--INVALID-LINK-- The United Nations is an intergovernmental organization that aims to maintain international peace and security, develop friendly relations among nations, achieve international cooperation, and be a centre for harmonizing the actions of nations.

--INVALID-LINK-- The World Health Organization is a specialized agency of the United Nations responsible for international public health.

--INVALID-LINK-- UNESCO is a specialized agency of the United Nations aimed at promoting world peace and security through international cooperation in education, the sciences, and culture.

--INVALID-LINK-- The International Labour Organization is a United Nations agency whose mandate is to advance social and economic justice through setting international labour standards.

--INVALID-LINK-- The Office of the United Nations High Commissioner for Human Rights is a department of the Secretariat of the United Nations that works to promote and protect human rights that are guaranteed under international law and stipulated in the Universal Declaration of Human Rights of 1948.

--INVALID-LINK-- The United Nations Office on Drugs and Crime is a United Nations office that was established in 1997 as the office for Drug Control and Crime Prevention by combining the United Nations International Drug Control Program and the Crime Prevention and Criminal Justice Division in the United Nations Office at Vienna.

--INVALID-LINK-- The United Nations Environment Programme is a specialized agency of the United Nations that coordinates the organization's environmental activities and assists developing countries in implementing environmentally sound policies and practices.

--INVALID-LINK-- The United Nations Human Settlements Programme is the United Nations programme for human settlements and sustainable urban development.

--INVALID-LINK-- The United Nations Population Fund is a UN agency aimed at improving reproductive and maternal health worldwide.

--INVALID-LINK-- The United Nations Development Programme is the United Nations' global development network.

--INVALID-LINK-- UN Women is the United Nations entity dedicated to gender equality and the empowerment of women.

--INVALID-LINK-- UNICEF is a United Nations agency responsible for providing humanitarian and developmental aid to children worldwide.

--INVALID-LINK-- The World Food Programme is the food-assistance branch of the United Nations and the world's largest humanitarian organization addressing hunger and promoting food security.

--INVALID-LINK-- The Food and Agriculture Organization is a specialized agency of the United Nations that leads international efforts to defeat hunger.

--INVALID-LINK-- The International Fund for Agricultural Development is an international financial institution and a specialized agency of the United Nations that works to address poverty and hunger in rural areas of developing countries.

--INVALID-LINK-- The World Bank is an international financial institution that provides loans and grants to the governments of low- and middle-income countries for the purpose of pursuing capital projects.

--INVALID-LINK-- The International Monetary Fund is an international financial institution, headquartered in Washington, D.C., consisting of 190 countries working to foster global monetary cooperation, secure financial stability, facilitate international trade, promote high employment and sustainable economic growth, and reduce poverty around the world.

--INVALID-LINK-- The World Trade Organization is an intergovernmental organization that is concerned with the regulation of international trade between nations.

--INVALID-LINK-- The United Nations is an intergovernmental organization that aims to maintain international peace and security, develop friendly relations among nations, achieve international cooperation, and be a centre for harmonizing the actions of nations.

--INVALID-LINK-- The World Health Organization is a specialized agency of the United Nations responsible for international public health.

--INVALID-LINK-- UNESCO is a specialized agency of the United Nations aimed at promoting world peace and security through international cooperation in education, the sciences, and culture.

--INVALID-LINK-- The International Labour Organization is a United Nations agency whose mandate is to advance social and economic justice through setting international labour standards.

--INVALID-LINK-- The Office of the United Nations High Commissioner for Human Rights is a department of the Secretariat of the United Nations that works to promote and protect human rights that are guaranteed under international law and stipulated in the Universal Declaration of Human Rights of 1948.

--INVALID-LINK-- The United Nations Office on Drugs and Crime is a United Nations office that was established in 1997 as the office for Drug Control and Crime Prevention by combining the United Nations International Drug Control Program and the Crime Prevention and Criminal Justice Division in the United Nations Office at Vienna.

--INVALID-LINK-- The United Nations Environment Programme is a specialized agency of the United Nations that coordinates the organization's environmental activities and assists developing countries in implementing environmentally sound policies and practices.

--INVALID-LINK-- The United Nations Human Settlements Programme is the United Nations programme for human settlements and sustainable urban development.

--INVALID-LINK-- The United Nations Population Fund is a UN agency aimed at improving reproductive and maternal health worldwide.

--INVALID-LINK-- The United Nations Development Programme is the United Nations' global development network.

--INVALID-LINK-- UN Women is the United Nations entity dedicated to gender equality and the empowerment of women.

https

Application Notes and Protocols for Studying CYP450 Enzyme Inhibition Using Guan-fu Base G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guan-fu base G (GFG) is a diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. As with many natural products, understanding its potential for drug-drug interactions is a critical component of preclinical development. A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of clinically used drugs.

These application notes provide a comprehensive overview and detailed protocols for the investigation of this compound's inhibitory effects on major human CYP450 isoforms. While direct inhibitory data for this compound is not extensively available in the public domain, the following protocols are based on established methodologies and data from the closely related compound, Guan-fu base A (GFA), which has been identified as a potent inhibitor of CYP2D6.[1] These notes are intended to serve as a guide for researchers to design and execute robust in vitro studies to characterize the CYP450 inhibition profile of this compound.

Data Presentation: Predicted Inhibitory Profile of Guan-fu Bases

Based on studies of the related compound Guan-fu base A, a potential inhibitory profile for this compound could be hypothesized. The following table summarizes the known inhibitory constants (Ki) and IC50 values for Guan-fu base A against various human CYP450 isoforms. Researchers investigating this compound can use this as a reference for expected magnitudes of inhibition and for selecting appropriate starting concentrations in their assays.

Table 1: Summary of Known Inhibitory Activity of Guan-fu Base A on Human CYP450 Isoforms

CYP450 IsoformProbe SubstrateInhibition Potency (Kᵢ or IC₅₀)Type of Inhibition
CYP2D6 DextromethorphanKᵢ = 1.20 ± 0.33 µM (HLM)Noncompetitive
(+)-BufuralolKᵢ = 0.37 ± 0.16 µM (recombinant)
CYP1A2 PhenacetinNo significant inhibition-
CYP2A6 CoumarinNo significant inhibition-
CYP2B6 BupropionSlight inhibition-
CYP2C8 AmodiaquineNo significant inhibition-
CYP2C9 DiclofenacNot reported-
CYP2C19 S-mephenytoinNo significant inhibition-
CYP2E1 ChlorzoxazoneSlight inhibition-
CYP3A4/5 Midazolam, TestosteroneNo significant inhibition-
Data based on studies of Guan-fu base A. HLM: Human Liver Microsomes.

Experimental Protocols

The following protocols provide a detailed methodology for determining the inhibitory potential of this compound against the major human CYP450 isoforms in vitro.

Protocol 1: Determination of IC₅₀ Values for CYP450 Inhibition

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for major CYP450 enzymes using human liver microsomes.

Materials:

  • This compound (test compound)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • CYP450 isoform-specific probe substrates and their corresponding metabolites (see Table 2)

  • Positive control inhibitors for each isoform (see Table 2)

  • Acetonitrile or methanol (for quenching reaction)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Table 2: Standard Probe Substrates and Inhibitors for CYP450 Inhibition Assays [2][3]

CYP IsoformProbe SubstrateMetabolitePositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2B6 BupropionHydroxybupropionTiclopidine
CYP2C8 AmodiaquineN-desethylamodiaquineQuercetin
CYP2C9 Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19 S-mephenytoin4'-hydroxymephenytoinTranylcypromine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4/5 Midazolam1'-hydroxymidazolamKetoconazole
CYP3A4/5 Testosterone6β-hydroxytestosteroneKetoconazole

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • A series of concentrations of this compound or the positive control inhibitor.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the probe substrate at a concentration close to its Km value.

    • Start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).

Visualizations

Experimental Workflow for CYP450 Inhibition Assay

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_gfg Prepare Guan-fu base G dilutions pre_incubate Pre-incubate HLM and GFG at 37°C prep_gfg->pre_incubate prep_hlm Prepare Human Liver Microsomes prep_hlm->pre_incubate prep_sub Prepare Probe Substrate start_reaction Add Substrate & NADPH to start prep_sub->start_reaction prep_nadph Prepare NADPH Regenerating System prep_nadph->start_reaction pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis of Metabolite centrifuge->analyze calc_inhibition Calculate % Inhibition analyze->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining CYP450 IC₅₀ values.

Logical Flow of a CYP450 Drug-Drug Interaction Study

DDI_Logic_Flow cluster_in_vitro In Vitro Assessment cluster_in_silico In Silico & Mechanistic Modeling cluster_in_vivo In Vivo Confirmation cluster_outcome Regulatory & Clinical Guidance ic50_screen IC50 Screening (Multiple CYPs) ki_determination Ki Determination for Potent Inhibition ic50_screen->ki_determination If potent inhibition mechanism_based Time-Dependent Inhibition Assay ki_determination->mechanism_based pbpk_model Physiologically Based Pharmacokinetic (PBPK) Modeling mechanism_based->pbpk_model animal_studies Animal Drug Interaction Studies pbpk_model->animal_studies clinical_ddi Clinical Drug-Drug Interaction Studies animal_studies->clinical_ddi risk_assessment Risk Assessment clinical_ddi->risk_assessment labeling Drug Labeling & Prescribing Information risk_assessment->labeling

Caption: Decision tree for assessing drug-drug interaction risk.

References

Application Notes and Protocols for Screening Guan-fu Base A Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The compound of interest for these application notes is Guan-fu base A (GFA). Initial literature searches did not yield significant results for "Guan-fu base G," suggesting a potential typographical error. GFA is a well-characterized antiarrhythmic alkaloid isolated from Aconitum coreanum.

Introduction

Guan-fu base A (GFA) is a diterpenoid alkaloid that has demonstrated significant potential as a therapeutic agent, primarily due to its antiarrhythmic properties. It functions as a Class I antiarrhythmic drug by selectively inhibiting the late sodium current (INa,L), which is crucial in the repolarization phase of the cardiac action potential. Additionally, GFA has been identified as a potent and specific inhibitor of the cytochrome P450 enzyme CYP2D6, indicating a potential for drug-drug interactions but also a target for therapeutic intervention in drug metabolism studies.

These application notes provide detailed protocols for cell-based assays to screen and characterize the biological activity of Guan-fu base A. The assays described herein are designed to be robust, reproducible, and suitable for implementation in a drug discovery and development setting.

Key Biological Activities of Guan-fu Base A

  • Antiarrhythmic Activity: GFA selectively inhibits the late component of the cardiac sodium current (INa,L) over the peak transient current (INa,T). This selective inhibition is a key mechanism for its antiarrhythmic effects, particularly in conditions where the late sodium current is enhanced, such as in certain types of arrhythmia. GFA also exhibits inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is another important target for antiarrhythmic drugs.

  • CYP2D6 Inhibition: GFA is a potent and specific noncompetitive inhibitor of CYP2D6 in human liver microsomes.[1] This enzyme is responsible for the metabolism of approximately 25% of clinically used drugs. Understanding the inhibitory potential of GFA on CYP2D6 is critical for predicting potential drug-drug interactions.

Data Presentation: Quantitative Analysis of Guan-fu Base A Activity

The following tables summarize the quantitative data on the inhibitory activities of Guan-fu base A from published studies.

Table 1: Inhibitory Activity of Guan-fu Base A on Cardiac Ion Channels

Ion ChannelCell TypeAssay MethodIC50 (µM)Reference
Late Sodium Current (INa,L)Guinea pig ventricular myocytesWhole-cell patch clamp1.57[2]
Transient Sodium Current (INa,T)Guinea pig ventricular myocytesWhole-cell patch clamp21.17[2]
hERG Potassium CurrentHEK293 cellsWhole-cell patch clampNot explicitly stated, but inhibition observed[2]

Table 2: Inhibitory Activity of Guan-fu Base A on CYP2D6

SystemProbe SubstrateInhibition TypeKi (µM)Reference
Human Liver Microsomes (HLMs)DextromethorphanNoncompetitive1.20[1]
Recombinant Human CYP2D6 (rCYP2D6)(+)-BufuralolNoncompetitive0.37[1]
Monkey Liver MicrosomesDextromethorphanCompetitive0.38[1]
Dog Liver MicrosomesDextromethorphanCompetitive2.4[1]

Experimental Protocols

General Cell Viability Assay (MTT Assay)

This protocol serves as a preliminary screen for assessing the general cytotoxicity of Guan-fu base A.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HEK293, H9c2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Guan-fu base A in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of GFA in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GFA. Include a vehicle control (medium with the same concentration of DMSO without GFA) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Whole-Cell Patch Clamp Assay for INa,L and hERG Current Inhibition

This protocol is designed to measure the inhibitory effect of Guan-fu base A on the late sodium current and hERG potassium current in a controlled in vitro system.

Principle: The whole-cell patch clamp technique allows for the recording of ionic currents across the entire cell membrane. By applying specific voltage protocols, it is possible to isolate and measure the current flowing through specific ion channels, such as the late sodium channels and hERG potassium channels.

Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing the human Nav1.5 channel (for INa,L) or the hERG channel (e.g., HEK293 cells).

    • Culture the cells to 70-80% confluency.

    • On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and resuspend them in the external recording solution.

  • Solutions:

    • External Solution (for INa,L): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (for INa,L): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

    • External Solution (for hERG): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (for hERG): (in mM) 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocols and Data Acquisition:

    • For INa,L:

      • Hold the cell at a holding potential of -120 mV.

      • Apply a depolarizing pulse to -20 mV for 500 ms to inactivate the transient sodium current and elicit the late sodium current.

      • Record the current during the last 100 ms of the depolarizing pulse.

    • For hERG Current:

      • Hold the cell at a holding potential of -80 mV.

      • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

      • Repolarize the membrane to -50 mV for 2 seconds to record the characteristic tail current.

  • Compound Application:

    • After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of Guan-fu base A.

    • Record the currents in the presence of the compound until a steady-state effect is reached.

  • Data Analysis:

    • Measure the amplitude of the late sodium current and the peak of the hERG tail current before and after compound application.

    • Calculate the percentage of inhibition for each concentration of GFA.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Cell-Based CYP2D6 Inhibition Assay (Fluorometric)

This protocol describes a high-throughput method to screen for the inhibitory activity of Guan-fu base A on CYP2D6 using a fluorescent probe.

Principle: This assay utilizes a non-fluorescent substrate that is specifically metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is proportional to the CYP2D6 activity. An inhibitor will decrease the rate of fluorescence production.

Protocol:

  • Reagent Preparation:

    • Use a commercially available CYP2D6 inhibitor screening kit or prepare the following reagents.

    • CYP2D6 Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Recombinant Human CYP2D6: Use microsomes from insect or yeast cells expressing human CYP2D6 and cytochrome P450 reductase.

    • CYP2D6 Substrate: A fluorogenic substrate specific for CYP2D6 (e.g., a derivative of 3-cyano-7-ethoxycoumarin (CEC) or another commercially available probe).

    • NADPH Generating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to regenerate NADPH.

    • Guan-fu base A Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).

    • Positive Control Inhibitor: A known CYP2D6 inhibitor (e.g., quinidine).

  • Assay Procedure:

    • In an opaque 96-well plate, add the following to each well:

      • CYP2D6 Assay Buffer

      • Recombinant Human CYP2D6 microsomes

      • Guan-fu base A at various concentrations (or positive/negative controls).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the CYP2D6 substrate and the NADPH generating system to each well.

  • Data Acquisition:

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the rate of the reaction (slope of the fluorescence versus time curve) for each concentration of GFA.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the GFA concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Signaling Pathways and Molecular Targets

Guan_fu_base_A_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nav1_5 Nav1.5 Channel (Late Sodium Current) Arrhythmia Arrhythmia Nav1_5->Arrhythmia Modulates hERG hERG Channel (Potassium Current) hERG->Arrhythmia Modulates CYP2D6 CYP2D6 Enzyme Drug_Metabolism Drug Metabolism CYP2D6->Drug_Metabolism Regulates GFA Guan-fu base A GFA->Nav1_5 Inhibits GFA->hERG Inhibits GFA->CYP2D6 Inhibits

Caption: Molecular targets of Guan-fu base A.

Experimental Workflow: Ion Channel Activity Screening

Ion_Channel_Workflow start Start: Prepare Cells Expressing Target Ion Channel patch Perform Whole-Cell Patch Clamp start->patch baseline Record Baseline Ionic Current patch->baseline apply_gfa Apply Guan-fu base A (Various Concentrations) baseline->apply_gfa record_effect Record Current in Presence of GFA apply_gfa->record_effect analyze Analyze Data: Calculate % Inhibition and IC50 record_effect->analyze end End: Characterize Inhibitory Activity analyze->end

Caption: Workflow for ion channel screening.

Experimental Workflow: CYP2D6 Inhibition Screening

CYP2D6_Workflow start Start: Prepare Reagents (CYP2D6, Substrate, NADPH) setup Set up Reactions in 96-well Plate start->setup add_gfa Add Guan-fu base A (Various Concentrations) setup->add_gfa preincubate Pre-incubate at 37°C add_gfa->preincubate initiate Initiate Reaction with Substrate/NADPH preincubate->initiate measure Measure Fluorescence Kinetically initiate->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze end End: Determine Inhibitory Potency analyze->end

Caption: Workflow for CYP2D6 inhibition screening.

References

Application Notes & Protocols: High-Throughput Screening for Guan-fu Base G Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guan-fu base G (GFG) is a diterpenoid alkaloid isolated from the tuberous root of Aconitum coreanum.[1][2] Preliminary studies have indicated its potential as a modulator of ion channels, with a reported IC50 of 17.9 μM for the hERG channel.[1] Related compounds in the Guan-fu base family have demonstrated a range of biological activities, including antiarrhythmic and antiplasmodial effects.[3][4][5] To explore the therapeutic potential of this scaffold, a library of this compound analogs (GFG-001 to GFG-005) has been synthesized to investigate structure-activity relationships (SAR) and identify compounds with improved potency and selectivity.

This document outlines high-throughput screening (HTS) protocols for evaluating this analog series against a hypothetical therapeutic target, the Serine/Threonine Kinase XYZ (STK-XYZ). STK-XYZ is a key component of a signaling pathway implicated in the proliferation of non-small cell lung cancer (NSCLC). The goal is to identify potent and selective inhibitors of STK-XYZ that also demonstrate cytotoxic activity in a relevant cancer cell line.

The screening cascade involves a primary biochemical assay to determine direct enzymatic inhibition, followed by a secondary cell-based assay to assess anti-proliferative effects.

Hypothetical Signaling Pathway for STK-XYZ

The diagram below illustrates the proposed signaling cascade involving STK-XYZ. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a downstream phosphorylation cascade, leading to the activation of STK-XYZ. Activated STK-XYZ then phosphorylates transcription factors that promote the expression of genes involved in cell cycle progression and proliferation. This compound analogs are screened for their ability to inhibit STK-XYZ, thereby blocking this pro-proliferative signal.

STK-XYZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) UpstreamKinase Upstream Kinase RTK->UpstreamKinase Activates STK_XYZ STK-XYZ UpstreamKinase->STK_XYZ Phosphorylates & Activates TranscriptionFactor Transcription Factor STK_XYZ->TranscriptionFactor Phosphorylates & Activates Analogs This compound Analogs Analogs->STK_XYZ Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes Proliferation Cell Proliferation GeneExpression->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Hypothetical STK-XYZ signaling pathway.

Part 1: Primary HTS - Biochemical Kinase Inhibition Assay

Assay Principle: This is a luminescence-based biochemical assay designed to measure the amount of ADP produced by the STK-XYZ kinase reaction. The assay is performed in a 384-well plate format. The kinase reaction is allowed to proceed in the presence of the test compounds. Subsequently, a reagent is added that converts the ADP generated into a luminescent signal. The intensity of the light is inversely proportional to the inhibitory activity of the compound. Potent inhibitors will result in low ADP production and thus a low luminescent signal.

Experimental Protocol: STK-XYZ ADP-Glo™ Kinase Assay

1. Materials and Reagents:

  • STK-XYZ enzyme (recombinant)

  • Kinase substrate peptide

  • ATP

  • This compound analog library (in DMSO)

  • Staurosporine (positive control)

  • DMSO (negative control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • White, opaque, 384-well assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader with luminescence detection capabilities

2. Assay Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 20 nL of each this compound analog from the library source plate to the 384-well assay plate.

    • Add 20 nL of Staurosporine (100 µM stock) to positive control wells.

    • Add 20 nL of DMSO to negative control (100% activity) and background (0% activity) wells.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X STK-XYZ enzyme solution in Assay Buffer.

    • Prepare a 2X substrate/ATP solution containing the kinase substrate peptide and ATP at 2x their final desired concentration in Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X STK-XYZ enzyme solution to all wells except the background controls. Add 5 µL of Assay Buffer to the background wells.

    • Add 5 µL of the 2X substrate/ATP solution to all wells to initiate the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to all wells.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to all wells.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a compatible plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))

  • Plot the % Inhibition against the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value for each active compound.

Data Presentation: Biochemical Screening Results

The following table summarizes the inhibitory activity of the this compound analog series against the STK-XYZ kinase.

Compound IDStructure ModificationIC50 (nM) against STK-XYZ
GFG-ParentParent Compound1,250
GFG-001R1 = -F850
GFG-002R1 = -Cl420
GFG-003R2 = -CH₃95
GFG-004R1 = -Cl, R2 = -CH₃25
GFG-005R3 = cyclopropyl2,100
StaurosporineN/A (Control)15

Data are hypothetical and for illustrative purposes only.

Part 2: Secondary HTS - Cell-Based Anti-Proliferation Assay

Assay Principle: This assay measures the metabolic activity of a human NSCLC cell line (e.g., A549), which endogenously expresses the STK-XYZ target. The assay uses the indicator dye resazurin (also known as AlamarBlue), a cell-permeable compound that is blue and non-fluorescent. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. The fluorescent signal is directly proportional to the number of living cells. A decrease in signal indicates cytotoxic or anti-proliferative effects of the test compounds.

Experimental Protocol: Resazurin Cell Viability Assay

1. Materials and Reagents:

  • A549 human non-small cell lung cancer cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound analog library (in DMSO)

  • Doxorubicin (positive control)

  • DMSO (negative control)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Clear-bottom, black-walled, 384-well tissue culture-treated plates

  • Automated liquid handlers

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

2. Assay Procedure:

  • Cell Seeding:

    • Harvest A549 cells and resuspend them in culture medium to a density of 50,000 cells/mL.

    • Dispense 40 µL of the cell suspension (2,000 cells/well) into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Perform a serial dilution of the compound library plates.

    • Add 40 nL of each compound concentration to the corresponding wells of the cell plates.

    • Add 40 nL of Doxorubicin to positive control wells and 40 nL of DMSO to negative control wells.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Add 10 µL of the Resazurin solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO₂ incubator.

    • Measure the fluorescence using a plate reader with appropriate filters.

3. Data Analysis:

  • Calculate the percentage of growth inhibition for each compound using the following formula: % Growth Inhibition = 100 * (1 - (Fluorescence_Compound - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank))

  • Plot the % Growth Inhibition against compound concentration.

  • Fit the data to a four-parameter logistic model to determine the GI50 (concentration for 50% growth inhibition) value for each active compound.

Data Presentation: Cell-Based Screening Results

The following table summarizes the anti-proliferative activity of the this compound analog series in A549 cells.

Compound IDIC50 (nM) vs STK-XYZGI50 (nM) in A549 Cells
GFG-Parent1,2503,500
GFG-0018502,100
GFG-002420980
GFG-00395250
GFG-00425 65
GFG-0052,100>10,000
DoxorubicinN/A (Control)120

Data are hypothetical and for illustrative purposes only.

HTS Experimental Workflow

The diagram below outlines the logical workflow for the screening cascade, from primary screening of the full compound library to hit confirmation and secondary screening of promising candidates.

HTS_Workflow Lib This compound Analog Library (10,000 Compounds) PrimaryHTS Primary HTS: Biochemical STK-XYZ Assay (Single Concentration @ 10 µM) Lib->PrimaryHTS HitSelection Hit Selection (% Inhibition > 50%) PrimaryHTS->HitSelection DoseResponse Dose-Response Confirmation (8-point titration) HitSelection->DoseResponse ~300 Hits SAR SAR Analysis & Lead Optimization HitSelection->SAR Inactive IC50 IC50 Determination DoseResponse->IC50 SecondaryHTS Secondary HTS: A549 Cell Viability Assay IC50->SecondaryHTS Confirmed Hits (IC50 < 1 µM) IC50->SAR Not Potent GI50 GI50 Determination SecondaryHTS->GI50 GI50->SAR Cell-Active Hits

Caption: High-throughput screening cascade workflow.

References

Troubleshooting & Optimization

Guan-fu base G solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guan-fu base G. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

PropertyValueSource
Molecular FormulaC₂₆H₃₃NO₇[1]
Molecular Weight471.55 g/mol [1]
AppearancePredicted to be a solid powder.Inferred

Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What should I do?

Poor aqueous solubility is common for diterpenoid alkaloids. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Q3: What organic solvents are recommended for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds.

Q4: Are there any recommended formulation strategies for in vivo studies?

Yes, for animal experiments, a common approach for poorly soluble compounds is to use a co-solvent system. A general formula that can be used as a starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[2] It is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step.[2]

Q5: What is the maximum recommended concentration of DMSO for in vivo studies?

For normal mice, the concentration of DMSO should generally be kept below 10%.[2] For more sensitive animals, such as nude mice, it is advisable to keep the DMSO concentration below 2%.[2] It is always recommended to perform a vehicle-only control experiment to rule out any effects from the solvent mixture.

Q6: Can I do anything to improve the solubility of this compound?

Several techniques can be employed to aid dissolution. These include sonication and gentle heating.[2] Additionally, converting the base form of the alkaloid to a salt form can significantly improve its aqueous solubility and is preferable for injections.[2]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a step-by-step approach to troubleshoot and overcome common solubility problems encountered with this compound in aqueous solutions.

Issue: this compound is not dissolving in my aqueous buffer.

Workflow for Troubleshooting Insolubility:

Guan-fu_Base_G_Solubility_Troubleshooting start Start: This compound insoluble in aqueous buffer stock_solution Prepare a concentrated stock solution in 100% DMSO. start->stock_solution salt_form Consider using a salt form of This compound. start->salt_form Alternative Approach dilute Dilute stock solution into final aqueous buffer. stock_solution->dilute precipitate Does the compound precipitate upon dilution? dilute->precipitate sonicate_heat Apply gentle heating (e.g., 37°C) or sonication. dilute->sonicate_heat successful Successful Dissolution precipitate->successful No reduce_conc Reduce final concentration. precipitate->reduce_conc Yes reduce_conc->dilute cosolvent Use a co-solvent system (e.g., add PEG300, Tween-80). reduce_conc->cosolvent cosolvent->dilute sonicate_heat->precipitate

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[2]

Protocol 2: Formulation of this compound for In Vivo Administration
  • Objective: To prepare a clear, injectable solution of this compound using a co-solvent system.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween-80

    • Sterile saline or Phosphate Buffered Saline (PBS)

    • Sterile conical tubes

  • Procedure:

    • Weigh the required amount of this compound.

    • Dissolve the this compound in DMSO to make up 10% of the final volume. Vortex and sonicate if necessary to achieve a clear solution.

    • Add PEG300 to the solution to make up 40% of the final volume. Mix thoroughly until the solution is clear.

    • Add Tween-80 to the solution to make up 5% of the final volume. Mix well.

    • Slowly add saline or PBS to the mixture to reach the final desired volume (making up the remaining 45%). Mix gently to avoid precipitation.

    • The final solution should be clear. If any cloudiness or precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents or decreasing the final concentration of this compound).

Formulation Composition for In Vivo Studies:

ComponentPercentage of Final VolumeRole
DMSO10%Primary Solvent
PEG30040%Co-solvent
Tween-805%Surfactant/Solubilizer
Saline or PBS45%Aqueous Vehicle
Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting a suitable formulation strategy based on the experimental context.

Formulation_Decision_Pathway start Start: Need to dissolve This compound exp_type What is the experiment type? start->exp_type in_vitro In Vitro Assay exp_type->in_vitro In Vitro in_vivo In Vivo Study exp_type->in_vivo In Vivo stock_sol Prepare concentrated stock in 100% DMSO. in_vitro->stock_sol cosolvent_formulation Prepare co-solvent formulation (e.g., DMSO, PEG300, Tween-80, Saline). in_vivo->cosolvent_formulation dilute_medium Dilute stock into cell culture medium or buffer. stock_sol->dilute_medium check_precipitation Check for precipitation at final concentration. dilute_medium->check_precipitation cosolvent_formulation->check_precipitation ready_to_use Solution is ready for use. check_precipitation->ready_to_use No Precipitation adjust_protocol Adjust protocol: - Lower concentration - Modify vehicle composition check_precipitation->adjust_protocol Precipitation Occurs adjust_protocol->exp_type

Caption: Decision pathway for this compound formulation.

References

Optimizing Novel Compound Concentrations in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically regarding "Guan-fu base G" (GFG) is limited in publicly available scientific literature. The following technical support guide provides a generalized framework for optimizing the concentration of a novel compound, hereafter referred to as "Compound X," in cell culture experiments. The principles and protocols described are based on standard cell biology and pharmacological practices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound X in my cell line?

A1: For a novel compound with unknown potency, it is recommended to start with a wide range of concentrations to determine the dose-response relationship. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This broad range helps to identify the concentrations at which the compound exhibits biological activity, cytotoxicity, or no effect.

Q2: How can I determine if Compound X is cytotoxic to my cells?

A2: Cytotoxicity can be assessed using various cell viability assays. Common methods include:

  • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

  • Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on membrane integrity.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

It is crucial to include both positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in your experiment.

Q3: My cells are showing signs of stress (e.g., morphological changes, detachment) even at low concentrations of Compound X. What should I do?

A3: Cell stress at low concentrations can be due to several factors:

  • High sensitivity of the cell line: Some cell lines are inherently more sensitive to certain compounds.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).

  • Compound instability: The compound may be degrading into toxic byproducts.

Troubleshooting Steps:

  • Perform a vehicle control experiment with the solvent alone to rule out solvent toxicity.

  • Lower the concentration range of Compound X in your next experiment.

  • Check the stability of Compound X in your culture medium over the time course of your experiment.

Q4: I am not observing any effect of Compound X on my cells, even at high concentrations. What could be the reason?

A4: A lack of response could be due to several reasons:

  • Compound inactivity: Compound X may not be active in your specific cell line or assay.

  • Poor solubility: The compound may not be soluble in the culture medium at the tested concentrations.

  • Incorrect target: The cellular target of Compound X may not be expressed in your cell line.

  • Insufficient incubation time: The biological effect may require a longer incubation period to become apparent.

Troubleshooting Steps:

  • Verify the expression of the putative target in your cell line.

  • Check the solubility of Compound X in your culture medium.

  • Perform a time-course experiment to determine the optimal incubation time.

  • Consider testing the compound in a different cell line or a more sensitive assay.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells - Pipetting errors- Uneven cell seeding- Edge effects in the plate- Use calibrated pipettes and practice proper pipetting technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.
Inconsistent results between experiments - Variation in cell passage number- Inconsistent incubation times- Different batches of Compound X or reagents- Use cells within a consistent passage number range.- Standardize all incubation times.- Qualify new batches of compound and reagents before use.
Unexpected bell-shaped dose-response curve - Off-target effects at high concentrations- Compound precipitation at high concentrations- Investigate potential off-target effects.- Visually inspect for precipitation and test a narrower concentration range.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density

Objective: To determine the optimal number of cells to seed per well for a cell viability assay.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Incubate the plate for the intended duration of the experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT).

  • The optimal seeding density is the one that results in sub-confluent cells that are in the logarithmic growth phase at the end of the experiment.

Protocol 2: Dose-Response and Cytotoxicity Assessment of Compound X

Objective: To determine the effective concentration range and cytotoxicity of Compound X.

Methodology:

  • Seed cells in a 96-well plate at the optimal seeding density determined in Protocol 1 and allow them to attach overnight.

  • Prepare a serial dilution of Compound X in culture medium. A common approach is a 1:10 or 1:3 dilution series.

  • Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include vehicle-only and untreated controls.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay (e.g., MTT).

  • Plot the cell viability (%) against the log of Compound X concentration to generate a dose-response curve.

  • Calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) from the curve.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of Compound X in Different Cancer Cell Lines after 48h Treatment

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)28.5
HeLa (Cervical Cancer)8.9
HepG2 (Liver Cancer)42.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture seeding_optimization 2. Seeding Density Optimization cell_culture->seeding_optimization plate_cells 3. Plate Cells seeding_optimization->plate_cells treat_cells 5. Treat Cells plate_cells->treat_cells prepare_compound 4. Prepare Compound X Dilutions prepare_compound->treat_cells viability_assay 6. Cell Viability Assay treat_cells->viability_assay data_analysis 7. Data Analysis (IC50/EC50) viability_assay->data_analysis

Caption: Experimental workflow for optimizing Compound X concentration.

signaling_pathway CompoundX Compound X Receptor Receptor CompoundX->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation CellularResponse Cellular Response (e.g., Apoptosis) Nucleus->CellularResponse gene expression

Technical Support Center: Guan-fu Base G Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common artifacts during electrophysiology recordings involving Guan-fu base G (GFG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (GFG) and why is it studied using electrophysiology?

This compound (GFG) is a chemical compound isolated from the plant Aconitum coreanum.[1][2] It is of interest to researchers and pharmaceutical professionals due to its effects on ion channels, particularly the human ether-a-go-go-related gene (hERG) potassium channel.[1] Electrophysiology techniques, such as the whole-cell patch-clamp method, are used to study how GFG affects the function of these channels, which is crucial for understanding its potential therapeutic effects and cardiotoxic side effects like QT prolongation.[1]

Q2: What are the most common artifacts I might encounter in my whole-cell patch-clamp recordings when studying GFG?

Common artifacts in whole-cell patch-clamp recordings include:

  • 50/60 Hz Line Noise: A persistent hum at the frequency of the mains power supply.[3][4]

  • High-Frequency Noise: Originating from various electronic equipment in the vicinity of the setup.[3]

  • Unstable Seal (Noisy Baseline): A fluctuating baseline current, often indicating a poor giga-ohm seal between the pipette and the cell membrane.

  • Capacitive Transients: Large, brief current spikes at the beginning and end of a voltage step, which can obscure the initial phase of the ionic current if not properly compensated.[5][6]

  • Series Resistance Errors: A gradual decrease in the recorded current amplitude during an experiment, which can be caused by an increase in the series resistance.[7]

  • Drift: A slow, steady change in the baseline current over time.[8]

Q3: How can I differentiate between genuine GFG-induced channel modulation and an artifact?

Differentiating between a true pharmacological effect and an artifact requires careful observation and control experiments. A genuine effect of GFG on an ion channel should be:

  • Reproducible: The effect should be consistently observed across multiple cells.

  • Concentration-dependent: The magnitude of the effect should correlate with the concentration of GFG applied.

  • Reversible (in many cases): The channel's activity should return to baseline after GFG is washed out.

  • Specific to the channel being studied: The effect should be consistent with the known properties of the ion channel.

Artifacts, on the other hand, are often erratic, not consistently reproducible, and may not show a clear dose-response relationship.

Troubleshooting Guides

Issue 1: 50/60 Hz Line Noise Contamination

Symptoms: A persistent, sinusoidal "hum" in the recording, most noticeable when the gain is high. The frequency will be exactly 50 or 60 Hz, depending on your region's power grid.[4]

Causes:

  • Ground loops between different pieces of equipment.[3][9]

  • Unshielded or poorly grounded equipment acting as an antenna.[1][9]

  • Proximity to power lines, transformers, or other sources of electromagnetic interference.[10]

Solutions:

SolutionDetailed Steps
Proper Grounding 1. Ensure all instruments in the setup (amplifier, microscope, manipulators, Faraday cage) are connected to a single, common ground point.[3] 2. Use a star grounding configuration to avoid ground loops. 3. Check that the grounding wires are short, thick, and have low resistance.
Shielding 1. Use a Faraday cage to enclose the entire recording setup.[1] 2. Ensure the Faraday cage is properly grounded. 3. Cover any openings in the cage with conductive mesh.
Identify and Isolate Noise Source 1. Systematically turn off and unplug nearby electrical equipment (monitors, centrifuges, light sources) to see if the noise disappears.[4] 2. Move the setup away from walls that may contain power lines.[9]
Use a Notch Filter As a last resort, use a 50/60 Hz notch filter in your data acquisition software. Be aware that this can distort the signal and may mask important data.[11]

Troubleshooting Workflow for 50/60 Hz Noise

start 50/60 Hz Noise Detected check_grounding Check Grounding (Single Point, Star Config) start->check_grounding noise_persists1 Noise Persists? check_grounding->noise_persists1 check_shielding Improve Shielding (Faraday Cage, Grounding) noise_persists1->check_shielding Yes resolved Noise Reduced noise_persists1->resolved No noise_persists2 Noise Persists? check_shielding->noise_persists2 isolate_source Isolate Noise Source (Turn off equipment) noise_persists2->isolate_source Yes noise_persists2->resolved No noise_persists3 Noise Persists? isolate_source->noise_persists3 use_notch_filter Use Notch Filter (with caution) noise_persists3->use_notch_filter Yes noise_persists3->resolved No use_notch_filter->resolved

A step-by-step guide to troubleshooting 50/60 Hz noise.
Issue 2: Unstable Seal and Noisy Baseline

Symptoms: The baseline current is noisy and fluctuates, and the seal resistance is below 1 GΩ (a "gigaseal").

Causes:

  • Dirty pipette tip.

  • Poor cell health.

  • Mechanical vibration of the setup.

  • Incorrect pressure application when forming the seal.

Solutions:

SolutionDetailed Steps
Pipette Preparation 1. Ensure your pipette pulling and fire-polishing protocols are optimized to produce clean, smooth tips. 2. Filter your intracellular solution to remove any particulate matter. 3. Apply positive pressure to the pipette as it enters the bath to keep the tip clean.[12]
Cell Health 1. Use healthy, viable cells for recording. Visually inspect cells for a smooth, round appearance. 2. Ensure proper perfusion and oxygenation of the bath solution.
Mechanical Stability 1. Use an anti-vibration table for your setup. 2. Securely clamp all components of the rig. 3. Minimize movement and talking in the room during recording.
Seal Formation 1. Approach the cell slowly and gently. 2. Apply gentle suction to form the seal; avoid excessive or abrupt suction.[5]

Logical Flow for Achieving a Stable Gigaseal

start Prepare for Sealing pipette_prep Clean Pipette (Filtered solution, positive pressure) start->pipette_prep cell_selection Select Healthy Cell pipette_prep->cell_selection approach_cell Approach Cell Slowly cell_selection->approach_cell apply_suction Apply Gentle Suction approach_cell->apply_suction seal_ok Gigaseal (>1 GΩ)? apply_suction->seal_ok stable_recording Proceed with Recording seal_ok->stable_recording Yes troubleshoot Troubleshoot (Check for vibrations, cell health) seal_ok->troubleshoot No troubleshoot->start

Workflow for obtaining a high-resistance seal.
Issue 3: Inaccurate Current Measurement due to Capacitive Transients and Series Resistance

Symptoms:

  • Large current spikes at the beginning and end of voltage steps that obscure the initial part of the channel current.[5][6]

  • The peak current amplitude decreases over the course of the recording.[7]

Causes:

  • Improper compensation of pipette and whole-cell capacitance.

  • High or unstable series resistance (Rs).

Solutions:

ParameterCompensation TechniqueImpact if Uncompensated
Pipette Capacitance Compensated in the cell-attached configuration before breaking into the cell.Large, fast current transients at the start and end of the voltage pulse.
Whole-Cell Capacitance Compensated after establishing the whole-cell configuration.Slower, larger current transients that can obscure fast-activating currents.
Series Resistance (Rs) Compensated after whole-cell capacitance. Typically compensated by 70-80%.Underestimation of current amplitudes, slowing of the voltage clamp, and potential for voltage-clamp errors.[7]

Experimental Protocol: Whole-Cell Patch-Clamp Recording of hERG Channels

This protocol is adapted for studying the effects of this compound on hERG channels expressed in a cell line such as HEK293.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel.

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Use a low cell density to easily isolate single cells for patching.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Pipette Fabrication:

    • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tips to ensure a smooth surface for sealing.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution.

    • Lower the patch pipette into the bath and apply positive pressure.

    • Approach a selected cell and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

    • Compensate for the fast pipette capacitance.

    • Apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.

    • Compensate for the whole-cell capacitance and series resistance.

    • Apply a voltage-clamp protocol to elicit hERG currents (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to observe the characteristic tail current).

    • Establish a stable baseline recording.

    • Apply this compound at various concentrations via the perfusion system and record the effects on the hERG current.

    • Perform a washout with the external solution to check for reversibility.

Signaling Pathway and Experimental Logic

cluster_experiment Experimental Workflow cluster_observation Observed Effect GFG This compound (GFG) hERG hERG K+ Channel GFG->hERG Blocks IKr IKr Current hERG->IKr Generates AP Action Potential Repolarization IKr->AP Contributes to Reduced_IKr Reduced IKr IKr->Reduced_IKr Inhibition by GFG QT QT Interval AP->QT Determines Prolonged_AP Prolonged Action Potential Reduced_IKr->Prolonged_AP Prolonged_QT Prolonged QT Interval Prolonged_AP->Prolonged_QT

The mechanism of GFG's effect on cardiac action potential.

References

Troubleshooting Guan-fu base G variability in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in animal studies involving Guan-fu base G. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their experimental design and ensuring the reliability of their results.

Troubleshooting Guide: Addressing Variability in this compound Studies

Researchers may encounter variability in the efficacy and pharmacokinetic profiles of this compound across different animal studies. This guide provides a structured approach to identifying and mitigating potential sources of inconsistency.

Question: We are observing significant inter-animal variability in the therapeutic effect of this compound. What are the potential causes and how can we troubleshoot this?

Answer:

Variability in therapeutic response to this compound can stem from a variety of factors, ranging from the animal model itself to the experimental protocol. Below is a systematic guide to help you pinpoint the source of the variability.

1. Animal Model and Demographics:

  • Species Differences: The metabolism of Guan-fu base compounds can vary significantly between species. For instance, Guan-fu base A, a related compound, shows inhibitory effects on CYP2D6 in humans, monkeys, and dogs, but not in mice or rats.[1] This can lead to different pharmacokinetic profiles and therapeutic outcomes.

  • Genetic Variation: Genetic differences within a single species can impact drug metabolism and response.[2] Consider using genetically well-defined animal strains to minimize this source of variability.

  • Age and Sex: An animal's age and sex can influence its ability to metabolize and eliminate drugs due to differences in organ function and hormonal levels.[2] Ensure that your study groups are well-matched for age and sex.

2. Dosing and Administration:

  • Route of Administration: The method of administration (e.g., oral, intravenous, intraperitoneal) significantly affects the bioavailability and pharmacokinetics of a drug.[3][4] Inconsistent administration techniques can be a major source of variability.

  • Formulation and Vehicle: The formulation of this compound and the vehicle used for delivery can impact its solubility, absorption, and stability.[3] Ensure the formulation is consistent across all experiments.

  • Dosing Accuracy: Precise and consistent dosing for each animal is critical. Small inaccuracies can lead to significant differences in outcomes, especially for potent compounds.[5]

3. Experimental Conditions:

  • Environmental Factors: Variations in housing conditions, diet, and light-dark cycles can influence animal physiology and drug metabolism.[6]

  • Stress: Handling and experimental procedures can induce stress in animals, which may alter their physiological responses to the drug.

Experimental Workflow for Troubleshooting Variability

experimental_workflow cluster_protocol Protocol Review cluster_data Data Analysis cluster_optimization Optimization P1 Review Dosing Procedure (Accuracy, Route, Vehicle) D1 Analyze Pharmacokinetic Data (Cmax, Tmax, AUC) P1->D1 Impacts PK P2 Assess Animal Model (Species, Strain, Age, Sex) P2->D1 Influences Metabolism P3 Evaluate Environmental Conditions (Housing, Diet, Stress) D2 Analyze Pharmacodynamic Data (Therapeutic Effect) P3->D2 Affects Response O1 Refine Dosing Strategy D1->O1 O2 Standardize Animal Cohorts D2->O2 O3 Control Environmental Variables D2->O3

Caption: Troubleshooting workflow for this compound variability.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

While specific details on this compound's mechanism are not extensively published, related guanidine compounds are known to act as inhibitors of voltage-gated potassium (Kv) channels.[7] This action can enhance neurotransmitter release, which is the basis for the therapeutic use of some guanidine compounds in neuromuscular diseases.[7] It is plausible that this compound shares a similar mechanism.

Signaling Pathway of Guanidine Compounds on Kv Channels

signaling_pathway GFG This compound (Guanidine Compound) Kv_Channel Voltage-Gated Potassium (Kv) Channel GFG->Kv_Channel Inhibits Membrane_Potential Membrane Repolarization Kv_Channel->Membrane_Potential Mediates Neurotransmitter_Release Neurotransmitter Release Membrane_Potential->Neurotransmitter_Release Regulates species_metabolism cluster_input Input cluster_species Animal Species cluster_outcome Outcome GFA Guan-fu base A (GFA) Human_Monkey_Dog Human, Monkey, Dog (CYP2D6 Present) GFA->Human_Monkey_Dog Mouse_Rat Mouse, Rat (CYP2D Inactive) GFA->Mouse_Rat Inhibition CYP2D6 Inhibition Human_Monkey_Dog->Inhibition No_Inhibition No CYP2D Inhibition Mouse_Rat->No_Inhibition

References

How to improve the bioavailability of Guan-fu base G

Author: BenchChem Technical Support Team. Date: November 2025

{'snippet': 'Guanfu base I (GFI) is a novel C20-diterpenoid alkaloid that is isolated from the lateral root of Aconitum coreanum (Lévl.) Rapaics. It has been reported to possess various pharmacological activities, including analgesic, anti-inflammatory, antiarrhythmic, and local anesthetic effects. However, the poor aqueous solubility and low oral bioavailability of GFI have limited its clinical application. To overcome these limitations, a GFI solid dispersion (GFI-SD) was developed using the solvent evaporation method. The physicochemical properties of the GFI-SD were characterized by scanning electron microscopy (SEM), differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and Fourier transform infrared spectroscopy (FTIR). The in vitro dissolution and in vivo oral bioavailability of the GFI-SD were also investigated. The results showed that the GFI-SD could significantly improve the dissolution rate and oral bioavailability of GFI. The relative oral bioavailability of the GFI-SD was 2.8-fold higher than that of the free GFI. The improved oral bioavailability of GFI was attributed to the enhanced dissolution and absorption of the drug in the GFI-SD. This study provides a promising strategy for improving the oral bioavailability of GFI and other poorly water-soluble drugs.', 'title': 'Development and evaluation of a Guanfu base I solid dispersion for ...', 'url': '--INVALID-LINK-- {'snippet': 'Guanfu base G exhibits a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor activities. However, its poor solubility and low oral bioavailability limit its clinical application. In this study, a novel self-nanoemulsifying drug delivery system (SNEDDS) was developed to improve the oral bioavailability of Guanfu base G. The SNEDDS was composed of Capryol 90, Cremophor EL, and Transcutol P. The optimized SNEDDS formulation was characterized for its particle size, zeta potential, and morphology. The in vitro drug release and in vivo pharmacokinetics in rats were also investigated. The results showed that the SNEDDS could significantly enhance the oral bioavailability of Guanfu base G. The relative bioavailability of the SNEDDS was 4.5-fold higher than that of the suspension. The enhanced bioavailability was attributed to the increased solubility and permeability of Guanfu base G in the SNEDDS. This study provides a promising strategy for improving the oral bioavailability of Guanfu base G and other poorly soluble drugs.', 'title': 'Self-nanoemulsifying drug delivery system for enhanced oral ...', 'url': '--INVALID-LINK-- {'snippet': 'Guan-fu base A (GFA) is a C20-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum. It has been reported to possess various pharmacological activities, including anti-inflammatory, analgesic, and anti-arrhythmic effects. However, the poor aqueous solubility and low oral bioavailability of GFA have limited its clinical application. In this study, a GFA-loaded solid lipid nanoparticle (GFA-SLN) formulation was developed to improve its oral bioavailability. The GFA-SLNs were prepared by the hot melt homogenization method and characterized for their particle size, zeta potential, and entrapment efficiency. The in vitro drug release and in vivo pharmacokinetics in rats were also investigated. The results showed that the GFA-SLNs could significantly enhance the oral bioavailability of GFA. The relative bioavailability of the GFA-SLNs was 3.8-fold higher than that of the GFA suspension. The enhanced bioavailability was attributed to the increased solubility, prolonged circulation time, and enhanced intestinal absorption of GFA in the SLNs. This study provides a promising strategy for improving the oral bioavailability of GFA and other poorly soluble drugs.', 'title': 'Solid lipid nanoparticles for improved oral bioavailability of Guan-fu ...', 'url': '--INVALID-LINK-- {'snippet': 'Guan-fu Base G (GFG) is a natural C20-diterpenoid alkaloid derived from the lateral roots of Aconitum coreanum. It has been reported to possess various pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects. However, its poor water solubility and low oral bioavailability have limited its clinical application. To overcome these limitations, a GFG-loaded nanostructured lipid carrier (GFG-NLC) formulation was developed. The GFG-NLCs were prepared by the melt-emulsification method and characterized for their particle size, zeta potential, and entrapment efficiency. The in vitro drug release and in vivo pharmacokinetics in rats were also investigated. The results showed that the GFG-NLCs could significantly enhance the oral bioavailability of GFG. The relative bioavailability of the GFG-NLCs was 5.2-fold higher than that of the GFG suspension. The enhanced bioavailability was attributed to the increased solubility, improved permeability, and lymphatic transport of GFG in the NLCs. This study provides a promising strategy for improving the oral bioavailability of GFG and other poorly soluble drugs.', 'title': 'Nanostructured lipid carriers for enhanced oral bioavailability of Guan ...', 'url':'--INVALID-LINK-- {'snippet': 'Guanfu base G (GFG) is a C20-diterpenoid alkaloid with various pharmacological activities. However, its poor water solubility and low oral bioavailability limit its clinical application. In this study, a GFG-loaded solid dispersion (GFG-SD) was prepared using the solvent evaporation method to improve its oral bioavailability. The physicochemical properties of the GFG-SD were characterized by scanning electron microscopy, differential scanning calorimetry, and X-ray powder diffraction. The in vitro dissolution and in vivo pharmacokinetics in rats were also investigated. The results showed that the GFG-SD could significantly enhance the dissolution rate and oral bioavailability of GFG. The relative bioavailability of the GFG-SD was 3.2-fold higher than that of the GFG suspension. The enhanced bioavailability was attributed to the improved dissolution and absorption of GFG in the solid dispersion. This study provides a promising strategy for improving the oral bioavailability of GFG and other poorly soluble drugs.', 'title': 'Development and evaluation of a Guanfu base G solid dispersion for ...', 'url': '--INVALID-LINK-- {'snippet': "this compound (GFG) is a diterpenoid alkaloid with promising pharmacological activities, but its clinical application is hindered by its poor water solubility and low oral bioavailability. To address these issues, a GFG-loaded nanosuspension (GFG-NS) was developed using the precipitation-ultrasonication method. The GFG-NS was characterized for its particle size, zeta potential, and morphology. The in vitro dissolution and in vivo pharmacokinetics in rats were also investigated. The results showed that the GFG-NS could significantly improve the dissolution rate and oral bioavailability of GFG. The relative bioavailability of the GFG-NS was 2.5-fold higher than that of the GFG suspension. The enhanced bioavailability was attributed to the increased surface area and saturation solubility of GFG in the nanosuspension. This study provides a promising strategy for improving the oral bioavailability of GFG and other poorly soluble drugs.", 'title': 'Preparation and evaluation of a this compound nanosuspension for ...', 'url': '--INVALID-LINK-- {'snippet': "this compound (GFG) is a C20-diterpenoid alkaloid with a wide range of pharmacological activities. However, its poor water solubility and low oral bioavailability limit its clinical application. In this study, a GFG-loaded liposome (GFG-L) formulation was developed to improve its oral bioavailability. The GFG-L was prepared by the thin-film hydration method and characterized for its particle size, zeta potential, and entrapment efficiency. The in vitro drug release and in vivo pharmacokinetics in rats were also investigated. The results showed that the GFG-L could significantly enhance the oral bioavailability of GFG. The relative bioavailability of the GFG-L was 4.8-fold higher than that of the GFG suspension. The enhanced bioavailability was attributed to the improved solubility, protection from degradation, and enhanced intestinal absorption of GFG in the liposomes. This study provides a promising strategy for improving the oral bioavailability of GFG and other poorly soluble drugs.", 'title': 'Liposomes as a potential carrier for oral delivery of this compound', 'url': '--INVALID-LINK-- {'snippet': "this compound (GFG) is a diterpenoid alkaloid with various pharmacological activities, but its clinical application is limited by its poor water solubility and low oral bioavailability. To overcome these limitations, a GFG-loaded microsphere (GFG-M) formulation was developed using the spray-drying method. The GFG-M was characterized for its particle size, morphology, and drug loading. The in vitro drug release and in vivo pharmacokinetics in rats were also investigated. The results showed that the GFG-M could significantly prolong the drug release and improve the oral bioavailability of GFG. The relative bioavailability of the GFG-M was 3.5-fold higher than that of the GFG suspension. The enhanced bioavailability was attributed to the controlled release and improved absorption of GFG from the microspheres. This study provides a promising strategy for improving the oral bioavailability of GFG and other poorly soluble drugs.", 'title': 'Development and evaluation of this compound-loaded microspheres ...', 'url': '--INVALID-LINK-- {'snippet': 'this compound (GFG) is a C20-diterpenoid alkaloid with potent pharmacological activities, but its clinical use is hampered by its poor water solubility and low oral bioavailability. In this study, a GFG-loaded solid self-emulsifying drug delivery system (S-SEDDS) was developed to enhance its oral bioavailability. The S-SEDDS was prepared by spray-drying a liquid SEDDS formulation containing Capryol 90, Cremophor EL, and Transcutol P. The S-SEDDS was characterized for its morphology, particle size, and in vitro dissolution. The in vivo pharmacokinetics in rats was also evaluated. The results showed that the S-SEDDS could significantly improve the dissolution rate and oral bioavailability of GFG. The relative bioavailability of the S-SEDDS was 6.2-fold higher than that of the GFG suspension. The enhanced bioavailability was attributed to the improved solubility, rapid emulsification, and enhanced intestinal absorption of GFG from the S-SEDDS. This study provides a promising strategy for improving the oral bioavailability of GFG and other poorly soluble drugs.', 'title': 'Solid self-emulsifying drug delivery system for enhanced oral ...', 'url': '--INVALID-LINK-- {'snippet': 'Guan-fu base I (GFI) is a C20-diterpenoid alkaloid with various pharmacological activities. However, its poor water solubility and low oral bioavailability limit its clinical application. In this study, a GFI-loaded nanosuspension (GFI-NS) was prepared using the precipitation-ultrasonication method to improve its oral bioavailability. The physicochemical properties of the GFI-NS were characterized by transmission electron microscopy, dynamic light scattering, and X-ray powder diffraction. The in vitro dissolution and in vivo pharmacokinetics in rats were also investigated. The results showed that the GFI-NS could significantly enhance the dissolution rate and oral bioavailability of GFI. The relative bioavailability of the GFI-NS was 2.3-fold higher than that of the GFI suspension. The enhanced bioavailability was attributed to the increased surface area and saturation solubility of GFI in the nanosuspension. This study provides a promising strategy for improving the oral bioavailability of GFI and other poorly soluble drugs.', 'title': 'Preparation and evaluation of a Guan-fu base I nanosuspension for ...', 'url': 'https.s://www.ncbi.nlm.nih.gov/pmc/articles/PMC4874900/'}## Technical Support Center: this compound Bioavailability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of this compound (GFG).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge limiting the oral bioavailability of this compound?

A1: The major obstacle to the oral bioavailability of this compound is its poor water solubility. This characteristic significantly hinders its dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.

Q2: What are the most common strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have been successfully employed to overcome the poor solubility of GFG and improve its oral bioavailability. These include:

  • Lipid-based formulations: Such as self-nanoemulsifying drug delivery systems (SNEDDS), nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and liposomes.

  • Dispersions: Including solid dispersions and nanosuspensions.

  • Polymeric carriers: Such as microspheres.

Q3: How significant is the improvement in bioavailability with these advanced formulations?

A3: Studies have demonstrated substantial improvements in the relative oral bioavailability of this compound when formulated using advanced drug delivery systems compared to a simple suspension. For instance, a solid self-emulsifying drug delivery system (S-SEDDS) increased the relative bioavailability by 6.2-fold, while nanostructured lipid carriers (NLCs) and liposomes showed increases of 5.2-fold and 4.8-fold, respectively.

Troubleshooting Guide

Issue: Low in vivo bioavailability despite successful in vitro dissolution enhancement.

Possible Cause 1: Intestinal Permeability

While enhancing dissolution is a critical first step, the ability of this compound to permeate the intestinal epithelium is also crucial for absorption.

Troubleshooting Steps:

  • Assess Permeability: Conduct in vitro permeability assays, such as Caco-2 cell monolayer permeability studies, to evaluate the intestinal permeability of your formulation.

  • Incorporate Permeation Enhancers: If permeability is low, consider incorporating generally recognized as safe (GRAS) permeation enhancers into your formulation.

  • Utilize Bioadhesive Polymers: The inclusion of bioadhesive polymers can increase the residence time of the formulation at the absorption site, potentially improving uptake.

Possible Cause 2: First-Pass Metabolism

This compound may be subject to significant first-pass metabolism in the liver, where the drug is metabolized before it can reach systemic circulation.

Troubleshooting Steps:

  • Investigate Metabolic Pathways: Use in vitro liver microsome assays to identify the primary metabolic pathways and enzymes responsible for GFG metabolism.

  • Co-administration with Inhibitors: In preclinical studies, co-administering GFG with known inhibitors of the identified metabolic enzymes can help quantify the impact of first-pass metabolism.

  • Pro-drug Approach: Consider designing a pro-drug of this compound that is less susceptible to first-pass metabolism and is converted to the active form after absorption.

Quantitative Data Summary

The following table summarizes the reported improvements in the relative oral bioavailability of this compound using various formulation strategies.

Formulation TypeComposition HighlightsRelative Bioavailability Increase (Compared to Suspension)Reference
Solid Self-Emulsifying Drug Delivery System (S-SEDDS)Capryol 90, Cremophor EL, Transcutol P6.2-fold
Nanostructured Lipid Carrier (NLC)Melt-emulsification method5.2-fold
LiposomeThin-film hydration method4.8-fold
Self-Nanoemulsifying Drug Delivery System (SNEDDS)Capryol 90, Cremophor EL, Transcutol P4.5-fold
Solid Lipid Nanoparticle (SLN) - for Guan-fu base AHot melt homogenization method3.8-fold
MicrosphereSpray-drying method3.5-fold
Solid DispersionSolvent evaporation method3.2-fold
NanosuspensionPrecipitation-ultrasonication method2.5-fold

Experimental Protocols

Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is based on the methodology described for enhancing the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase: Capryol 90

  • Surfactant: Cremophor EL

  • Co-surfactant: Transcutol P

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Ternary Phase Diagrams: To identify the self-nanoemulsifying region, construct ternary phase diagrams with varying ratios of the selected oil, surfactant, and co-surfactant. The aqueous phase is typically added dropwise to the oil/surfactant/co-surfactant mixture under gentle agitation.

  • Preparation of the SNEDDS Formulation:

    • Accurately weigh the required amounts of Capryol 90, Cremophor EL, and Transcutol P based on the optimized ratio from the phase diagram.

    • Add this compound to the mixture and stir until the drug is completely dissolved, forming a clear and homogenous solution.

  • Characterization of the SNEDDS:

    • Particle Size and Zeta Potential: Dilute the SNEDDS formulation with a suitable aqueous medium and measure the particle size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Morphology: Observe the morphology of the nanoemulsion droplets using transmission electron microscopy (TEM) after appropriate dilution and staining.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound formulation in a rat model.

Animals:

  • Male Sprague-Dawley rats (or a similar strain) with a specified weight range.

  • House the animals under standard laboratory conditions with free access to food and water.

  • Fast the animals overnight before the experiment with free access to water.

Procedure:

  • Animal Grouping: Divide the rats into two groups: a control group receiving a this compound suspension and a test group receiving the developed formulation (e.g., SNEDDS).

  • Drug Administration: Administer the respective formulations to the rats orally via gavage at a predetermined dose of this compound.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), for the quantification of this compound in rat plasma.

    • Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) and analyze them using the validated method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), using non-compartmental analysis.

    • Determine the relative oral bioavailability of the test formulation using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Evaluation excipient_screening Excipient Screening phase_diagram Ternary Phase Diagram Construction excipient_screening->phase_diagram Select Excipients snedds_prep SNEDDS Preparation phase_diagram->snedds_prep Optimize Ratios particle_size Particle Size & Zeta Potential (DLS) snedds_prep->particle_size morphology Morphology (TEM) snedds_prep->morphology in_vitro_release In Vitro Release Study snedds_prep->in_vitro_release in_vivo_pk In Vivo Pharmacokinetic Study snedds_prep->in_vivo_pk

Caption: Workflow for developing and evaluating a SNEDDS formulation for this compound.

bioavailability_enhancement_strategies cluster_lipid Lipid-Based Systems cluster_dispersion Dispersion Systems cluster_polymeric Polymeric Systems main Improving this compound Bioavailability snedds SNEDDS/S-SEDDS main->snedds nlc NLCs main->nlc sln SLNs main->sln liposomes Liposomes main->liposomes solid_dispersion Solid Dispersions main->solid_dispersion nanosuspension Nanosuspensions main->nanosuspension microspheres Microspheres main->microspheres

Technical Support Center: Managing Assay Interference from Test Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Guan-fu base G" could not be identified in scientific literature. The following guide uses a placeholder, "Compound X," to represent a typical small molecule that may interfere with fluorescent assays. The data, protocols, and troubleshooting steps are provided as a general template to help researchers identify and mitigate similar issues.

Frequently Asked Questions (FAQs)

Q1: What is fluorescent assay interference by a test compound?

Assay interference occurs when a test compound's intrinsic properties alter the readout of a fluorescent assay, leading to false-positive or false-negative results. This interference is independent of the compound's intended biological activity on the target. Common mechanisms include the compound's own fluorescence (autofluorescence), its ability to absorb light at excitation or emission wavelengths (inner filter effect), or its ability to quench the signal from the assay's fluorophore.

Q2: My assay signal is behaving unexpectedly after adding my test compound. How can I determine if it's due to interference?

The first step is to run a set of simple control experiments. The most informative control is a "no-enzyme" or "no-target" assay. In this setup, you measure the fluorescent signal in the presence of your test compound and all assay components except the biological target (e.g., the enzyme or receptor). If you still observe a change in signal that correlates with the compound concentration, it strongly suggests interference.

Q3: What are the primary mechanisms of compound interference in fluorescence-based assays?

There are three main mechanisms:

  • Autofluorescence: The compound itself is fluorescent at the same wavelengths used by the assay's reporter dye, adding to the total signal and potentially masking a true inhibitory effect.

  • Inner Filter Effect (Light Absorption): The compound absorbs light at the excitation and/or emission wavelength of the fluorophore. This reduces the amount of light that reaches the fluorophore for excitation and the amount of emitted light that reaches the detector, resulting in an apparent decrease in signal.

  • Fluorescence Quenching: The compound directly interacts with the excited fluorophore, causing it to return to its ground state without emitting a photon. This leads to a decrease in the fluorescent signal and can be mistaken for biological inhibition.

Troubleshooting Guide

Problem: I observe a high fluorescent signal in my "no-enzyme" control wells that increases with the concentration of Compound X.

This is a classic sign of autofluorescence . The compound itself is emitting light, leading to a false signal.

  • Step 1: Spectral Scan. Perform a fluorescence scan of Compound X alone in the assay buffer to determine its excitation and emission spectra.

  • Step 2: Compare Spectra. Compare the compound's spectra with those of your assay's fluorophore. Significant overlap confirms autofluorescence as the issue.

  • Step 3: Mitigation.

    • Switch to a fluorophore with a different spectral profile (e.g., a red-shifted dye) that does not overlap with Compound X's fluorescence.

    • If possible, use a time-resolved fluorescence (TRF) assay. Autofluorescence from small molecules typically has a short lifetime (nanoseconds), while TRF probes have long-lived signals (microseconds to milliseconds), allowing the background signal to decay before measurement.

    • Implement a background correction by subtracting the signal from the "no-enzyme" wells from the corresponding wells containing the active enzyme. Note that this can reduce the dynamic range of the assay.

Problem: My assay signal decreases as I increase the concentration of Compound X, but the dose-response curve has a very steep, non-biological shape.

This may be caused by the inner filter effect or fluorescence quenching .

  • Step 1: Measure Absorbance. Measure the absorbance spectrum of Compound X at the concentrations used in the assay. High absorbance (>0.1 AU) at the assay's excitation or emission wavelength suggests an inner filter effect.

  • Step 2: Perform a Quenching Control Assay. Test whether Compound X can quench the fluorescence of the free fluorophore (not attached to a biological molecule). A decrease in the fluorophore's signal in the presence of the compound indicates quenching.

  • Step 3: Mitigation.

    • Reduce the concentration of the fluorophore or the path length of the light (e.g., by using low-volume, black microplates).

    • Use mathematical correction formulas if the absorbance is moderate and well-characterized.

    • Switch to a non-optical detection method, such as an AlphaScreen®, radiometric, or mass spectrometry-based assay, which is not susceptible to this type of interference.

Quantitative Data Summary

The following tables provide hypothetical data for a representative interfering compound, "Compound X."

Table 1: Spectroscopic Properties of Compound X

PropertyValueConditions
Max. Absorbance (λabs)410 nmIn 50 mM HEPES, pH 7.4, 1% DMSO
Max. Emission (λem)485 nmEx. at 410 nm, in 50 mM HEPES, pH 7.4
Molar Extinction Coeff.15,000 M-1cm-1At 410 nm

Table 2: Interference Profile of Compound X in Common Fluorescent Assay Formats

Assay Fluorophore (Ex/Em)Assay TypeObserved Interference (at 10 µM Cpd X)Likely Mechanism
FITC (495/520 nm)Intensity+150% Signal (No Enzyme Control)Autofluorescence
Coumarin (375/470 nm)Intensity-70% Apparent InhibitionInner Filter Effect
TR-FRET (Tb donor)TR-FRET<5% Signal ChangeMinimal

Experimental Protocols

Protocol 1: Characterizing Compound Autofluorescence

  • Preparation: Prepare a serial dilution of Compound X in the final assay buffer (including DMSO, if used) ranging from the highest concentration tested down to zero.

  • Plate Setup: Dispense the dilutions into the wells of a microplate (the same type used for the main assay). Include "buffer only" wells as a blank.

  • Spectral Scan:

    • Place the plate in a scanning spectrofluorometer.

    • Set the instrument to perform an emission scan from 400 nm to 700 nm, using the excitation wavelength of your primary assay's fluorophore (e.g., 485 nm).

    • Next, perform an excitation scan from 300 nm to 550 nm, with the emission wavelength set to your assay's detection wavelength (e.g., 525 nm).

  • Analysis: Analyze the resulting spectra. A peak in the emission scan that overlaps with your assay's emission window confirms autofluorescence.

Protocol 2: Assessing the Inner Filter Effect

  • Preparation: Prepare a serial dilution of Compound X in the assay buffer.

  • Plate Setup: In a clear-bottom microplate, add the assay buffer and the fluorescent probe (at the final assay concentration) to all wells. Then, add the serial dilution of Compound X to the appropriate wells. Include "probe only" and "buffer only" controls.

  • Absorbance Reading: Place the plate in a UV-Vis spectrophotometer or plate reader and measure the absorbance at the excitation and emission wavelengths of your fluorophore.

  • Fluorescence Reading: Immediately after, read the same plate in a fluorometer using the standard assay wavelengths.

  • Analysis: A dose-dependent decrease in fluorescence that correlates with an increase in absorbance (especially above 0.1 AU) indicates the presence of an inner filter effect.

Visual Guides

Troubleshooting_Workflow A Unexpected Assay Result (e.g., Strange Curve Shape) B Run 'No-Enzyme' Control with Compound A->B C Does Signal Change with Compound Concentration? B->C D Signal Increases? C->D Yes H No Significant Signal Change. Interference is Unlikely. Investigate Other Causes. C->H No E Autofluorescence Suspected D->E Yes F Signal Decreases? D->F No I Perform Spectral Scan of Compound E->I G Quenching or Inner-Filter Effect Suspected F->G Yes J Measure Compound Absorbance Spectrum G->J

Caption: Troubleshooting workflow for identifying assay interference.

Interference_Mechanisms cluster_auto Autofluorescence cluster_filter Inner Filter Effect cluster_quench Quenching A1 Excitation Light (λ_ex) A2 Compound X A1->A2 excites A3 Detector A2->A3 emits light (λ_em) B1 Excitation Light B2 Compound X (absorbs light) B1->B2 blocked B3 Fluorophore B2->B3 less light reaches B4 Detector B3->B4 emits less light C1 Excitation Light C2 Fluorophore C1->C2 C3 Compound X C2->C3 interaction C4 No Light Emitted (Energy Transfer) C2->C4

Caption: Conceptual diagrams of common fluorescence interference mechanisms.

Minimizing off-target effects of Guan-fu base G

Author: BenchChem Technical Support Team. Date: November 2025

[2] --INVALID-LINK-- Guanfu base G (G-fu G) is a natural compound derived from the traditional Chinese medicine Guan-fu-jia. It has shown promising anti-tumor effects, particularly in non-small cell lung cancer (NSCLC). G-fu G primarily acts as a muscarinic acetylcholine receptor (mAChR) antagonist.

Its mechanism of action involves inhibiting the proliferation, migration, and invasion of cancer cells. It can also induce apoptosis (programmed cell death) and autophagy (a cellular recycling process).

However, like many therapeutic agents, G-fu G can have off-target effects. These are unintended interactions with other molecules or pathways in the body, which can lead to side effects.

This information is based on a study published in "Cellular & Molecular Biology Letters" in 2020. The study investigated the anti-cancer effects of G-fu G in NSCLC and explored its underlying mechanisms.

The researchers found that G-fu G treatment led to a decrease in the expression of certain proteins involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. It also increased the expression of proteins that promote apoptosis, such as Bax and cleaved caspase-3.

Furthermore, the study suggested that G-fu G's effects might be mediated through the PI3K/Akt/mTOR signaling pathway, a crucial pathway involved in cell growth and survival. By inhibiting this pathway, G-fu G can effectively suppress tumor growth.

While the study highlights the therapeutic potential of G-fu G, it also underscores the need for further research to fully understand its off-target effects and to develop strategies to minimize them. This could involve modifying the drug's structure to improve its selectivity or using it in combination with other therapies to reduce the required dosage and thereby limit its side effects.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the off-target effects of Guan-fu base G (G-fu G) during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is recognized as a muscarinic acetylcholine receptor (mAChR) antagonist. Its on-target effects are primarily centered around the inhibition of these receptors.

Q2: What are the known off-target effects of this compound?

While specific off-target interactions are still under investigation, potential off-target effects may arise from interactions with other receptors or signaling pathways that share structural similarities with mAChRs. It is crucial to assess the compound's activity against a panel of related receptors to identify and characterize these effects.

Q3: How can I minimize off-target effects in my cell-based assays?

Minimizing off-target effects in cell-based assays requires a multi-pronged approach:

  • Dose-Response Analysis: Determine the lowest effective concentration of G-fu G that elicits the desired on-target effect.

  • Use of Control Cell Lines: Employ cell lines that do not express the target mAChR to distinguish between on-target and off-target effects.

  • Rescue Experiments: If a specific off-target is suspected, attempt to "rescue" the phenotype by co-administering a known antagonist for that off-target.

Q4: Are there known signaling pathways affected by this compound?

Yes, studies have suggested that G-fu G's effects may be mediated through the PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway can suppress tumor growth.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected effective concentrations. Off-target effects leading to cytotoxicity.Perform a dose-response curve to identify the IC50 and use the lowest effective concentration. Screen against a panel of common off-target receptors to identify unintended interactions.
Inconsistent results between experimental replicates. Variability in cell culture conditions or compound preparation.Standardize cell passage number, seeding density, and treatment duration. Ensure fresh preparation of G-fu G solutions for each experiment.
Observed phenotype does not align with known on-target effects. Predominant off-target effect at the concentration used.Re-evaluate the dose-response. Consider using a more specific mAChR antagonist as a positive control to confirm the on-target phenotype.
Difficulty in replicating published findings. Differences in experimental models or protocols.Carefully review and align your experimental setup with the published methodology. Contact the corresponding author of the publication for clarification if necessary.

Experimental Protocols

Protocol 1: Dose-Response Curve for G-fu G

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

  • Treatment: Treat the cells with the serially diluted compound for 24, 48, and 72 hours. Include a vehicle-only control.

  • Viability Assay: Assess cell viability using a standard method such as MTT or CellTiter-Glo®.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of G-fu G to determine the IC50 value.

Protocol 2: Off-Target Screening using a Receptor Panel

  • Select Panel: Choose a commercially available receptor screening panel that includes a broad range of G-protein coupled receptors (GPCRs), ion channels, and kinases.

  • Binding Assays: Perform radioligand binding assays to determine the percentage of inhibition of G-fu G at a fixed concentration (e.g., 10 µM) against each receptor in the panel.

  • Functional Assays: For any significant "hits" from the binding assays, perform functional assays (e.g., calcium flux or cAMP assays) to confirm whether G-fu G acts as an agonist or antagonist at these off-target receptors.

  • Data Interpretation: Analyze the data to identify any off-target interactions with significant potency.

Visualizations

GfuG_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GfuG This compound mAChR mAChR GfuG->mAChR Antagonizes PI3K PI3K mAChR->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound signaling pathway.

Experimental_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution HighToxicity High Cell Toxicity DoseResponse Perform Dose-Response (Protocol 1) HighToxicity->DoseResponse OffTargetScreen Off-Target Screening (Protocol 2) DoseResponse->OffTargetScreen If toxicity persists OptimizedConc Use Optimized Concentration DoseResponse->OptimizedConc If toxicity is dose-dependent OffTargetScreen->OptimizedConc Identify and avoid off-target concentrations

Caption: Troubleshooting workflow for high cell toxicity.

Validation & Comparative

Comparative Efficacy Analysis of Guan-fu Base G and Guan-fu Base A in Cardiac Ion Channel Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Guan-fu base G (G-G) and Guan-fu base A (G-A), two alkaloids isolated from Aconitum coreanum. The primary focus of this analysis is their differential effects on key cardiac ion channels, which are fundamental to their potential as antiarrhythmic agents. This document summarizes available quantitative data, details experimental protocols, and visualizes the molecular interactions and experimental workflows.

Executive Summary

Guan-fu base A (GFA) and this compound (GFG) both exhibit inhibitory effects on cardiac ion channels, a key mechanism for antiarrhythmic drugs.[1] However, their potency and selectivity differ significantly. GFG is a substantially more potent inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel than GFA.[1] Conversely, GFA demonstrates selective inhibition of the late sodium current (INa.L) over the transient sodium current (INa.T).[2] This differential activity suggests distinct therapeutic profiles and potential side effects. GFA may present a safer profile with less risk of QT prolongation, a serious side effect associated with hERG channel blockade, while GFG's potent hERG inhibition warrants further investigation into its potential proarrhythmic risk.[1]

Data Presentation: Comparative Inhibitory Effects

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Guan-fu base A on various cardiac ion channels. This data provides a quantitative comparison of their potency.

Table 1: Inhibition of Cardiac Potassium Channels

CompoundIon ChannelIC50Species/Cell Line
This compound (G-G) hERG (IKr)17.9 µMHuman (HEK293 cells)[1]
Guan-fu base A (G-A) hERG (IKr)1.64 mMHuman (HEK293 cells)[1]
Kv1.5 (IKur)>200 µM (20.6% inhibition)Guinea Pig (ventricular myocytes)[2]

Table 2: Inhibition of Cardiac Sodium Channels by Guan-fu base A

CompoundIon Channel CurrentIC50Species/Cell Line
Guan-fu base A (G-A) Late Sodium Current (INa.L)1.57 µMGuinea Pig (ventricular myocytes)[2]
Transient Sodium Current (INa.T)21.17 µMGuinea Pig (ventricular myocytes)[2]

Note: Data on the effects of this compound on cardiac sodium and calcium channels are not available in the reviewed literature.

Experimental Protocols

The primary experimental method cited for determining the efficacy of Guan-fu bases on ion channels is the whole-cell patch clamp technique .[1][2]

Objective: To measure the ion currents through specific channels in isolated cardiac myocytes or transfected cell lines in the presence of varying concentrations of the test compound.

Methodology:

  • Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig) or a cell line (e.g., HEK293) stably or transiently transfected with the gene for the specific ion channel of interest is used.

  • Electrode Placement: A glass micropipette with a tip diameter of approximately 1 micrometer, filled with an internal solution that mimics the intracellular fluid, is brought into contact with the cell membrane.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane through gentle suction.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is then clamped to a predetermined value.

  • Data Acquisition: Specific voltage protocols are applied to elicit the opening and closing of the targeted ion channels, and the resulting currents are recorded.

  • Compound Application: The test compound (this compound or A) is applied to the cell at various concentrations to determine its effect on the ion channel currents.

  • Data Analysis: The recorded currents are analyzed to determine the IC50 value, which represents the concentration of the compound required to inhibit the channel current by 50%.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for this compound and Guan-fu base A appears to be the direct modulation of cardiac ion channels. The following diagrams illustrate their known interactions.

Guan_fu_base_A_Signaling cluster_channels Cardiac Ion Channels GFA Guan-fu base A INaL Late Na+ Current (INa.L) GFA->INaL Strong Inhibition (IC50 = 1.57 µM) INaT Transient Na+ Current (INa.T) GFA->INaT Weak Inhibition (IC50 = 21.17 µM) hERG hERG K+ Channel (IKr) GFA->hERG Very Weak Inhibition (IC50 = 1.64 mM) Kv15 Kv1.5 K+ Channel (IKur) GFA->Kv15 Negligible Inhibition Guan_fu_base_G_Signaling cluster_channels Cardiac Ion Channels GFG This compound hERG hERG K+ Channel (IKr) GFG->hERG Potent Inhibition (IC50 = 17.9 µM) INa Na+ Channels GFG->INa Effect Undetermined Ca Ca2+ Channels GFG->Ca Effect Undetermined Whole_Cell_Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Transfection Approach_Cell Approach Cell with Micropipette Cell_Isolation->Approach_Cell Micropipette_Prep Micropipette Fabrication & Filling Micropipette_Prep->Approach_Cell Giga_Seal Form Giga-seal Approach_Cell->Giga_Seal Whole_Cell Rupture Membrane for Whole-Cell Access Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage Clamp Protocol Whole_Cell->Voltage_Clamp Record_Current Record Baseline Ion Current Voltage_Clamp->Record_Current Apply_Compound Apply Guan-fu Base (G-G or G-A) Record_Current->Apply_Compound Record_Effect Record Current with Compound Apply_Compound->Record_Effect Analyze_Data Analyze Current Traces Record_Effect->Analyze_Data Calculate_IC50 Calculate IC50 Analyze_Data->Calculate_IC50

References

A Comparative Analysis of Guan-fu Base G and Other Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological properties of Guan-fu base G (GFG), an emerging antiarrhythmic agent, with established antiarrhythmic drugs: amiodarone, dofetilide, flecainide, and propafenone. The information is intended to support research and development in the field of cardiac arrhythmia treatment.

Executive Summary

This compound, a diterpenoid alkaloid isolated from Aconitum coreanum, is under investigation for its antiarrhythmic properties. This guide presents available preclinical data on GFG's mechanism of action and compares it to leading antiarrhythmic drugs across the Vaughan Williams classification system. A key finding is GFG's potent inhibition of the hERG potassium channel, suggesting a Class III antiarrhythmic effect with a corresponding potential for QT prolongation. Direct comparative data with other agents on various ion channels and cardiac tissues remain limited, highlighting an area for future research.

Mechanism of Action and Electrophysiological Profile

Antiarrhythmic drugs are primarily classified based on their effects on the cardiac action potential, specifically by their interaction with cardiac ion channels. The Vaughan Williams classification provides a framework for this categorization.

This compound (GFG) is emerging as a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1] This action prolongs the repolarization phase of the cardiac action potential, a hallmark of Class III antiarrhythmic agents.

dot

GFG This compound hERG hERG (IKr) Channel GFG->hERG Inhibits Repolarization Phase 3 Repolarization hERG->Repolarization Mediates APD Action Potential Duration (APD) Repolarization->APD Determines ERP Effective Refractory Period (ERP) APD->ERP Prolongs Arrhythmia Suppression of Re-entrant Arrhythmias ERP->Arrhythmia

Caption: Mechanism of action of this compound.

Amiodarone is a complex antiarrhythmic agent with effects spanning all four Vaughan Williams classes. Its primary action is the blockade of potassium channels (Class III), but it also blocks sodium (Class I) and calcium channels (Class IV) and possesses anti-adrenergic properties (Class II).

Dofetilide is a pure Class III antiarrhythmic agent that selectively blocks the IKr current, thereby prolonging the action potential duration.

Flecainide is a Class Ic antiarrhythmic that potently blocks fast sodium channels (INa), markedly slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

Propafenone is another Class Ic agent that blocks sodium channels. It also has weak beta-blocking (Class II) and calcium channel-blocking (Class IV) activity.

Comparative Electrophysiological Data

The following tables summarize the available quantitative data on the effects of this compound and comparator drugs on key cardiac ion channels and electrophysiological parameters. It is important to note that direct comparative studies for GFG against all agents are not yet available; therefore, some data are collated from individual studies using similar methodologies.

Table 1: Inhibition of Cardiac Ion Channels (IC50 values in µM)

DrugIKr (hERG)IKsINaICa-L
This compound 17.9[1]Data not availableData not availableData not available
Amiodarone 1.21510-1003.6
Dofetilide 0.012>100>100>100
Flecainide 1.311.20.2-2.0>10
Propafenone 1.1>300.1-1.00.5-5.0

Table 2: Effects on Cardiac Action Potential and Refractory Period

DrugAction Potential Duration (APD)Effective Refractory Period (ERP)Conduction Velocity
This compound Prolongs (expected)Prolongs (expected)Data not available
Amiodarone Markedly prolongsMarkedly prolongsSlightly decreases
Dofetilide Markedly prolongsMarkedly prolongsNo significant effect
Flecainide Minimal effect or shortensMinimal effectMarkedly decreases
Propafenone Minimal effectMinimal effectMarkedly decreases

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Analysis

The inhibitory effects of antiarrhythmic agents on specific cardiac ion channels are quantified using the whole-cell patch-clamp technique.

dot

Cell Isolated Cardiomyocyte or Stably Transfected Cell Line Pipette Micropipette with Internal Solution Cell->Pipette Approach Seal Gigaohm Seal Formation Pipette->Seal Suction Rupture Membrane Rupture (Whole-Cell Access) Seal->Rupture Further Suction VoltageClamp Voltage Clamp Protocol (Specific for Target Ion Channel) Rupture->VoltageClamp Apply Recording Current Recording and Analysis VoltageClamp->Recording

Caption: Whole-cell patch clamp experimental workflow.

Methodology:

  • Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) or a stable cell line (e.g., HEK293) expressing the human ion channel of interest is used.

  • Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition. The cell is bathed in an external solution resembling the extracellular fluid.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, allowing electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit ionic currents through the channel of interest.

  • Data Acquisition: The resulting currents are recorded and analyzed to determine the effect of the drug on channel function, including the half-maximal inhibitory concentration (IC50).

Langendorff-Perfused Heart for Integrated Electrophysiological Assessment

The Langendorff apparatus is used to study the effects of drugs on the intact heart in an ex vivo setting, allowing for the measurement of global electrophysiological parameters such as action potential duration (APD) and effective refractory period (ERP).

dot

Heart Isolated Heart Cannulation Aortic Cannulation Heart->Cannulation Perfusion Retrograde Perfusion with Oxygenated Buffer ± Drug Cannulation->Perfusion Pacing Programmed Electrical Stimulation Perfusion->Pacing Recording Monophasic Action Potential or ECG Recording Pacing->Recording Analysis APD, ERP, Arrhythmia Inducibility Analysis Recording->Analysis

Caption: Langendorff isolated heart experimental workflow.

Methodology:

  • Heart Isolation: The heart is excised from a laboratory animal (e.g., rabbit, rat) and immediately placed in ice-cold cardioplegic solution.

  • Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution at a constant temperature and pressure.

  • Drug Administration: After a stabilization period, the drug is added to the perfusate at various concentrations.

  • Electrophysiological Measurements: Monophasic action potentials or a surface electrocardiogram (ECG) are recorded. Programmed electrical stimulation is used to determine the effective refractory period and the propensity for arrhythmia induction.

  • Data Analysis: Changes in APD, ERP, and the incidence of arrhythmias are analyzed to assess the drug's electrophysiological effects.

Conclusion and Future Directions

This compound demonstrates potent IKr blocking activity, positioning it as a potential Class III antiarrhythmic agent. Its high potency at the hERG channel warrants careful investigation of its proarrhythmic risk, specifically the potential for Torsades de Pointes. Further preclinical studies are essential to fully characterize its electrophysiological profile, including its effects on other key cardiac ion channels (IKs, INa, ICa-L) and to directly compare its efficacy and safety with established antiarrhythmic drugs in various arrhythmia models. This will provide a more complete understanding of its therapeutic potential and its place within the current armamentarium of antiarrhythmic therapies.

References

Validating the Specificity of Guan-fu Base G for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Guan-fu base G (GFG), a diterpenoid alkaloid isolated from Aconitum coreanum, and its interaction with its primary biological target, the human Ether-à-go-go-Related Gene (hERG) potassium channel. Due to the critical role of the hERG channel in cardiac repolarization, off-target effects of hERG inhibitors can lead to severe cardiotoxicity, including life-threatening arrhythmias like Torsades de Pointes. Therefore, rigorous specificity validation is paramount for any compound targeting this channel.

This document outlines key experimental approaches to assess the on-target potency and off-target liabilities of GFG, comparing it with established hERG inhibitors. Detailed protocols and data presentation are provided to aid researchers in designing and interpreting their own specificity studies.

On-Target and Off-Target Activity Profile

A comprehensive understanding of a compound's interaction with a wide range of biological targets is crucial. While detailed public data on the broad off-target profile of this compound is limited, this section presents a comparative summary of its known on-target activity against the hERG channel and a hypothetical off-target profile based on common liabilities of similar compounds. For comparison, data for well-characterized hERG inhibitors are also included.

Target This compound (GFG) Guan-fu base A (GFA) Dofetilide Terfenadine Cisapride
hERG (IKr) IC50: 17.9 µM[1]IC50: 1.64 mM[1]IC50: 10-100 nMIC50: 200 nMIC50: 10-50 nM
CYP2D6 Not reportedPotent inhibitor[2]Not a primary targetSubstrate and inhibitorSubstrate and inhibitor
Other Ion Channels Hypothetical DataNot reportedSelective for hERGBlocks other K+ and Ca2+ channelsBlocks other K+ and Na+ channels
GPCRs Hypothetical DataNot reportedLow affinity for adrenergic receptorsAntihistamine (H1 receptor antagonist)5-HT4 receptor agonist
Kinases Hypothetical DataNot reportedNot a primary targetNot a primary targetNot a primary target

Note: The off-target data for this compound is hypothetical and for illustrative purposes. Comprehensive screening is required for a definitive profile.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound, a multi-pronged approach employing various in vitro assays is recommended. Below are detailed protocols for key experiments.

Automated Patch Clamp Electrophysiology for Ion Channel Selectivity

This method provides a high-throughput assessment of a compound's effect on a panel of ion channels.

Objective: To determine the inhibitory concentration (IC50) of this compound against a panel of cardiac and non-cardiac ion channels.

Materials:

  • HEK293 cells stably expressing the ion channel of interest (e.g., hERG, Nav1.5, Cav1.2)

  • Automated patch clamp system (e.g., SyncroPatch, Patchliner)

  • Appropriate internal and external recording solutions for each ion channel

  • This compound and comparator compounds (e.g., Dofetilide)

Procedure:

  • Culture and harvest HEK293 cells expressing the target ion channel.

  • Prepare a single-cell suspension and load it into the automated patch clamp system.

  • Establish whole-cell patch clamp recordings.

  • Apply a voltage protocol specific for the ion channel being studied to elicit a stable baseline current.

  • Perfuse the cells with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM).

  • Record the current inhibition at each concentration.

  • Wash out the compound to assess the reversibility of the effect.

  • Repeat the protocol for a panel of different ion channels.

  • Analyze the data to determine the IC50 value for each channel and construct a selectivity profile.

Radioligand Binding Assay for Off-Target Interactions

This technique assesses the ability of a test compound to displace a radiolabeled ligand from its target receptor, providing a measure of binding affinity.

Objective: To screen this compound against a panel of G protein-coupled receptors (GPCRs), ion channels, and transporters to identify potential off-target binding.

Materials:

  • Cell membranes prepared from cells expressing the target of interest

  • Radiolabeled ligand specific for each target (e.g., [3H]-dofetilide for hERG)

  • This compound and unlabeled competitor compounds

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of this compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

  • Screen against a broad panel of targets to identify potential off-target interactions.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target in a cellular environment.

Objective: To confirm the direct binding of this compound to the hERG channel in intact cells.

Materials:

  • HEK293 cells expressing the hERG channel

  • This compound

  • PCR thermocycler

  • Equipment for protein extraction and analysis (e.g., SDS-PAGE, Western blotting)

  • hERG-specific antibody

Procedure:

  • Treat intact HEK293-hERG cells with this compound or vehicle control.

  • Heat the cell suspensions across a range of temperatures (e.g., 37°C to 70°C) using a thermocycler.

  • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble hERG protein at each temperature by Western blotting using a hERG-specific antibody.

  • The binding of this compound to the hERG protein will increase its thermal stability, resulting in a shift of the melting curve to a higher temperature.

  • Plot the amount of soluble hERG protein as a function of temperature to generate melting curves and determine the thermal shift.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding and communicating complex scientific concepts.

experimental_workflow cluster_screening Primary Screening cluster_validation Target Validation cluster_analysis Data Analysis Automated Patch Clamp Automated Patch Clamp IC50/Ki Determination IC50/Ki Determination Automated Patch Clamp->IC50/Ki Determination Radioligand Binding Panel Radioligand Binding Panel Radioligand Binding Panel->IC50/Ki Determination CETSA CETSA Selectivity Profile Selectivity Profile CETSA->Selectivity Profile IC50/Ki Determination->Selectivity Profile This compound This compound This compound->Automated Patch Clamp On-target & Off-target Ion Channels This compound->Radioligand Binding Panel Broad Off-target Screen This compound->CETSA Direct Target Engagement

Caption: Workflow for validating the specificity of this compound.

hERG_signaling cluster_membrane Cell Membrane hERG Channel hERG Channel K+ ion K+ ion hERG Channel->K+ ion K+ Efflux Prolonged Repolarization Prolonged Repolarization hERG Channel->Prolonged Repolarization leads to (when inhibited) Action Potential Repolarization Action Potential Repolarization K+ ion->Action Potential Repolarization contributes to This compound This compound This compound->hERG Channel Inhibits Arrhythmia Risk Arrhythmia Risk Prolonged Repolarization->Arrhythmia Risk

Caption: Simplified signaling pathway of hERG channel inhibition by this compound.

Conclusion

The comprehensive validation of this compound's specificity is a critical step in its development as a potential therapeutic agent or as a pharmacological tool. The data presented herein, based on available literature and illustrative hypothetical profiles, underscores the importance of a multi-assay approach. Electrophysiological, radioligand binding, and target engagement assays collectively provide a robust assessment of a compound's on-target potency and off-target liabilities. Researchers are encouraged to utilize the provided protocols and comparative data to guide their investigations into the pharmacological profile of this compound and other novel compounds. A thorough understanding of a compound's selectivity is essential for predicting its efficacy and ensuring its safety.

References

Unveiling the Ion Channel Selectivity of Guan-fu Base G: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guan-fu base G (GFG), an alkaloid isolated from Aconitum coreanum, has garnered attention for its potential therapeutic applications, particularly in the realm of cardiovascular diseases due to its antiarrhythmic properties.[1][2][3] Understanding the cross-reactivity of GFG with various ion channels is paramount for a comprehensive assessment of its pharmacological profile, including its efficacy and potential off-target effects. This guide provides a comparative analysis of the known interactions of this compound and its closely related analogue, Guan-fu base A (GFA), with a focus on their effects on key cardiac ion channels. The data presented herein is derived from electrophysiological studies and aims to offer a clear perspective on the selectivity of these compounds.

Comparative Analysis of Ion Channel Inhibition

The primary mechanism of action for many antiarrhythmic drugs involves the modulation of cardiac ion channels. Electrophysiological studies have been conducted to determine the inhibitory potency of this compound and Guan-fu base A on several key ion channels. The half-maximal inhibitory concentration (IC50) values, a standard measure of a drug's potency, are summarized in the table below.

CompoundIon ChannelIC50 (μM)Test System
This compound (GFG) hERG (Kv11.1)17.9[4]HEK293 Cells
Guan-fu base A (GFA) Late Sodium Current (INa,L)1.57[5][6]Guinea Pig Ventricular Myocytes
Transient Sodium Current (INa,T)21.17[5][6]Guinea Pig Ventricular Myocytes
hERG (Kv11.1)273[5][6]Not Specified
Kv1.5>200 (20.6% inhibition at 200 μM)[5][6]Not Specified

hERG: human Ether-à-go-go-Related Gene

The available data indicates that this compound is a potent inhibitor of the hERG potassium channel, with an IC50 of 17.9 μM.[4] In comparison, Guan-fu base A demonstrates a selective inhibition of the late sodium current over the transient sodium current.[5][6] GFA also inhibits the hERG channel, but at a significantly higher concentration (IC50 of 273 μM) compared to GFG, and exhibits weak effects on the Kv1.5 potassium channel.[5][6]

Experimental Methodologies

The quantitative data presented in this guide were primarily obtained using the whole-cell patch clamp technique . This electrophysiological method allows for the recording of ionic currents across the membrane of a single cell, providing precise measurements of the effects of a compound on specific ion channels.

Whole-Cell Patch Clamp Protocol:
  • Cell Preparation: Human Embryonic Kidney (HEK293) cells or isolated cardiomyocytes are cultured and prepared for electrophysiological recording. For studying specific ion channels, cells are often transiently or stably transfected with the cDNA encoding the channel of interest.

  • Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries using a micropipette puller. The tip of the pipette is then fire-polished to ensure a smooth surface for forming a high-resistance seal with the cell membrane.

  • Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition and contains the necessary components for maintaining cell health and recording electrical signals.

  • Giga-seal Formation: The micropipette is brought into close proximity to the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit ionic currents through the channels of interest. These currents are recorded before and after the application of this compound or other test compounds at various concentrations.

  • Data Analysis: The recorded currents are analyzed to determine the inhibitory effects of the compound. Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound, such as this compound, on various ion channels using the whole-cell patch clamp technique.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_experiment Electrophysiology Experiment cluster_analysis Data Analysis cluster_comparison Comparative Assessment Compound This compound Stock Solution CompoundApplication Apply this compound Compound->CompoundApplication Cells Ion Channel Expressing Cells (e.g., HEK293, Cardiomyocytes) PatchClamp Whole-Cell Patch Clamp Cells->PatchClamp VoltageProtocol Apply Voltage Protocol PatchClamp->VoltageProtocol CurrentRecording Record Baseline Current VoltageProtocol->CurrentRecording CurrentRecording->CompoundApplication PostCompoundRecording Record Post-Application Current CompoundApplication->PostCompoundRecording DataAnalysis Measure Current Inhibition PostCompoundRecording->DataAnalysis DoseResponse Construct Dose-Response Curve DataAnalysis->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50 Comparison Compare IC50 Across Different Ion Channels IC50->Comparison Selectivity Determine Selectivity Profile Comparison->Selectivity

References

Electrophysiological Effects on Cardiac Action Potentials

Author: BenchChem Technical Support Team. Date: November 2025

[2] --INVALID-LINK-- Guan-fu base G hydrochloride (G-G) is an antiarrhythmic drug with Class I and Class IV actions. G-G blocks the fast Na+ channel and the slow Ca2+ channel in the heart. G-G prolongs the action potential duration (APD) and shifts the resting membrane potential to a less negative value. Verapamil is a typical Ca2+ channel blocker. Verapamil shortens the APD and has no effect on the resting membrane potential. G-G and verapamil both decrease the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G is more effective than verapamil in decreasing Vmax, while verapamil is more effective than G-G in decreasing APA. G-G is a more potent antiarrhythmic agent than verapamil against ouabain-induced ventricular tachycardia in guinea pigs.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) on the action potential of guinea pig papillary muscle were studied. G-G decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA) in a concentration-dependent manner. G-G also prolonged the action potential duration at 50% and 90% repolarization (APD50 and APD90). The resting membrane potential was not significantly changed by G-G. These results suggest that G-G has Class I and Class III antiarrhythmic actions.

--INVALID-LINK-- Verapamil is a calcium channel blocker that inhibits the slow inward calcium current in cardiac muscle. This leads to a shortening of the action potential duration and a decrease in the amplitude of the action potential. Verapamil does not affect the fast sodium current, so it does not change the maximum upstroke velocity of the action potential.

--INVALID-LINK-- Verapamil shortens the action potential duration in cardiac Purkinje fibers. This effect is due to an increase in the delayed rectifying potassium current.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect.

--INVALID-LINK-- Verapamil is a calcium channel blocker that is used to treat a variety of cardiovascular conditions, including hypertension, angina, and arrhythmias. Verapamil works by blocking the entry of calcium into cells, which leads to a relaxation of smooth muscle and a decrease in heart rate and contractility.

--INVALID-LINK-- Verapamil is a calcium channel blocker that is used to treat a variety of cardiovascular conditions. It works by inhibiting the slow inward calcium current in cardiac muscle. This leads to a shortening of the action potential duration and a decrease in the amplitude of the action potential. Verapamil does not affect the fast sodium current, so it does not change the maximum upstroke velocity of the action potential.

--INVALID-LINK-- this compound hydrochloride (G-G) is a novel antiarrhythmic drug with a unique pharmacological profile. It has been shown to be effective in the treatment of a variety of arrhythmias, including both supraventricular and ventricular arrhythmias. The mechanism of action of G-G is not fully understood, but it is thought to involve a combination of effects on sodium, potassium, and calcium channels.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- Verapamil is a phenylalkylamine class calcium channel blocker. It is a class IV antiarrhythmic agent. Verapamil exerts its antiarrhythmic effect by blocking L-type calcium channels in the sinoatrial and atrioventricular nodes, which slows the conduction of the cardiac impulse. This leads to a decrease in heart rate and a prolongation of the PR interval on the electrocardiogram. Verapamil also has a negative inotropic effect, which means that it decreases the force of contraction of the heart.

--INVALID-LINK-- Verapamil is a class IV antiarrhythmic agent that works by blocking L-type calcium channels. This leads to a decrease in the influx of calcium into cardiac cells, which in turn leads to a decrease in heart rate, contractility, and conduction velocity. Verapamil is used to treat a variety of cardiovascular conditions, including hypertension, angina, and arrhythmias.

--INVALID-LINK-- this compound hydrochloride (G-G) is an antiarrhythmic drug with Class I and Class IV actions. G-G blocks the fast Na+ channel and the slow Ca2+ channel in the heart. G-G prolongs the action potential duration (APD) and shifts the resting membrane potential to a less negative value. Verapamil is a typical Ca2+ channel blocker. Verapamil shortens the APD and has no effect on the resting membrane potential. G-G and verapamil both decrease the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G is more effective than verapamil in decreasing Vmax, while verapamil is more effective than G-G in decreasing APA. G-G is a more potent antiarrhythmic agent than verapamil against ouabain-induced ventricular tachycardia in guinea pigs.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- this compound hydrochloride (G-G) is an antiarrhythmic drug with Class I and Class IV actions. G-G blocks the fast Na+ channel and the slow Ca2+ channel in the heart. G-G prolongs the action potential duration (APD) and shifts the resting membrane potential to a less negative value. Verapamil is a typical Ca2+ channel blocker. Verapamil shortens the APD and has no effect on the resting membrane potential. G-G and verapamil both decrease the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G is more effective than verapamil in decreasing Vmax, while verapamil is more effective than G-G in decreasing APA. G-G is a more potent antiarrhythmic agent than verapamil against ouabain-induced ventricular tachycardia in guinea pigs.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.

--INVALID-LINK-- The effects of this compound hydrochloride (G-G) and verapamil on the action potentials of guinea pig papillary muscle were compared. Both drugs decreased the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). G-G was more potent in decreasing Vmax, while verapamil was more potent in decreasing APA. G-G prolonged the action potential duration (APD), while verapamil shortened it. G-G shifted the resting membrane potential to a less negative value, while verapamil had no effect. These results suggest that G-G has a different electrophysiological profile from verapamil. G-G may be a more effective antiarrhythmic agent than verapamil for the treatment of certain types of arrhythmias.An objective comparison of the electrophysiological effects of this compound and verapamil on cardiac action potentials reveals distinct mechanisms and outcomes. This guide provides a comprehensive analysis of their individual and comparative impacts, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound (G-G) is an antiarrhythmic drug with a mixed electrophysiological profile, exhibiting characteristics of both Class I and Class IV antiarrhythmic agents. In contrast, verapamil is a classic Class IV antiarrhythmic drug that primarily functions as a calcium channel blocker.

The primary distinction in their effects on cardiac action potentials lies in their influence on action potential duration (APD). This compound has been shown to prolong the APD at both 50% and 90% repolarization (APD50 and APD90). Conversely, verapamil shortens the APD, an effect attributed to an increase in the delayed rectifying potassium current.

Both drugs lead to a decrease in the maximum upstroke velocity (Vmax) and the amplitude of the action potential (APA). However, this compound is more potent in reducing Vmax, which is indicative of its Class I action on the fast sodium channels. Verapamil, on the other hand, demonstrates greater potency in decreasing the APA, consistent with its primary mechanism of blocking the slow inward calcium current.

Regarding the resting membrane potential (RMP), this compound has been observed to shift it to a less negative value, while verapamil has no significant effect.

Comparative Data on Cardiac Action Potential Parameters

The following table summarizes the key quantitative differences in the effects of this compound and verapamil on cardiac action potentials in guinea pig papillary muscle.

ParameterThis compoundVerapamil
Action Potential Duration (APD) ProlongsShortens
Maximum Upstroke Velocity (Vmax) Decreases (more potent)Decreases
Action Potential Amplitude (APA) DecreasesDecreases (more potent)
Resting Membrane Potential (RMP) Shifts to a less negative valueNo significant effect

Signaling Pathways and Mechanisms of Action

The distinct effects of this compound and verapamil on cardiac action potentials stem from their different primary targets within the cardiac myocyte.

cluster_GG This compound cluster_Verapamil Verapamil cluster_Effects Cardiac Action Potential Effects GG This compound Na_channel_GG Fast Na+ Channel GG->Na_channel_GG Blocks Ca_channel_GG Slow Ca2+ Channel GG->Ca_channel_GG Blocks APD_prolong ↑ Action Potential Duration Na_channel_GG->APD_prolong Vmax_decrease ↓ Vmax Na_channel_GG->Vmax_decrease RMP_shift Less Negative RMP Na_channel_GG->RMP_shift Ca_channel_GG->APD_prolong APA_decrease ↓ Action Potential Amplitude Ca_channel_GG->APA_decrease Verapamil Verapamil Ca_channel_V L-type Ca2+ Channel Verapamil->Ca_channel_V Blocks Ca_channel_V->APA_decrease APD_shorten ↓ Action Potential Duration Ca_channel_V->APD_shorten start Start tissue Guinea Pig Papillary Muscle Preparation start->tissue superfusion Superfusion with Tyrode's Solution tissue->superfusion recording Intracellular Action Potential Recording superfusion->recording drug Drug Application (G-G or Verapamil) recording->drug analysis Data Analysis (RMP, APA, Vmax, APD) recording->analysis drug->recording Continuous end End analysis->end

A Comparative Analysis of Guan-fu Base G and Quinidine for Cardiac Arrhythmia

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Guan-fu base G (GFG), a novel natural compound, and quinidine, a long-established antiarrhythmic agent. The information is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, electrophysiological effects, and safety profiles, supported by experimental data.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, remain a significant challenge in cardiovascular medicine. For decades, drugs like quinidine have been a cornerstone of therapy, primarily by modulating the heart's electrical activity. Quinidine, a Class Ia antiarrhythmic agent derived from the cinchona tree, was one of the first drugs used to treat arrhythmias.[1] It exerts its effects by blocking multiple cardiac ion channels.

In the ongoing search for novel antiarrhythmics with improved safety and efficacy, natural products are a promising source. This compound (GFG) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum.[1] Preclinical studies have focused on its potent interaction with specific cardiac ion channels, suggesting a distinct electrophysiological profile compared to broad-spectrum agents like quinidine.

Mechanism of Action and Electrophysiological Effects

The antiarrhythmic effects of both GFG and quinidine stem from their ability to block specific ion channels that govern the cardiac action potential. However, their selectivity and potency differ significantly.

This compound (GFG): Experimental data indicates that GFG is a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This channel is responsible for the rapid component of the delayed rectifier potassium current (I_Kr), a critical current for phase 3 repolarization of the cardiac action potential.[2] By inhibiting I_Kr, GFG prolongs the action potential duration (APD), which is the mechanistic basis for its potential antiarrhythmic effect. This targeted action also carries a significant risk of inducing QT interval prolongation.[1]

Quinidine: Quinidine is a multi-ion channel blocker, characteristic of a Class Ia antiarrhythmic drug.[3] Its primary actions include:

  • Sodium Channel (I_Na) Blockade: It moderately blocks the fast inward sodium current, slowing the depolarization phase (Phase 0) of the action potential and reducing conduction velocity.

  • Potassium Channel (I_Kr and I_Ks) Blockade: It potently blocks the rapid (I_Kr) and slow (I_Ks) components of the delayed rectifier potassium current.[2] This action is the main contributor to its significant effect on prolonging the APD and the QT interval.[2]

  • Other Channel Blockade: Quinidine also inhibits other currents, including the transient outward potassium current (I_to), the inward rectifier potassium current (I_K1), and L-type calcium currents (I_CaL).[4]

cluster_GFG This compound cluster_Quinidine Quinidine GFG GFG hERG_GFG hERG (I_Kr) GFG->hERG_GFG Potent Blockade Quinidine Quinidine Nav Nav1.5 (I_Na) Quinidine->Nav Moderate Blockade hERG_Q hERG (I_Kr) Quinidine->hERG_Q Potent Blockade KCNQ1 KCNQ1/KCNE1 (I_Ks) Quinidine->KCNQ1 Blockade Cav Cav1.2 (I_CaL) Quinidine->Cav Blockade

Figure 1. Comparative Ion Channel Targets of GFG and Quinidine.

The differential channel blockade results in distinct changes to the cardiac action potential. Quinidine's blockade of sodium channels slows depolarization, while both drugs prolong repolarization through potassium channel inhibition.

AP_Start Phase0 Phase 0 (Depolarization) AP_Start->Phase0 Normal AP AP_Start->Phase0 GFG Effect Phase0_Q AP_Start->Phase0_Q Quinidine Effect Phase1 Phase 1 Phase0->Phase1 Normal AP Phase0->Phase1 GFG Effect Phase2 Phase 2 Phase1->Phase2 Normal AP Phase1->Phase2 Quinidine Effect Phase1->Phase2 GFG Effect Phase3 Phase 3 (Repolarization) Phase2->Phase3 Normal AP Phase3_Q Phase2->Phase3_Q Quinidine Effect Phase3_GFG Phase2->Phase3_GFG GFG Effect Phase4 Phase 4 Phase3->Phase4 Normal AP Phase0_Q->Phase1 Quinidine Effect Phase3_Q->Phase4 Quinidine Effect Phase3_GFG->Phase4 GFG Effect label_depol Slower Depolarization (Quinidine) label_repol Prolonged Repolarization (Both Drugs)

Figure 2. Effects on the Cardiac Action Potential Waveform.

Quantitative Comparison of Ion Channel Blockade

The half-maximal inhibitory concentration (IC50) provides a quantitative measure of a drug's potency. The table below summarizes available data for GFG and quinidine on key cardiac ion channels.

Ion Channel (Current) This compound (GFG) Quinidine Primary Electrophysiological Effect
hERG (I_Kr) 17.9 µM[1]0.32 - 3.0 µM[2][3][5][6][7]Prolongs Phase 3 repolarization, increases APD and QT interval.
Nav1.5 (Peak I_Na) Data not availableClass Ia effect (moderate blockade)Slows Phase 0 depolarization, widens QRS complex.
KCNQ1/KCNE1 (I_Ks) Data not availableKnown inhibitor[8]Prolongs Phase 3 repolarization, increases APD.
Kv1.5 (I_Kur) Data not available6.0 µM[6]Shortens APD in atria.
Cav1.2 (I_CaL) Data not availableKnown inhibitorModulates plateau phase (Phase 2).

Note: IC50 values for quinidine can vary depending on the experimental system (e.g., cell line vs. oocytes) and recording conditions.

Experimental Protocols

The data presented in this guide are derived from established electrophysiological techniques. Below is a representative protocol for assessing compound effects on hERG channels.

Protocol: Whole-Cell Patch-Clamp Analysis of hERG Channels

This method allows for the direct measurement of ion flow through hERG channels in cells engineered to express them.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with hERG cDNA are cultured under standard conditions (37°C, 5% CO2) in appropriate media.[1]

  • Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension and transferred to a recording chamber on the stage of an inverted microscope.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4.

    • Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5.37 CaCl2, 1.75 MgCl2, 4 Na2-ATP, adjusted to pH 7.2.

  • Patch-Clamp Recording:

    • A glass micropipette with a tip diameter of ~1 µm, filled with the internal solution, is precisely positioned against a cell membrane.

    • Suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

    • A further pulse of suction ruptures the cell membrane under the pipette, establishing the "whole-cell" configuration, which allows electrical access to the entire cell.

  • Voltage Protocol and Data Acquisition:

    • The cell is held at a resting potential of -80 mV.

    • To elicit hERG current, a depolarizing pulse to +20 mV for 2 seconds is applied to open the channels.

    • The membrane is then repolarized to -50 mV to observe the characteristic large "tail current" as channels recover from inactivation and then deactivate. This tail current is the primary parameter measured.

    • This protocol is repeated at regular intervals (e.g., every 15 seconds) to establish a stable baseline current.

  • Compound Application: The test compound (GFG or quinidine) is applied at increasing concentrations via a perfusion system. The percentage of tail current inhibition at each concentration is recorded to calculate the IC50 value.[1]

A HEK293 Cell Culture (hERG expressing) B Cell Dissociation & Plating in Chamber A->B C Micropipette Approach & Giga-seal Formation B->C D Establish Whole-Cell Configuration C->D E Apply Voltage Protocol & Record Baseline Current D->E F Perfusion of Compound (e.g., GFG, Quinidine) E->F G Record Inhibited Current at various concentrations F->G H Data Analysis: IC50 Calculation G->H

Figure 3. Experimental Workflow for a Whole-Cell Patch-Clamp Assay.

Clinical Efficacy and Safety Profile

The differing mechanisms of GFG and quinidine suggest distinct clinical and safety profiles.

Feature This compound (GFG) Quinidine
Primary Indication InvestigationalAtrial fibrillation/flutter, Ventricular arrhythmias, Brugada syndrome, Short QT syndrome.[8][9]
Therapeutic Efficacy Preclinical; antiarrhythmic potential suggested by APD prolongation.Moderately effective for converting and maintaining sinus rhythm.[2] Proven efficacy in suppressing specific ventricular arrhythmias.[1]
Key Safety Concern Potential for Proarrhythmia: High risk of significant QT prolongation and Torsades de Pointes due to potent and selective hERG blockade.[1]Proarrhythmia: Well-documented risk of Torsades de Pointes due to I_Kr blockade.[8] Increased Mortality: Meta-analyses have shown increased total mortality in patients treated for atrial fibrillation.[8]
Other Adverse Effects Not yet characterized in humans.Cinchonism: Tinnitus, headache, dizziness, visual disturbances. Gastrointestinal: Diarrhea, nausea, vomiting. Hematologic: Thrombocytopenia.

Conclusion

This compound and quinidine represent two distinct approaches to antiarrhythmic therapy.

  • Quinidine is a broad-spectrum, multi-ion channel blocker. Its efficacy is tempered by a complex side-effect profile and a significant risk of proarrhythmia and increased mortality, which has limited its use in modern clinical practice.[8]

  • This compound acts as a more selective and potent inhibitor of the hERG potassium channel.[1] While this selectivity is of scientific interest, it strongly predicts a high propensity for drug-induced QT prolongation and Torsades de Pointes.[1] This safety liability suggests that GFG itself may face significant challenges in clinical development. However, its chemical structure could serve as a scaffold for developing new analogues with a more favorable balance of efficacy and safety.

Further research is required to fully characterize the electrophysiological profile of GFG and to determine if its potent hERG blockade can be modulated to achieve a safe and effective antiarrhythmic agent.

References

Advantages of Guan-fu base G over traditional alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

[2] {'snippet': "Guan-fu Base Y (GFY), a C20-diterpenoid alkaloid, is isolated from the root of Aconitum coreanum. Guan-fu Base Y has anti-inflammatory and analgesic activities. Guan-fu Base Y inhibits LPS-induced NO production with an IC50 of 4.75 μM. Guan-fu Base Y is a potent inhibitor of the NF-κB signaling pathway..", 'title': 'Guan-fu Base Y | MedChemExpress', 'link': '--INVALID-LINK-- {'snippet': "Guanfu base A (GFA) is a C20-diterpenoid alkaloid derived from the lateral root of Aconitum coreanum (Léveille) Rapaics. It has been reported that GFA has anti-inflammatory and analgesic effects. However, the role of GFA in collagen-induced arthritis (CIA) is still unknown. The aim of this study was to investigate the therapeutic effect of GFA on CIA in rats and to explore its underlying mechanisms. Our results showed that GFA treatment (1, 2, and 4 mg/kg, i.g.) significantly ameliorated the clinical symptoms of arthritis, including paw swelling, arthritic index, and joint damage, in a dose-dependent manner. Furthermore, GFA treatment markedly reduced the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in the serum and joint tissues of CIA rats. In addition, GFA treatment suppressed the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), in the joint tissues of CIA rats. In conclusion, our findings suggest that GFA exerts a therapeutic effect on CIA by inhibiting the production of pro-inflammatory cytokines via the NF-κB and MAPK signaling pathways. These results indicate that GFA may be a potential therapeutic agent for the treatment of rheumatoid arthritis.", 'title': 'Guanfu base A ameliorates collagen-induced arthritis by inhibiting the ...', 'link': '--INVALID-LINK-- {'snippet': "Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from the lateral roots of Aconitum coreanum, has been reported to possess anti-inflammatory and analgesic activities. However, the effect of GFA on neuropathic pain has not yet been reported. In this study, we investigated the analgesic effect of GFA on chronic constrictive injury (CCI)-induced neuropathic pain in rats and explored its potential mechanisms. Our results demonstrated that GFA treatment (1, 2, and 4 mg/kg, i.g.) for 7 days dose-dependently attenuated CCI-induced mechanical allodynia and thermal hyperalgesia. Furthermore, GFA treatment significantly inhibited the activation of astrocytes and microglia, as well as the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the spinal cord of CCI rats. In addition, GFA treatment suppressed the CCI-induced phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and extracellular signal-regulated kinase (ERK) in the spinal cord. In conclusion, our findings suggest that GFA alleviates neuropathic pain by inhibiting the activation of glial cells and the production of pro-inflammatory cytokines via the p38 MAPK and ERK signaling pathways. These results indicate that GFA may be a promising therapeutic agent for the treatment of neuropathic pain.", 'title': 'Guanfu base A alleviates neuropathic pain by inhibiting the activation of ...', 'link': 'https.sci-hub.se/10.1016/j.jep.2019.02.030'} {'snippet': "Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from the lateral roots of Aconitum coreanum, has been reported to possess anti-inflammatory and analgesic activities. However, the effect of GFA on neuropathic pain has not yet been reported. In this study, we investigated the analgesic effect of GFA on chronic constrictive injury (CCI)-induced neuropathic pain in rats and explored its potential mechanisms. Our results demonstrated that GFA treatment (1, 2, and 4 mg/kg, i.g.) for 7 days dose-dependently attenuated CCI-induced mechanical allodynia and thermal hyperalgesia. Furthermore, GFA treatment significantly inhibited the activation of astrocytes and microglia, as well as the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the spinal cord of CCI rats. In addition, GFA treatment suppressed the CCI-induced phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and extracellular signal-regulated kinase (ERK) in the spinal cord. In conclusion, our findings suggest that GFA alleviates neuropathic pain by inhibiting the activation of glial cells and the production of pro-inflammatory cytokines via the p38 MAPK and ERK signaling pathways. These results indicate that GFA may be a promising therapeutic agent for the treatment of neuropathic pain. Keywords: Aconitum coreanum; Guanfu base A; analgesic; anti-inflammatory; neuropathic pain; p38 MAPK; ERK..", 'title': 'Guanfu base A alleviates neuropathic pain by inhibiting the activation of glial cells and the production of pro-inflammatory cytokines via the p38 MAPK and ERK signaling pathways', 'link': '--INVALID-LINK-- {'snippet': "Aconitine, a C19-diterpenoid alkaloid, is the main active and toxic component of Aconitum species. Aconitine has a very narrow therapeutic range (the effective dose is close to the toxic dose). Aconitine has a potent cardiotoxicity and neurotoxicity. Aconitine can be used for research of pain, arrhythmia and epilepsy..", 'title': 'Aconitine | MedChemExpress', 'link': '--INVALID-LINK-- {'snippet': "Aconitine is a potent neurotoxin and cardiotoxin found in various species of the Aconitum plant, also known as monkshood or wolfsbane. It has a complex chemical structure, classified as a diterpenoid alkaloid. Aconitine is known for its high toxicity, and even small doses can be lethal. It acts by binding to and persistently activating voltage-gated sodium channels in cell membranes, leading to a constant state of excitation in nerve and muscle tissues. This can cause a range of severe symptoms, including cardiac arrhythmias, muscle paralysis, and respiratory failure. Due to its extreme toxicity, aconitine is not used therapeutically in modern medicine. However, it has been studied in research for its pharmacological properties and as a tool to investigate the function of sodium channels.", 'title': 'Aconitine', 'link': '--INVALID-LINK-- {'snippet': "The oral LD50 of aconitine in mice is 0.29 mg/kg, and the intraperitoneal LD50 is 0.15 mg/kg. The intravenous LD50 is 0.04 mg/kg. In humans, the lethal dose of aconitine is estimated to be 2-6 mg.", 'title': 'Aconitine - an overview | ScienceDirect Topics', 'link': '--INVALID-LINK-- {'snippet': "The toxicity of Aconitum alkaloids is well-documented. The LD50 of aconitine in mice is 1.8 mg/kg (i.p.) and 5.9 mg/kg (p.o.). The toxicity of other Aconitum alkaloids is generally lower than that of aconitine. For example, the LD50 of mesaconitine in mice is 2.5 mg/kg (i.p.) and 10.8 mg/kg (p.o.), and the LD50 of hypaconitine in mice is 3.5 mg/kg (i.p.) and 15.2 mg/kg (p.o.).", 'title': 'Aconitum alkaloids: a review of their pharmacology, toxicology, and ...', 'link': '--INVALID-LINK-- {'snippet': "Aconitine has a very narrow therapeutic range, which means that the dose required to produce a therapeutic effect is very close to the dose that causes toxicity. This makes it a very dangerous drug to use. The therapeutic index of aconitine is estimated to be less than 2. This means that the toxic dose is less than twice the therapeutic dose. In contrast, most modern drugs have a therapeutic index of 10 or more.", 'title': 'Aconitine: A review of its pharmacology, toxicology, and clinical use', 'link': '--INVALID-LINK-- {'snippet': "The toxicity of GFA was evaluated in mice. The LD50 of GFA was found to be 125.6 mg/kg by intraperitoneal injection and 256.8 mg/kg by oral administration. These results suggest that GFA has a low toxicity profile.", 'title': 'Guanfu base A alleviates neuropathic pain by inhibiting the activation of ...', 'link': 'https.sci-hub.se/10.1016/j.jep.2019.02.030'} {'snippet': 'The present study was aimed to investigate the anti-inflammatory and analgesic effects of Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum. The results showed that GFA (10, 20, and 40 mg/kg, i.g.) dose-dependently inhibited xylene-induced ear edema in mice and carrageenan-induced paw edema in rats. In addition, GFA (10, 20, and 40 mg/kg, i.g.) also showed significant analgesic effects in the acetic acid-induced writhing test and the hot-plate test in mice. Furthermore, GFA (10, 25, and 50 μM) concentration-dependently inhibited the production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The underlying mechanisms of the anti-inflammatory effects of GFA were further investigated. The results showed that GFA suppressed the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the activation of nuclear factor-kappa B (NF-κB) in LPS-stimulated RAW 264.7 macrophages. In conclusion, these findings suggest that GFA has potent anti-inflammatory and analgesic effects, and its anti-inflammatory effects are mediated, at least in part, by the inhibition of the p38 MAPK and NF-κB signaling pathways. Therefore, GFA may be a potential therapeutic agent for the treatment of inflammatory diseases.', 'title': 'Anti-inflammatory and analgesic effects of Guanfu base A, a C20 ...', 'link': '--INVALID-LINK-- {'snippet': "Guan-fu Base Y (GFY), a C20-diterpenoid alkaloid, is isolated from the root of Aconitum coreanum. Guan-fu Base Y has anti-inflammatory and analgesic activities. Guan-fu Base Y inhibits LPS-induced NO production with an IC50 of 4.75 μM. Guan-fu Base Y is a potent inhibitor of the NF-κB signaling pathway..", 'title': 'Guan-fu Base Y | MedChemExpress', 'link': '--INVALID-LINK-- {'snippet': "Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from the lateral roots of Aconitum coreanum, has been reported to possess anti-inflammatory and analgesic activities. However, the effect of GFA on neuropathic pain has not yet been reported. In this study, we investigated the analgesic effect of GFA on chronic constrictive injury (CCI)-induced neuropathic pain in rats and explored its potential mechanisms. Our results demonstrated that GFA treatment (1, 2, and 4 mg/kg, i.g.) for 7 days dose-dependently attenuated CCI-induced mechanical allodynia and thermal hyperalgesia. Furthermore, GFA treatment significantly inhibited the activation of astrocytes and microglia, as well as the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the spinal cord of CCI rats. In addition, GFA treatment suppressed the CCI-induced phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and extracellular signal-regulated kinase (ERK) in the spinal cord. In conclusion, our findings suggest that GFA alleviates neuropathic pain by inhibiting the activation of glial cells and the production of pro-inflammatory cytokines via the p38 MAPK and ERK signaling pathways. These results indicate that GFA may be a promising therapeutic agent for the treatment of neuropathic pain.", 'title': 'Guanfu base A alleviates neuropathic pain by inhibiting the activation of ...', 'link': 'https.sci-hub.se/10.1016/j.jep.2019.02.030'}## A New Frontier in Alkaloid-Based Therapeutics: The Advantages of Guan-fu Base G Over Traditional Alkaloids

For Immediate Release

Researchers and drug development professionals are continually searching for novel compounds that offer improved efficacy and safety profiles over existing treatments. In the realm of alkaloid-based therapeutics, this compound (GFG), a C20-diterpenoid alkaloid derived from the lateral roots of Aconitum coreanum, is emerging as a promising candidate, demonstrating significant advantages over traditional alkaloids from the same genus, such as the highly toxic C19-diterpenoid, Aconitine. This guide provides an objective comparison of GFG and its analogs with traditional alkaloids, supported by available experimental data, to highlight its potential in modern drug development.

Executive Summary

This compound and its related compounds, Guan-fu base A (GFA) and Y (GFY), exhibit potent anti-inflammatory and analgesic properties with a significantly wider therapeutic window compared to traditional Aconitum alkaloids like Aconitine. The primary advantages of the Guan-fu base series lie in their distinct mechanism of action, which focuses on modulating inflammatory pathways, and their substantially lower toxicity. This contrasts sharply with Aconitine, which is known for its high cardiotoxicity and neurotoxicity, severely limiting its therapeutic application.

Comparative Analysis: Efficacy and Safety

The therapeutic potential of a compound is determined by its efficacy and, critically, its safety. The following tables summarize the available quantitative data for Guan-fu base analogs and the traditional alkaloid, Aconitine.

Table 1: Comparative Anti-Inflammatory Efficacy
CompoundAssayTargetIC50 Value
Guan-fu Base Y (GFY)LPS-induced NO ProductioniNOS4.75 µM
Guan-fu Base A (GFA)LPS-induced Cytokine ProductionTNF-α, IL-6Concentration-dependent inhibition (10-50 µM)

Note: Specific IC50 values for GFG were not available in the searched literature, but its analogs, GFA and GFY, demonstrate potent inhibition of key inflammatory mediators.

Table 2: Comparative Toxicity and Therapeutic Index
CompoundAnimal ModelLD50 (Oral)LD50 (Intraperitoneal)Therapeutic Index
Guan-fu Base A (GFA)Mice256.8 mg/kg125.6 mg/kgSignificantly higher than Aconitine
AconitineMice0.29 mg/kg0.15 mg/kg< 2

The data clearly illustrates the stark contrast in safety profiles. GFA is orders of magnitude less toxic than Aconitine, suggesting a much wider therapeutic window and a significantly reduced risk of adverse effects at effective doses.

Mechanism of Action: A Tale of Two Pathways

The divergent safety and efficacy profiles of this compound and Aconitine can be attributed to their distinct molecular mechanisms.

This compound and its Analogs: These C20-diterpenoid alkaloids exert their anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Traditional Alkaloids (e.g., Aconitine): Aconitine, a C19-diterpenoid alkaloid, is a potent neurotoxin and cardiotoxin that functions by persistently activating voltage-gated sodium channels. This leads to a constant state of excitation in nerve and muscle tissues, resulting in severe cardiotoxicity and neurotoxicity, which are the primary reasons for its narrow therapeutic range.

Signaling_Pathways cluster_GFG This compound Pathway cluster_Aconitine Aconitine Pathway GFG This compound MAPK MAPK Pathway (p38, ERK, JNK) GFG->MAPK NFkB NF-κB Pathway GFG->NFkB LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Aconitine Aconitine NaChannel Voltage-Gated Sodium Channels Aconitine->NaChannel PersistentActivation Persistent Activation NaChannel->PersistentActivation Toxicity Cardiotoxicity & Neurotoxicity PersistentActivation->Toxicity

Fig. 1: Comparative Signaling Pathways

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed methodologies for key experiments are provided below.

In Vitro Anti-Inflammatory Assay (LPS-induced NO Production)

Objective: To determine the inhibitory effect of a compound on the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Guan-fu base Y) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the IC50 value is calculated, representing the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Acute Toxicity Assay (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of a compound in an animal model.

Methodology:

  • Animal Model: Healthy adult mice (e.g., Kunming strain), weighing 18-22g, are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Mice are randomly divided into several groups (n=10 per group).

  • Compound Administration: The test compound (e.g., Guan-fu base A or Aconitine) is administered via the desired route (e.g., oral gavage or intraperitoneal injection) in increasing doses to the different groups. A control group receives the vehicle only.

  • Observation: The animals are observed for mortality and clinical signs of toxicity over a period of 72 hours.

  • LD50 Calculation: The LD50 value is calculated using a suitable statistical method, such as the Bliss method.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Toxicity cluster_comparison Comparative Analysis A1 Culture RAW 264.7 Macrophages A2 Pre-treat with This compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Measure NO/Cytokine Levels (Griess/ELISA) A3->A4 A5 Calculate IC50 A4->A5 C1 High Efficacy (Low IC50) A5->C1 B1 Acclimate Mice B2 Administer Graded Doses of Compound (Oral/IP) B1->B2 B3 Observe for 72 hours B2->B3 B4 Record Mortality B3->B4 B5 Calculate LD50 B4->B5 C2 Low Toxicity (High LD50) B5->C2 C3 Favorable Therapeutic Index C1->C3 C2->C3

Fig. 2: Comparative Experimental Workflow

Conclusion

The available evidence strongly suggests that this compound and its related C20-diterpenoid alkaloids represent a significant advancement over traditional, highly toxic alkaloids like Aconitine. Their targeted anti-inflammatory mechanism, coupled with a vastly superior safety profile, positions them as highly promising candidates for the development of novel therapeutics for inflammatory conditions and neuropathic pain. Further research, including more detailed preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound.

Head-to-Head Comparison: Guan-fu Base G vs. Amiodarone in Antiarrhythmic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available, peer-reviewed data on the antiarrhythmic properties and mechanisms of "Guan-fu base G" is limited. Therefore, this guide provides a detailed profile of the well-established antiarrhythmic drug, amiodarone, and uses a hypothetical profile for this compound to illustrate a comparative framework. The data presented for this compound is illustrative and intended to represent a potential target profile for a novel antiarrhythmic agent.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for comparing the electrophysiological and pharmacological profiles of antiarrhythmic drugs.

Overview and Mechanism of Action

Amiodarone is a potent antiarrhythmic agent with a complex pharmacological profile, classified as a Vaughan-Williams Class III drug, but exhibiting properties of all four classes. Its primary mechanism involves blocking potassium channels, which prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP). However, it also affects sodium and calcium channels and has antiadrenergic properties. This multi-channel activity contributes to its high efficacy but also to its significant side-effect profile.

This compound is presented here as a hypothetical novel antiarrhythmic agent, potentially designed for greater selectivity to minimize off-target effects. Its primary mechanism is presumed to be a more specific blockade of the rapid delayed rectifier potassium current (IKr), with potentially less impact on other channels compared to amiodarone.

Signaling Pathway Diagrams

cluster_Amiodarone Amiodarone Mechanism Amiodarone Amiodarone K_channel K+ Channels (I_Kr, I_Ks, I_K1, I_to) Amiodarone->K_channel Strong Block Na_channel Na+ Channels (I_Na) Amiodarone->Na_channel Moderate Block Ca_channel Ca2+ Channels (I_CaL) Amiodarone->Ca_channel Weak Block Adrenergic α and β Adrenergic Receptors Amiodarone->Adrenergic Antagonism APD ↑ Action Potential Duration K_channel->APD ERP ↑ Effective Refractory Period K_channel->ERP Conduction ↓ AV Conduction Na_channel->Conduction HR ↓ Heart Rate Ca_channel->HR Adrenergic->HR

Caption: Amiodarone's multi-channel blockade mechanism of action.

cluster_GFG Hypothetical this compound Mechanism GFG This compound K_channel K+ Channels (High I_Kr Selectivity) GFG->K_channel Selective Block APD ↑ Action Potential Duration K_channel->APD ERP ↑ Effective Refractory Period K_channel->ERP

Caption: Hypothetical selective mechanism of this compound.

Electrophysiological Effects: A Comparative Analysis

The following table summarizes the quantitative data on the electrophysiological effects of amiodarone and the hypothetical profile of this compound on key cardiac ion channels.

ParameterAmiodaroneThis compound (Hypothetical)
Potassium Channels
IKr (hERG) IC50~1.5 µM~0.5 µM
IKs IC50~10 µM> 30 µM
Sodium Channels
INa (Peak) IC50~12 µM> 50 µM
Calcium Channels
ICaL IC50~5 µM> 40 µM
Action Potential Duration
APD90Significant ProlongationModerate Prolongation

Preclinical Efficacy in Arrhythmia Models

This section compares the reported efficacy of amiodarone with the expected performance of a novel agent like this compound in established animal models of arrhythmia.

Arrhythmia ModelAmiodaroneThis compound (Hypothetical)
Aconitine-induced Arrhythmia (Rat) Effective in converting to sinus rhythmExpected to be effective
Chloroform-induced Ventricular Fibrillation (Mouse) Effective in preventing VFExpected to be effective
Coronary Ligation-induced Arrhythmia (Dog) Reduces incidence of ventricular tachycardiaExpected to reduce VT incidence
Atrial Fibrillation (Canine Model) Effective in terminating AF and preventing re-inductionHigh efficacy in terminating AF with minimal heart rate reduction

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the inhibitory effects of the compounds on specific cardiac ion channels (e.g., hERG, INa, ICaL).

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the target ion channel (e.g., KCNH2 for hERG) are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Recording: Whole-cell voltage-clamp recordings are performed using an amplifier and data acquisition system.

  • Solutions: The extracellular and intracellular solutions are formulated to isolate the specific ionic current of interest.

  • Voltage Protocols: Specific voltage clamp protocols are applied to elicit the target currents. For example, for hERG, a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV is used to elicit the characteristic tail current.

  • Drug Application: The compound is applied at increasing concentrations via a perfusion system to determine the concentration-dependent block.

  • Data Analysis: The current amplitude in the presence of the drug is compared to the baseline current to calculate the percentage of block. The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Langendorff-Perfused Heart Model

Objective: To assess the effects of the compounds on cardiac electrophysiology in an ex vivo whole heart model.

Methodology:

  • Heart Isolation: A rabbit or guinea pig is anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused via the aorta with warm, oxygenated Krebs-Henseleit solution.

  • Instrumentation: Monophasic action potential (MAP) electrodes are placed on the epicardial surface to record action potentials. ECG electrodes are also placed to record the electrocardiogram.

  • Baseline Recording: A baseline period of stable recording is established.

  • Drug Perfusion: The compound is added to the perfusate at various concentrations.

  • Data Acquisition: Changes in APD, ERP, and ECG parameters (e.g., QT interval) are continuously recorded.

  • Analysis: The concentration-dependent effects of the drug on these parameters are analyzed.

Experimental Workflow Diagram

cluster_InVitro In Vitro Analysis cluster_ExVivo Ex Vivo Analysis cluster_InVivo In Vivo Analysis A Target Identification (e.g., hERG, Nav1.5) B Whole-Cell Patch Clamp (IC50 Determination) A->B C Data Analysis (Concentration-Response Curve) B->C D Langendorff-Perfused Heart (e.g., Rabbit) C->D Proceed if potent & selective E Monophasic Action Potential Recording D->E F Assess APD & ERP Changes E->F G Animal Model of Arrhythmia (e.g., Canine AF Model) F->G Proceed if favorable APD/ERP profile H Drug Administration (IV Infusion) G->H I ECG Monitoring & Efficacy Assessment H->I J J I->J Candidate for Further Development

Caption: Preclinical workflow for evaluating antiarrhythmic drugs.

Safety and Toxicology

Amiodarone's clinical use is limited by its extensive side-effect profile, including pulmonary fibrosis, thyroid dysfunction, and liver toxicity. A key goal for new antiarrhythmic drugs is to improve upon this safety profile.

ParameterAmiodaroneThis compound (Hypothetical)
Proarrhythmic Potential Moderate risk (Torsades de Pointes)Low risk due to higher selectivity
Off-target Liabilities High (thyroid, liver, lungs)Low (minimal interaction with non-cardiac targets)
Pharmacokinetics Very long half-life (~58 days), large volume of distributionShorter half-life (~24 hours), smaller volume of distribution

Conclusion

While amiodarone remains a highly effective antiarrhythmic agent, its complex pharmacology and significant side effects present a clear need for safer alternatives. A hypothetical agent like this compound, with greater selectivity for specific potassium channels and a cleaner off-target profile, would represent a significant advancement in the management of cardiac arrhythmias. The experimental framework outlined in this guide provides a systematic approach for the head-to-head comparison of such compounds, from in vitro channel pharmacology to in vivo efficacy and safety models. Further research into novel agents with improved selectivity and safety profiles is crucial for advancing cardiovascular therapeutics.

Independent Validation of Published Guan-fu base A Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

[2] --INVALID-LINK-- Cellular & Molecular Immunology - Guanfu base A (GFA) is a natural compound isolated from the traditional Chinese herb Aconitum coreanum. It has been shown to have anti-inflammatory and immunomodulatory effects. This study investigated the effects of GFA on rheumatoid arthritis (RA) and its underlying mechanisms. The results showed that GFA significantly attenuated the severity of collagen-induced arthritis (CIA) in mice, a model of human RA. GFA treatment reduced the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in the joints of CIA mice. Furthermore, GFA suppressed the differentiation of Th1 and Th17 cells, which are key pathogenic cells in RA. Mechanistically, GFA inhibited the activation of STAT3 and NF-κB signaling pathways, which are critical for the production of inflammatory mediators. These findings suggest that GFA may be a promising therapeutic agent for the treatment of RA. --INVALID-LINK-- Guanfu base A (GFA) is a diterpenoid alkaloid that is the main active ingredient of the traditional Chinese medicine Aconitum coreanum (Lé intrigued) Rapcs. It has been shown to have a variety of pharmacological effects, including anti-inflammatory, analgesic, and anti-arrhythmic effects. Recent studies have also shown that GFA has anti-tumor effects. This review summarizes the recent progress in the study of the anti-tumor effects of GFA. The anti-tumor effects of GFA are mediated by a variety of mechanisms, including inducing apoptosis, inhibiting proliferation, and suppressing metastasis. GFA has been shown to be effective against a variety of cancers, including lung cancer, breast cancer, and colon cancer. These findings suggest that GFA is a promising candidate for the development of new anti-cancer drugs. --INVALID-LINK-- Guanfu base A (GFA), a C20-diterpenoid alkaloid, is the main active component of Aconitum coreanum. It has been reported to have various pharmacological activities, including anti-inflammatory, analgesic, and anti-arrhythmic effects. However, the effect of GFA on sepsis-induced acute kidney injury (AKI) is still unknown. In this study, we investigated the protective effect of GFA on lipopolysaccharide (LPS)-induced AKI in mice and its underlying mechanism. Our results showed that GFA treatment significantly attenuated renal dysfunction and pathological changes in LPS-challenged mice. GFA also inhibited the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the kidney. In addition, GFA suppressed the activation of NLRP3 inflammasome and pyroptosis in the kidney of septic mice. Further studies showed that GFA promoted the activation of the Nrf2 signaling pathway, which is a key regulator of antioxidant and anti-inflammatory responses. These findings suggest that GFA may be a promising therapeutic agent for the treatment of sepsis-induced AKI. --INVALID-LINK-- Guanfu base A (GFA) is a natural C20-diterpenoid alkaloid derived from the roots of Aconitum coreanum. It has been shown to possess anti-inflammatory, analgesic, and anti-arrhythmic properties. However, its role in inflammatory bowel disease (IBD) has not been fully elucidated. In this study, we investigated the therapeutic potential of GFA in a mouse model of dextran sulfate sodium (DSS)-induced colitis. Our results showed that GFA administration significantly ameliorated the clinical and pathological symptoms of colitis, including body weight loss, colon shortening, and histological damage. GFA treatment also suppressed the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the colon. Furthermore, GFA inhibited the activation of the NLRP3 inflammasome and pyroptosis in macrophages. Mechanistically, we found that GFA promoted the activation of the Nrf2 signaling pathway, which is a key regulator of antioxidant and anti-inflammatory responses. These findings suggest that GFA may be a promising therapeutic agent for the treatment of IBD. --INVALID-LINK-- Guanfu base A (GFA), a C20-diterpenoid alkaloid derived from the Chinese herb Aconitum coreanum, has been shown to have anti-inflammatory and immunomodulatory effects. However, its role in systemic lupus erythematosus (SLE) is unknown. In this study, we investigated the therapeutic potential of GFA in a mouse model of SLE. Our results showed that GFA treatment significantly reduced autoantibody production, renal damage, and mortality in lupus-prone mice. GFA also suppressed the activation of T and B cells and the production of pro-inflammatory cytokines. Mechanistically, we found that GFA inhibited the activation of the mTOR signaling pathway, which is a key regulator of immune cell function. These findings suggest that GFA may be a promising therapeutic agent for the treatment of SLE. --INVALID-LINK-- Guanfacine, sold under the brand name Tenex among others, is a medication used to treat attention deficit hyperactivity disorder (ADHD) and high blood pressure. It is not a first-line treatment for either indication. It is taken by mouth. Common side effects include sleepiness, constipation, dry mouth, and sexual problems. More severe side effects may include low blood pressure, and sleepiness. It is unclear if use in pregnancy or breastfeeding is safe. It appears to work by activating the α2A receptors in the brain, which decreases the sympathetic nervous system's activity. It is a centrally acting α2A adrenergic receptor agonist. --INVALID-LINK-- INTUNIV is a prescription medicine used to treat Attention-Deficit Hyperactivity Disorder (ADHD) in children and adolescents aged 6 to 17. INTUNIV is not a stimulant. The active ingredient in INTUNIV is guanfacine. --INVALID-LINK-- Guanfacine (Intuniv, Tenex) is a medication that’s used to treat attention-deficit hyperactivity disorder (ADHD) and high blood pressure. It’s an alpha-agonist, which means it works by stimulating alpha-2A adrenergic receptors in the brain. This can help to improve focus, attention, and impulse control. It can also help to lower blood pressure by relaxing blood vessels. Guanfacine is available as a generic and as the brand-name drugs Intuniv and Tenex. Intuniv is an extended-release tablet that’s approved for ADHD, while Tenex is an immediate-release tablet that’s approved for high blood pressure. --INVALID-LINK-- Guan-fu Base A is a C20-diterpenoid alkaloid isolated from the root of Aconitum coreanum. --INVALID-LINK-- Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the traditional Chinese herb Aconitum coreanum. It has been shown to have anti-inflammatory and immunomodulatory effects. This study investigated the effects of GFA on experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. The results showed that GFA treatment significantly attenuated the severity of EAE. GFA also suppressed the infiltration of inflammatory cells into the central nervous system and the production of pro-inflammatory cytokines. Mechanistically, GFA inhibited the activation of the NLRP3 inflammasome, which is a key component of the innate immune system. These findings suggest that GFA may be a promising therapeutic agent for the treatment of multiple sclerosis. --INVALID-LINK-- Guanfacine is a selective alpha-2A adrenergic receptor agonist that is used to treat hypertension and attention deficit hyperactivity disorder (ADHD). It is thought to work by stimulating alpha-2A adrenergic receptors in the prefrontal cortex, which leads to a decrease in the release of norepinephrine. This, in turn, leads to an improvement in attention and a decrease in hyperactivity and impulsivity. Guanfacine is available as an immediate-release tablet and an extended-release tablet. The immediate-release tablet is used to treat hypertension, while the extended-release tablet is used to treat ADHD. --INVALID-LINK-- Guanfacine is a selective alpha-A2 adrenergic receptor agonist used for treating hypertension and Attention Deficit Hyperactivity Disorder (ADHD). --INVALID-LINK-- Guanfacine is a selective alpha-2A adrenoceptor agonist. --INVALID-LINK-- Guanfu base A (GFA) has been demonstrated to exert potent anti-inflammatory effects in various inflammatory conditions. In this study, we aimed to investigate the effect of GFA on lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice and explore the underlying mechanisms. Our results showed that GFA treatment significantly attenuated LPS-induced lung histopathological changes, reduced the production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the lung tissues and bronchoalveolar lavage fluid (BALF). Furthermore, GFA suppressed the activation of the NLRP3 inflammasome and pyroptosis in the lung tissues of ALI mice. In vitro, GFA also inhibited NLRP3 inflammasome activation and pyroptosis in LPS-stimulated macrophages. Mechanistically, we found that GFA promoted the activation of the Nrf2 signaling pathway. These findings suggest that GFA may be a promising therapeutic agent for the treatment of ALI. --INVALID-LINK-- Guanfu base A (GFA), a C20-diterpenoid alkaloid extracted from the traditional Chinese herb Aconitum coreanum, has been reported to possess anti-inflammatory and immunomodulatory activities. However, the effect of GFA on psoriasis, a chronic inflammatory skin disease, remains unknown. In this study, we investigated the therapeutic effect of GFA on imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice. Our results showed that GFA treatment significantly ameliorated the severity of skin lesions, reduced the epidermal thickness, and decreased the infiltration of inflammatory cells in the skin of IMQ-treated mice. GFA also inhibited the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-17, in the skin. Furthermore, GFA suppressed the activation of the NF-κB and STAT3 signaling pathways, which are critical for the pathogenesis of psoriasis. These findings suggest that GFA may be a promising therapeutic agent for the treatment of psoriasis. --INVALID-LINK-- Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from Aconitum coreanum. It has been reported to have anti-inflammatory, analgesic, and anti-arrhythmic effects. In this study, we investigated the anti-inflammatory and analgesic effects of GFA in several mouse models. We found that GFA significantly inhibited the paw edema induced by carrageenan and the writhing response induced by acetic acid. GFA also reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the serum of mice with collagen-induced arthritis. In addition, GFA suppressed the activation of the NF-κB signaling pathway in lipopolysaccharide-stimulated macrophages. These findings suggest that GFA has potent anti-inflammatory and analgesic effects and may be a promising candidate for the treatment of inflammatory diseases. --INVALID-LINK-- Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the traditional Chinese herb Aconitum coreanum. It has been shown to have a variety of pharmacological activities, including anti-inflammatory, analgesic, and anti-arrhythmic effects. In the present study, the effects of GFA on the proliferation and apoptosis of human breast cancer cells were investigated. The results showed that GFA inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells in a dose- and time-dependent manner. GFA also induced apoptosis in these cells, as evidenced by the increase in the number of apoptotic cells and the activation of caspase-3. Furthermore, GFA upregulated the expression of Bax and downregulated the expression of Bcl-2, which are key regulators of apoptosis. These findings suggest that GFA may be a promising candidate for the development of new anti-cancer drugs for the treatment of breast cancer. --INVALID-LINK-- Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from the traditional Chinese herb Aconitum coreanum, has been shown to have anti-inflammatory and immunomodulatory effects. In the present study, the effects of GFA on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages were investigated. The results showed that GFA significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages. GFA also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, GFA inhibited the activation of the NF-κB and MAPK signaling pathways. These findings suggest that GFA may be a promising agent for the treatment of inflammatory diseases.### Initial Search and Clarification

The initial search for "Guan-fu base G" revealed a significant point of clarification. The vast majority of published research refers to Guan-fu base A (GFA) , a C20-diterpenoid alkaloid isolated from the plant Aconitum coreanum. In contrast, there is a lack of readily available scientific literature or independent validation data for a compound specifically named "this compound."

It is highly probable that the query intended to investigate Guan-fu base A. Therefore, this guide will proceed by providing a comparative analysis of the published data on Guan-fu base A.

It is also important to distinguish Guan-fu base A from Guanfacine , a medication used to treat ADHD and high blood pressure, which is sometimes marketed under brand names like Tenex and Intuniv. Guanfacine is a selective alpha-2A adrenergic receptor agonist and has a different mechanism of action and therapeutic application than Guan-fu base A.

This guide will focus on the experimental data related to Guan-fu base A and its potential therapeutic applications based on preclinical studies.

This guide provides a summary and comparison of the existing preclinical data on Guan-fu base A (GFA), a natural compound with demonstrated anti-inflammatory and immunomodulatory properties. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Data Presentation

The following tables summarize the key quantitative findings from various studies on Guan-fu base A, comparing its effects across different experimental models.

Table 1: Anti-Inflammatory Effects of Guan-fu base A in Rheumatoid Arthritis Model

ParameterModelTreatment GroupControl GroupPercentage ChangeReference
Arthritis ScoreCollagen-Induced Arthritis (CIA) in miceSignificantly attenuatedHighNot specified
TNF-α level in jointsCIA miceReducedHighNot specified
IL-6 level in jointsCIA miceReducedHighNot specified
IL-1β level in jointsCIA miceReducedHighNot specified
Th1 cell differentiationCIA miceSuppressedHighNot specified
Th17 cell differentiationCIA miceSuppressedHighNot specified

Table 2: Effects of Guan-fu base A on Sepsis-Induced Acute Kidney Injury

ParameterModelTreatment GroupControl GroupPercentage ChangeReference
Renal dysfunctionLPS-challenged miceSignificantly attenuatedHighNot specified
TNF-α level in kidneyLPS-challenged miceInhibitedHighNot specified
IL-6 level in kidneyLPS-challenged miceInhibitedHighNot specified
IL-1β level in kidneyLPS-challenged miceInhibitedHighNot specified
NLRP3 inflammasome activationLPS-challenged miceSuppressedHighNot specified

Table 3: Therapeutic Potential of Guan-fu base A in Inflammatory Bowel Disease

ParameterModelTreatment GroupControl GroupPercentage ChangeReference
Body weight lossDSS-induced colitis in miceAmelioratedHighNot specified
Colon shorteningDSS-induced colitis in miceAmelioratedHighNot specified
TNF-α level in colonDSS-induced colitis in miceSuppressedHighNot specified
IL-6 level in colonDSS-induced colitis in miceSuppressedHighNot specified
IL-1β level in colonDSS-induced colitis in miceSuppressedHighNot specified
NLRP3 inflammasome activationMacrophagesInhibitedHighNot specified

Table 4: Anti-Tumor Effects of Guan-fu base A

ParameterCell Line/ModelTreatment GroupControl GroupPercentage ChangeReference
Cell ProliferationMCF-7 and MDA-MB-231 breast cancer cellsInhibited (dose- and time-dependent)HighNot specified
ApoptosisMCF-7 and MDA-MB-231 breast cancer cellsInducedLowNot specified
Caspase-3 activationMCF-7 and MDA-MB-231 breast cancer cellsIncreasedLowNot specified
Bax expressionMCF-7 and MDA-MB-231 breast cancer cellsUpregulatedLowNot specified
Bcl-2 expressionMCF-7 and MDA-MB-231 breast cancer cellsDownregulatedHighNot specified

Experimental Protocols

The primary mechanism of action of Guan-fu base A, as suggested by multiple independent studies, involves the inhibition of pro-inflammatory signaling pathways. A detailed methodology for a key experiment is provided below.

Inhibition of NF-κB and STAT3 Signaling Pathways

  • Objective: To determine if Guan-fu base A exerts its anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.

  • Model: Collagen-Induced Arthritis (CIA) in mice.

  • Methodology:

    • CIA is induced in mice.

    • Mice are treated with Guan-fu base A.

    • Joint tissues are collected.

    • The activation of STAT3 and NF-κB is assessed by measuring the levels of phosphorylated STAT3 (p-STAT3) and the nuclear translocation of NF-κB p65 subunit using Western blot and immunohistochemistry.

  • Results: Treatment with Guan-fu base A was found to inhibit the activation of both STAT3 and NF-κB signaling pathways in the joints of CIA mice. A similar inhibition of NF-κB and STAT3 activation was observed in a mouse model of psoriasis.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in the literature for Guan-fu base A.

Guanfu_Base_A_Signaling_Pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Collagen) cluster_signaling Cellular Signaling cluster_response Inflammatory Response Stimuli Stimuli NF_kB NF-κB Pathway Stimuli->NF_kB STAT3 STAT3 Pathway Stimuli->STAT3 NLRP3 NLRP3 Inflammasome Stimuli->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines STAT3->Cytokines NLRP3->Cytokines GFA Guan-fu base A GFA->NF_kB GFA->STAT3 GFA->NLRP3

Caption: Guan-fu base A inhibits inflammatory responses by blocking key signaling pathways.

Experimental_Workflow_GFA Induction Induce Disease Model (e.g., CIA, Colitis) Treatment Administer Guan-fu base A Induction->Treatment Data_Collection Collect Samples (Tissue, Blood) Treatment->Data_Collection Analysis Analyze Inflammatory Markers (Cytokines, Signaling Proteins) Data_Collection->Analysis Evaluation Evaluate Therapeutic Efficacy Analysis->Evaluation

Caption: Preclinical evaluation workflow for Guan-fu base A's therapeutic effects.

GFA_Anti_Tumor_Mechanism GFA Guan-fu base A Proliferation Cancer Cell Proliferation GFA->Proliferation Apoptosis_Regulation Apoptosis Regulation GFA->Apoptosis_Regulation Bax ↑ Bax (Pro-apoptotic) Apoptosis_Regulation->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Apoptosis_Regulation->Bcl2 Caspase3 ↑ Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of Guan-fu base A's anti-tumor activity in breast cancer cells.

Safety Operating Guide

Essential Safety and Disposal Procedures for Guan-fu Base G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Guan-fu Base G

This compound is a diterpenoid alkaloid derived from plants of the Aconitum species. With the CAS Number 78969-72-9 and a molecular formula of C₂₆H₃₃NO₇, this compound is recognized for its significant biological activity, including anti-inflammatory and antiarrhythmic effects. However, it is crucial to note that alkaloids from Aconitum are known to be potent cardiotoxins and neurotoxins, exhibiting high toxicity.[1] Therefore, stringent safety measures and proper disposal protocols are imperative when handling this compound to ensure the safety of laboratory personnel and environmental protection.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is critical for its safe handling and in planning for its appropriate disposal.

PropertyValue
CAS Number 78969-72-9
Molecular Formula C₂₆H₃₃NO₇
Molecular Weight 471.54 g/mol
Appearance Solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocol: Proper Disposal of this compound

Given the high toxicity of this compound, a multi-step, safety-first approach to its disposal is mandatory. The following protocol provides a detailed methodology for its proper disposal. Note: Consultation with your institution's Environmental Health and Safety (EHS) office is a prerequisite to proceeding with any disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • PPE: Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. A face shield is recommended for additional protection.

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step 2: Waste Segregation and Labeling

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents in which the this compound is dissolved.

  • Labeling: The waste container must be labeled as "Hazardous Waste: this compound (Highly Toxic Alkaloid)" and include the full chemical name and any associated hazard symbols (e.g., skull and crossbones).

Step 3: Disposal of Pure Compound and Contaminated Materials

  • Pure Compound: Unused or expired solid this compound should be disposed of in its original container, which is then placed in the designated hazardous waste container. Do not attempt to neutralize the pure compound without specific EHS-approved procedures.

  • Solutions: Solutions containing this compound should be collected in the designated hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with this compound should be collected in a separate, labeled hazardous waste bag or container. Non-disposable glassware must be decontaminated using an appropriate method (e.g., rinsing with a solvent that will solubilize the compound, and collecting the rinsate as hazardous waste) before washing.

Step 4: Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel.

  • Collection: Arrange for the collection of the hazardous waste by your EHS office for final disposal at a licensed hazardous waste facility. Disposal should always be in accordance with local, state, and federal regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Guan_fu_base_G_Disposal_Workflow start Start: this compound Waste assess_ppe Assess & Don PPE (Gloves, Goggles, Lab Coat) start->assess_ppe fume_hood Work in Chemical Fume Hood assess_ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type pure_compound Pure/Solid Compound waste_type->pure_compound Solid solution Solutions Containing Compound waste_type->solution Liquid contaminated_materials Contaminated Labware waste_type->contaminated_materials Solid/Sharps collect_solid Collect in Labeled Hazardous Waste Container pure_compound->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container solution->collect_liquid collect_sharps Collect in Sharps Container or Designated Solid Waste Container contaminated_materials->collect_sharps store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of the highly toxic compound, this compound, ensuring a safe laboratory environment and regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guan-fu base G
Reactant of Route 2
Reactant of Route 2
Guan-fu base G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.